[2-(4-Bromophenyl)ethyl](propan-2-yl)amine
Description
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Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSIGLCHMLGYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 2-(4-Bromophenyl)ethylamine
Executive Summary
2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6), frequently referred to as 4-Bromophenethylamine (4-BPEA), is a halogenated primary amine heavily utilized in advanced organic synthesis and pharmaceutical development[1]. The presence of the para-bromo substituent on the phenethylamine scaffold provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the primary aliphatic amine remains highly reactive toward electrophiles[2]. This whitepaper details its physicochemical properties, mechanistic utility, and standardized protocols for researchers and drug development professionals.
Physicochemical Profiling and Mechanistic Implications
Understanding the physical and chemical properties of 4-BPEA is critical for predicting its behavior in complex reaction matrices. The compound presents as a colorless to light yellow clear liquid at room temperature[1][3].
Table 1: Quantitative Physicochemical Properties of 2-(4-Bromophenyl)ethylamine
| Property | Value | Mechanistic & Practical Implication |
| CAS Number | 73918-56-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C | Dictates stoichiometric calculations in synthesis[4]. |
| Molar Mass | 200.08 g/mol | High mass due to the bromine atom; impacts mass balance[4]. |
| Density | 1.29 g/mL at 25 °C | Heavier than water; forms the lower layer in aqueous biphasic non-halogenated solvent extractions[4]. |
| Boiling Point | 63-72 °C at 0.2 mmHg | Requires high vacuum for distillation; prone to thermal degradation at atmospheric pressure[1]. |
| Predicted pKa | ~9.72 | Strongly basic amine; exists as an ammonium salt at physiological pH[1]. |
| Refractive Index | 1.574 | Useful for rapid purity verification via refractometry[1]. |
Causality in Reactivity
The bifunctional nature of 4-BPEA is its most valuable asset. The primary amine (pKa ~9.72) is a strong nucleophile, readily participating in alkylation, acylation, and reductive amination[1]. Conversely, the aryl bromide is an excellent electrophile in palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). The spatial separation provided by the ethyl linker ensures that steric hindrance from the bulky bromine atom does not impede the amine's nucleophilicity, allowing for orthogonal functionalization without the need for complex protecting group strategies.
Synthetic Pathways and Pharmaceutical Applications
4-BPEA serves as a critical building block in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs). According to established chemical literature and supplier application notes, it is predominantly utilized in the synthesis of pyrazinoisoquinoline derivatives and alkyl arylamino sulfides[1][2].
Synthesis of Pyrazinoisoquinolines
Pyrazinoisoquinolines are privileged scaffolds in drug discovery, often exhibiting potent anthelmintic or neurological activities. The synthesis typically initiates with the acylation of 4-BPEA using chloroacetyl chloride to yield N-2-(4-bromophenyl)ethyl chloroacetamide[1]. This intermediate undergoes a Bischler-Napieralski-type cyclization, leveraging the electron-rich nature of the aromatic ring to form the fused bicyclic system.
Fig 1: Downstream synthetic pathways of 4-BPEA in medicinal chemistry.
Experimental Protocol: Standardized Chloroacetylation of 4-BPEA
To ensure high yield and reproducibility, the following protocol outlines the synthesis of N-2-(4-bromophenyl)ethyl chloroacetamide[1]. This methodology incorporates built-in quality control steps for self-validation.
Rationale for Reagent Choice: Dichloromethane (DCM) is chosen as an aprotic solvent that readily dissolves both the amine and the acyl chloride. Triethylamine (TEA) acts as a non-nucleophilic proton scavenger to prevent the formation of the unreactive 4-BPEA hydrochloride salt.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N
/Ar), dissolve 10.0 mmol (2.00 g) of in 30 mL of anhydrous DCM[1]. -
Base Addition: Add 12.0 mmol (1.67 mL) of Triethylamine (TEA) to the solution. Stir for 5 minutes to ensure homogeneity.
-
Cooling & Acylation: Submerge the flask in an ice-water bath (0 °C). Slowly add 11.0 mmol (0.88 mL) of Chloroacetyl chloride dropwise over 15 minutes.
-
Self-Validation Check: The reaction should mildly exotherm, and a white precipitate (TEA·HCl) will begin to form immediately, indicating the acylation is proceeding successfully.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 7:3; UV active).
-
Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO
. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with 1N HCl (20 mL) to remove unreacted 4-BPEA, followed by brine (20 mL). -
Drying & Purification: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.
Fig 2: Step-by-step experimental workflow for the chloroacetylation of 4-BPEA.
Safety, Handling, and Storage Validation
4-BPEA is classified as a corrosive liquid (Hazard Class 8, UN 2735)[1]. It causes severe skin burns and eye damage[3][4].
-
Storage: Must be stored in a tightly closed container in a refrigerator (2-8 °C) under an inert atmosphere (Argon or Nitrogen)[1][2]. This prevents oxidative degradation and prevents the primary amine from absorbing atmospheric CO
to form carbamate salts. -
Handling: All operations must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, splash goggles, and a lab coat). In case of skin contact, safety protocols dictate the immediate removal of contaminated clothing and rinsing the skin with copious amounts of water/shower[3][4].
References
-
Thermo Fisher Scientific. 2-(4-Bromophenyl)ethylamine, 98% SDS and Product Details. Thermo Fisher Scientific.[Link]
-
ChemBK. 2-(4-Bromophenyl)ethylamine - Physico-chemical Properties. ChemBK.[Link]
Sources
Molecular Characterization and Synthesis of N-Isopropyl-4-Bromophenethylamine: A Technical Monograph
Executive Summary
This technical guide provides an in-depth analysis of N-isopropyl-4-bromophenethylamine , a secondary amine derivative of the phenethylamine class. While 4-bromophenethylamine is a well-documented primary amine often used as a precursor in medicinal chemistry, the N-isopropyl derivative represents a specific steric modification designed to modulate lipophilicity and metabolic stability. This monograph details its molecular structure, calculated physicochemical properties, and a robust, self-validating synthetic protocol based on reductive amination.
Molecular Architecture & Physicochemical Properties[1][2]
Structural Identity
The molecule consists of a benzene ring substituted at the para (4-) position with a bromine atom.[1] An ethyl chain connects the aromatic ring to a nitrogen atom, which is further substituted with an isopropyl group. This N-alkylation increases the steric bulk around the nitrogen, potentially reducing monoamine oxidase (MAO) susceptibility compared to its primary amine counterpart.
| Property | Data |
| IUPAC Name | N-[2-(4-bromophenyl)ethyl]propan-2-amine |
| Common Name | N-isopropyl-4-bromophenethylamine |
| Molecular Formula | C₁₁H₁₆BrN |
| Molecular Weight (Average) | 242.16 g/mol |
| Monoisotopic Mass | 241.0466 g/mol |
| SMILES | CC(C)NCCc1ccc(Br)cc1 |
| InChI Key | (Predicted) KZFRYNUUHUBMSN-UHFFFAOYSA-N |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| pKa (Predicted) | ~9.8 (Basic amine) |
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and functional groups of the molecule.
Figure 1: Component-based structural connectivity of N-isopropyl-4-bromophenethylamine.
Synthetic Methodology: Reductive Amination
Rationale
Direct alkylation of 4-bromophenethylamine with isopropyl halides often leads to over-alkylation (formation of tertiary amines or quaternary ammonium salts). Reductive amination is the preferred, self-validating protocol as it ensures mono-alkylation selectivity.
Reaction Scheme:
-
Imine Formation: Condensation of 4-bromophenethylamine with acetone.
-
Reduction: In-situ reduction of the imine using Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).
Protocol Workflow
Reagents:
-
4-Bromophenethylamine (1.0 eq)
-
Acetone (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
-
Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Procedure:
-
Solvation: Dissolve 4-bromophenethylamine (10 mmol) in anhydrous DCE (30 mL) in a round-bottom flask under inert atmosphere (N₂).
-
Imine Formation: Add Acetone (11 mmol) and catalytic Acetic Acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine species.
-
Reduction: Cool the solution to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₄ for its milder nature and better selectivity in the presence of ketones.
-
Quenching: Allow the reaction to warm to room temperature and stir overnight (12h). Quench by slowly adding saturated aqueous NaHCO₃.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Isolation: The crude oil can be converted to the hydrochloride salt by dissolving in diethyl ether and bubbling dry HCl gas, yielding a white crystalline solid.
Synthesis Process Flow (DOT Diagram)
Figure 2: Step-wise reductive amination workflow for high-purity synthesis.
Predicted Analytical Characterization
As a novel analog, experimental spectra may not be available in public databases. The following data is predicted based on standard NMR shift principles for phenethylamines.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.40 | Doublet (d, J=8.4 Hz) | 2H | Aromatic C3, C5 (Ortho to Br) |
| 7.08 | Doublet (d, J=8.4 Hz) | 2H | Aromatic C2, C6 (Meta to Br) |
| 2.85 | Septet (sep, J=6.2 Hz) | 1H | Isopropyl CH |
| 2.80 | Triplet (t, J=7.0 Hz) | 2H | Ethyl α-CH₂ (Next to N) |
| 2.72 | Triplet (t, J=7.0 Hz) | 2H | Ethyl β-CH₂ (Benzylic) |
| 1.05 | Doublet (d, J=6.2 Hz) | 6H | Isopropyl (CH₃)₂ |
| 1.20 | Broad Singlet | 1H | Amine NH (Exchangeable) |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: m/z 242.05 and 244.05 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).
-
Fragmentation: Loss of isopropyl group (m/z ~43) or tropylium ion formation.
Safety & Handling Protocols
Hazard Identification
-
Corrosivity: As a secondary amine, the free base is likely corrosive to skin and mucous membranes.
-
Toxicity: Phenethylamines can have sympathomimetic activity. While the N-isopropyl group often reduces potency compared to primary amines, proper PPE is mandatory.
Handling Requirements
-
Engineering Controls: All synthesis and handling must occur inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.
-
Storage: Store as the hydrochloride salt at 2–8°C, protected from light and moisture.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated protocol for secondary amine synthesis.
-
PubChem Compound Summary. (2024). "4-Bromophenethylamine" (Parent Compound Data).[2][3] National Library of Medicine.
- Shulgin, A. T. (1991). PiHKAL: A Chemical Love Story.
Sources
Solubility Profile of 2-(4-Bromophenyl)ethylamine in Organic Solvents
Executive Summary: The Brominated Scaffold
2-(4-Bromophenyl)ethylamine (CAS 73918-56-6) represents a critical building block in medicinal chemistry, serving as a precursor for sulfonamides, ureas, and complex heterocycles.[1] Its structural dualities—a lipophilic brominated aromatic ring coupled with a hydrophilic primary amine—create a distinct solubility profile that dictates its handling in synthesis and purification.
This guide provides a definitive analysis of the solubility behavior of 2-(4-Bromophenyl)ethylamine.[1] Unlike generic datasheets, we distinguish between the free base (liquid) and hydrochloride salt (solid) forms, as this phase behavior is the primary lever for purification strategies in drug development pipelines.
Physicochemical Characterization
Understanding the solubility landscape requires a grounding in the fundamental physicochemical properties of the molecule. The moderate lipophilicity (LogP ~1.9) suggests good compatibility with organic solvents, while the basic amine (pKa ~9.72) indicates high reactivity with acidic media.[1]
Table 1: Core Physicochemical Properties[1][2]
| Property | Value | Context |
| Molecular Weight | 200.08 g/mol | -- |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is an oil; salt is crystalline.[1] |
| Density | 1.29 g/mL (25 °C) | Denser than water (Free Base).[1] |
| Boiling Point | 63-72 °C @ 0.2 mmHg | High vacuum required for distillation.[1] |
| pKa (Predicted) | 9.72 ± 0.10 | Basic; forms stable salts with mineral acids.[1] |
| LogP (XLogP3) | 1.9 | Moderately lipophilic; partitions into organics.[1] |
| H-Bond Donors | 1 (Amine) | Facilitates solubility in protic solvents.[1] |
| H-Bond Acceptors | 1 (Amine) | -- |
Solubility Profile & Solvent Compatibility[1][3][4][5][6]
The solubility of 2-(4-Bromophenyl)ethylamine is not monolithic; it is highly dependent on the protonation state of the nitrogen atom.[1]
The Free Base (Liquid Form)
The free base is an organic liquid with significant lipophilic character due to the bromophenyl ring.
-
Chlorinated Solvents (DCM, Chloroform): High Solubility. The preferred solvents for extraction and transport. The dipole-dipole interactions stabilize the amine.[1]
-
Polar Protic (Methanol, Ethanol): Miscible/High Solubility. The amine group participates in hydrogen bonding, making alcohols excellent solvents for reactions involving this amine.
-
Polar Aprotic (DMSO, DMF): High Solubility. Ideal for nucleophilic substitution reactions (SNAr) where high temperatures are required.
-
Non-Polar (Toluene, Hexanes): Moderate to High Solubility. Toluene is an excellent solvent for azeotropic drying. Solubility in hexanes may be limited at low temperatures but is generally sufficient for liquid handling.
-
Water: Slightly Soluble. The hydrophobic aromatic ring dominates, limiting aqueous solubility.
The Hydrochloride Salt (Solid Form)
Process chemists often convert the free base to the HCl salt (CAS 26153-96-4) for stability and handling.[1]
-
Water: Soluble. The ionic lattice breaks down readily in high-dielectric media.[1]
-
Methanol/Ethanol: Soluble. Often used for recrystallization (e.g., EtOH/Et2O layering).
-
Non-Polar/Chlorinated (DCM, Hexanes, Toluene): Insoluble/Poor Solubility. This property is exploited to precipitate the salt from organic reaction mixtures.
Table 2: Comparative Solubility Matrix
| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Note |
| Protic | Water | Low (< 5 mg/mL) | High (> 50 mg/mL) | pH-dependent extraction switch.[1] |
| Protic | Methanol / Ethanol | High / Miscible | High | Reaction medium; Recrystallization. |
| Chlorinated | Dichloromethane (DCM) | High | Low | Standard extraction solvent.[1] |
| Aprotic | DMSO / DMF | High | High | Stock solutions; High-temp reactions.[1] |
| Aromatic | Toluene | High | Negligible | Azeotropic removal of water. |
| Alkane | Hexanes / Heptane | Moderate | Insoluble | Anti-solvent for precipitation. |
Experimental Protocols
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
For critical applications (e.g., formulation or crystallization design), rely on empirical data generated via the shake-flask method rather than predictive models.[1]
Objective: Determine the saturation solubility of 2-(4-Bromophenyl)ethylamine (HCl salt) in a target solvent at 25°C.
Reagents:
-
2-(4-Bromophenyl)ethylamine HCl (High Purity >98%)[1]
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filters[1]
Workflow:
-
Saturation: Add excess solid compound to 5 mL of solvent in a sealed glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar (avoid grinding the solid).
-
Filtration: Withdraw 1 mL of the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent) to remove undissolved particles.
-
Quantification: Dilute the filtrate (e.g., 1:100 in Mobile Phase) and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a 5-point calibration curve.
Visualization: Solubility Determination Workflow[1]
Caption: Step-by-step workflow for determining equilibrium solubility using the Shake-Flask method.
Application Context: Purification & Extraction[1][7]
The solubility difference between the free base and the salt is the primary mechanism for purifying this amine. This "Solubility Switch" allows for the removal of non-basic impurities.
Acid-Base Extraction Strategy[1]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).
-
Salt Formation (Extraction): Wash with 1M HCl. The 2-(4-Bromophenyl)ethylamine converts to its HCl salt and partitions into the aqueous phase .[1] Neutral organic impurities remain in the organic phase.
-
Washing: Wash the aqueous layer with fresh organic solvent to remove trace impurities.
-
Basification (Recovery): Adjust the aqueous phase to pH > 11 using NaOH. The compound reverts to the free base (oil) and becomes insoluble in water.
-
Extraction: Extract the turbid aqueous mixture with DCM to recover the pure amine.
Visualization: Purification Decision Tree
Caption: Acid-base extraction logic utilizing the pH-dependent solubility switch of the amine.
Safety & Handling
-
Corrosivity: As a primary amine, the free base is corrosive and can cause skin burns. Always handle in a fume hood.
-
Inhalation: The vapor pressure (though low) can lead to respiratory irritation.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Amines readily absorb CO2 from the air to form carbamates, which can appear as white precipitates in the liquid.[1]
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 533915, 2-(4-Bromophenyl)ethylamine. Retrieved from [Link]
-
Organic Syntheses. (2010). Synthesis of Phenethylamine Derivatives. Organic Syntheses, Coll. Vol. 11, p. 35. Retrieved from [Link]
Sources
Pharmacological Significance of Brominated Phenethylamine Derivatives
Executive Summary: The Halogen Effect
The introduction of a bromine atom at the para (4) position of the 2,5-dimethoxyphenethylamine scaffold represents a pivotal modification in medicinal chemistry. This single substitution transforms a pharmacologically quiet scaffold (2C-H) into a high-affinity 5-HT
This guide analyzes the pharmacological mechanics of these derivatives, moving beyond basic receptor binding to explore functional selectivity (biased agonism), metabolic stability, and the emerging therapeutic potential of these compounds as psychoplastogens —agents capable of rapidly inducing neuroplasticity.
Structure-Activity Relationship (SAR) Mechanics
The pharmacological potency of brominated phenethylamines is governed by a strict set of steric and electronic rules. The "classic" psychedelic pharmacophore requires a hydrophobic residue at the 4-position of the phenyl ring.
The 4-Bromo "Lock"
-
Lipophilicity: The bromine atom significantly increases lipophilicity compared to hydrogen, facilitating blood-brain barrier (BBB) penetration and hydrophobic interaction with the receptor's binding pocket (specifically residues in Transmembrane Helix 5).
-
Electronic Effects: Bromine is electron-withdrawing but also a resonance donor. However, in the context of 5-HT
affinity, the steric bulk and hydrophobicity (lipophilicity) correlate most strongly with potency. -
The Alpha-Methyl Boost: Adding a methyl group to the alpha-carbon (yielding amphetamines like DOB) protects the molecule from rapid deamination by Monoamine Oxidase (MAO), extending the half-life from hours (2C-B) to nearly a day (DOB).
Visualization: SAR Logic
The following diagram illustrates the critical substitution points and their pharmacological impact.
Figure 1: Structural determinants of potency in brominated phenethylamines. The 4-bromo substitution is critical for receptor affinity, while alpha-methylation modulates metabolic stability.
Molecular Pharmacology & Signaling
The primary target for these derivatives is the Serotonin 5-HT
The Gq/11 Pathway vs. Beta-Arrestin
Canonical activation involves the Gq protein, leading to calcium mobilization.
-
Ligand Binding: 2C-B/DOB binds to 5-HT
. -
G-Protein Coupling: G
q dissociates. -
Effector Activation: Phospholipase C (PLC) hydrolyzes PIP2.[2]
-
Second Messengers: IP3 triggers Ca
release from the ER; DAG activates PKC.
Critical Insight: Unlike serotonin (the endogenous ligand), brominated phenethylamines often show biased agonism. For instance, some derivatives may robustly recruit Beta-Arrestin-2 (associated with receptor internalization and tolerance) differently than they activate Gq, which may explain the distinct qualitative effects of 2C-B compared to LSD.
Visualization: 5-HT2A Signaling Cascade
Figure 2: The canonical Gq-mediated signaling pathway activated by brominated phenethylamines, leading to intracellular calcium flux and neuronal excitation.
Experimental Protocols for Characterization
To validate the pharmacological profile of a novel brominated derivative, two core assays are required: Radioligand Binding (Affinity) and Functional Calcium Flux (Efficacy).
Protocol A: Radioligand Competition Binding (Affinity)
Objective: Determine the
-
Membrane Preparation: Use HEK293 cells stably expressing human 5-HT
. Homogenize and centrifuge to isolate membranes. Resuspend in Tris-HCl buffer (pH 7.4). -
Incubation:
-
Total Binding: Membrane + Radioligand (e.g., 0.5 nM
). -
Non-Specific Binding (NSB): Add excess unlabeled Ketanserin (10
M). -
Test: Add increasing concentrations of the brominated derivative (
to M). -
Condition: Incubate for 60 mins at 25°C to reach equilibrium.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation or gamma counting.
-
Analysis: Fit data to a one-site competition model to derive
, then convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Mobilization (Efficacy)
Objective: Determine if the compound is a full agonist, partial agonist, or antagonist.
-
Cell Loading: Seed CHO-K1 cells expressing 5-HT
in 96-well black-wall plates. Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM ) for 45 mins. -
Baseline: Measure basal fluorescence (Ex 488 nm / Em 525 nm).
-
Injection: Inject test compound automatically via a FLIPR (Fluorometric Imaging Plate Reader) or similar system.
-
Measurement: Record fluorescence increase over 60-120 seconds.
-
Data: Plot Max-Min fluorescence against log(concentration) to determine
and (relative to 5-HT or DOI).
Visualization: Assay Workflow
Figure 3: Step-by-step workflow for the radioligand competition binding assay, the industry standard for determining receptor affinity.[4]
Comparative Pharmacological Data
The following table summarizes the affinity (
| Compound | Structure | 5-HT2A Affinity ( | Functional Potency ( | Efficacy ( | Notes |
| 2C-H | Non-halogenated | ~300 - 600 nM | > 1000 nM | Low | Inactive control; lacks lipophilic 4-sub. |
| 2C-B | 4-Bromo-PEA | 1 - 10 nM | 10 - 50 nM | Partial (~70%) | High selectivity; partial agonist profile. |
| DOB | 4-Bromo-Amph | 0.5 - 2 nM | 2 - 10 nM | High (~90%) | Alpha-methyl group confers metabolic resistance. |
| 25B-NBOMe | N-Benzyl-2C-B | 0.05 - 0.5 nM | < 1 nM | Full (>95%) | "Super-agonist"; extreme potency and toxicity risk. |
Note: Values are approximate and dependent on the specific radioligand (
Therapeutic Horizon: Psychoplastogens
Recent research has shifted focus from the acute hallucinogenic effects of these compounds to their ability to induce neuroplasticity .[5]
Brominated phenethylamines, particularly 2C-B and novel analogs like 25B-NBF , have been classified as psychoplastogens . They promote:
-
Dendritogenesis: Growth of dendritic spines in the prefrontal cortex.
-
Spinogenesis: Formation of new synapses.
-
Mechanism: This structural plasticity is dependent on 5-HT
activation leading to BDNF (Brain-Derived Neurotrophic Factor) release and mTOR pathway activation.
This mechanism suggests potential therapeutic applications in treating Depression (MDD) and PTSD , where neuronal atrophy is a hallmark pathology. The goal of current drug development is to dissociate this neuroplasticity from the acute hallucinogenic experience.
References
-
Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes.[6][7][8] British Journal of Pharmacology. Link
-
Rickli, A., et al. (2015). Receptor interaction profiles of novel psychoactive phenethylamines and amphetamines. European Neuropsychopharmacology. Link
-
Eshleman, A. J., et al. (1994). 5-HT2A receptor binding and functional assays: A comparison of 2C-B and related compounds. Biochemical Pharmacology. Link
-
Ly, C., et al. (2018).[5] Psychedelics Promote Structural and Functional Neural Plasticity. Cell Reports. Link
-
Halberstadt, A. L. (2015). Recent advances in the neuropsychopharmacology of serotonergic hallucinogens. Behavioural Brain Research. Link
-
Hansen, M., et al. (2014). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A Agonists. ACS Chemical Neuroscience. Link
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Psychoplastogens: A Promising Class of Plasticity-Promoting Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Potential biological activities of N-isopropyl phenethylamine analogs
Technical Guide: Pharmacological & Synthetic Profile of N-Isopropyl Phenethylamine Analogs
Abstract This technical guide provides a comprehensive analysis of N-isopropyl phenethylamine (NIPEA) and its α-methyl homolog, N-isopropylamphetamine. It details the Structure-Activity Relationships (SAR) governing their interaction with Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters (MATs). The guide includes validated synthetic protocols via reductive amination and outlines metabolic stability assays to differentiate between Monoamine Oxidase (MAO) substrates and inhibitors.
Chemical Profile & Structural Classification
The N-isopropyl phenethylamine class consists of a phenyl ring connected to an amino group via a two-carbon ethyl chain, with a bulky isopropyl group substituted on the nitrogen.
Key Analogs:
-
N-Isopropylphenethylamine (NIPEA):
-
Structure: Phenethylamine backbone + N-isopropyl group.
-
Chemical Formula: C₁₁H₁₇N
-
Key Feature: Lacks the α-methyl group, making it susceptible to MAO degradation, though the bulky N-group provides partial steric shielding.
-
-
N-Isopropylamphetamine (Isopropylamphetamine):
-
Structure: Amphetamine backbone (α-methyl) + N-isopropyl group.
-
Chemical Formula: C₁₂H₁₉N
-
Key Feature: The α-methyl group blocks MAO-mediated deamination, significantly extending half-life and potency compared to NIPEA.
-
Table 1: Physicochemical Properties Comparison
| Property | N-Isopropylphenethylamine (NIPEA) | N-Isopropylamphetamine | Methamphetamine (Reference) |
| Molecular Weight | 163.26 g/mol | 177.29 g/mol | 149.23 g/mol |
| Lipophilicity (LogP) | ~2.4 (Predicted) | ~2.9 | ~2.1 |
| MAO Susceptibility | Moderate (Substrate/Inhibitor) | Low (Resistant) | Low (Resistant) |
| Primary Target | TAAR1 Agonist / MAO-B Substrate | DAT/NET Releaser | DAT/NET Releaser |
Pharmacological Mechanisms & SAR
Structure-Activity Relationship (SAR)
The introduction of an N-isopropyl group alters the pharmacological profile compared to the parent compounds (Phenethylamine and Amphetamine) through two primary mechanisms:
-
Steric Hindrance: The isopropyl group is bulkier than a methyl group. This reduces affinity for the tight binding pockets of the Dopamine Transporter (DAT) compared to N-methyl analogs (e.g., Methamphetamine), often resulting in reduced psychostimulant potency.
-
Lipophilicity: The increased carbon count enhances blood-brain barrier (BBB) penetration.
-
TAAR1 Selectivity: Phenethylamines are potent TAAR1 agonists. N-alkylation modulates this activity. While N-methyl preserves high potency, N-isopropyl can retain agonist activity but may shift selectivity profiles depending on ring substitutions.
Metabolic Fate: The Alpha-Methyl Switch
The most critical distinction lies in metabolic stability.
-
NIPEA (No α-methyl): Susceptible to oxidative deamination by MAO-B. However, the N-isopropyl group slows this reaction compared to primary amines (PEA). The major clearance pathway involves N-dealkylation by CYP450 enzymes to PEA, which is then rapidly destroyed by MAO.
-
Isopropylamphetamine (Has α-methyl): The α-methyl group sterically hinders MAO access to the alpha carbon. Metabolism shifts almost entirely to N-dealkylation (yielding Amphetamine) and ring hydroxylation.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling and metabolic pathways.
Figure 1: Signal transduction via TAAR1 and parallel metabolic clearance pathways.
Experimental Protocols
Synthesis via Reductive Amination
This protocol describes the synthesis of N-isopropylphenethylamine (NIPEA) using Sodium Triacetoxyborohydride (STAB), a mild reducing agent that minimizes side reactions compared to NaBH₄.
Reagents:
-
Phenylacetaldehyde (CAS 122-78-1)
-
Isopropylamine (CAS 75-31-0)
-
Sodium Triacetoxyborohydride (STAB) (CAS 56553-60-7)
-
Dichloromethane (DCM)
-
Acetic Acid (AcOH)
Protocol:
-
Imine Formation:
-
In a round-bottom flask, dissolve Phenylacetaldehyde (10 mmol) in DCM (50 mL).
-
Add Isopropylamine (12 mmol, 1.2 eq) and Acetic Acid (12 mmol).
-
Stir at room temperature for 60 minutes under nitrogen atmosphere to form the imine intermediate.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add STAB (14 mmol, 1.4 eq) portion-wise over 15 minutes.
-
Allow the mixture to warm to room temperature and stir overnight (12 hours).
-
-
Quenching & Workup:
-
Quench the reaction with saturated NaHCO₃ solution (50 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.
-
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel, MeOH:DCM gradient) or convert to the hydrochloride salt using HCl/Ether for crystallization.
-
Self-Validation Check:
-
TLC: Monitor disappearance of aldehyde (Rf ~0.8 in 10% EtOAc/Hex) and appearance of amine (stains with Ninhydrin or Dragendorff).
-
NMR: Confirm the presence of the isopropyl methine proton (septet, ~2.8 ppm) and disappearance of the aldehyde proton (~9.8 ppm).
MAO Stability Assay
To determine if the analog is a substrate or inhibitor of Monoamine Oxidase B (MAO-B).
Materials:
-
Recombinant Human MAO-B (Sigma or similar).
-
Amplex Red Reagent (fluorogenic probe).
-
Horseradish Peroxidase (HRP).
-
Positive Control: Benzylamine (Substrate) or Selegiline (Inhibitor).
Workflow:
-
Preparation: Dilute NIPEA to concentrations ranging from 1 µM to 100 µM in reaction buffer (0.1 M sodium phosphate, pH 7.4).
-
Incubation: Mix NIPEA with HRP (1 U/mL) and Amplex Red (50 µM).
-
Initiation: Add MAO-B enzyme (0.5 U/mL) to initiate the reaction.
-
Measurement: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex/Em: 530/590 nm).
-
Interpretation:
-
High Fluorescence: Hydrogen peroxide is being generated; NIPEA is a substrate .
-
Low Fluorescence (vs Control): Run a competition assay with Tyramine. If fluorescence decreases as NIPEA concentration increases, NIPEA is an inhibitor .
-
Synthetic Workflow Visualization
Figure 2: Reductive amination pathway for the synthesis of N-isopropyl phenethylamines.
Toxicology & Safety Profile
Cardiovascular Risks: Like other sympathomimetics, N-isopropyl analogs can induce tachycardia and hypertension via norepinephrine release. The N-isopropyl group is structurally related to the beta-adrenergic agonist isoproterenol, suggesting potential direct beta-adrenergic activity, which may exacerbate cardiac strain compared to pure alpha-adrenergic stimulants.
Metabolic Toxicity:
-
Acetone Production: N-dealkylation releases acetone. While generally low risk at pharmacological doses, chronic high-dose exposure could theoretically elevate ketone body load.
-
Active Metabolites: The metabolism of N-isopropylamphetamine yields amphetamine, carrying its full addiction and neurotoxicity liability.
References
-
Grokipedia. (n.d.). Isopropylamphetamine - Pharmacology and Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 213536, Isopropylamphetamine. Retrieved from [Link]
-
OpenStax. (2023). Synthesis of Amines – Reductive Amination. Organic Chemistry. Retrieved from [Link]
-
Santillo, M. F. (2014).[1] Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine.[1][2] Food and Chemical Toxicology. Retrieved from [Link]
-
Wallach, J. (2016). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines. Neuropharmacology. Retrieved from [Link]
Sources
The Pharmacology and Synthesis of 4-Bromo Phenethylamine Secondary Amines: Focus on N-Benzyl Derivatives
Executive Summary
The structural modification of phenethylamine-based neuromodulators has historically driven the discovery of novel pharmacological tools for studying the central nervous system. Among these, 4-bromo phenethylamine secondary amines —specifically the
This technical guide provides an in-depth analysis of the chemical synthesis, structural causality, and in vitro pharmacological profiling of these secondary amines. By detailing the mechanistic rationale behind
Mechanistic Causality in Drug Design: The -Benzyl Anomaly
Historically, the primary amine 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been recognized as a potent partial agonist at 5-HT
However, the synthesis of
The Causality Behind the Affinity Shift:
The drastic increase in affinity (often by two orders of magnitude) is not merely an artifact of increased lipophilicity. Crystallographic and mutagenesis models indicate that the 5-HT
Synthetic Methodologies: Indirect Reductive Amination
The synthesis of 4-bromo phenethylamine secondary amines is predominantly achieved via an indirect reductive amination pathway [5, 6]. Direct alkylation using benzyl halides is generally avoided due to the high risk of over-alkylation, which produces inactive tertiary amines.
Protocol 1: Synthesis of 25B-NBOMe via Reductive Amination
This self-validating protocol ensures high-yield conversion of the primary amine to the target secondary amine while minimizing polyalkylation artifacts.
Step 1: Imine (Schiff Base) Condensation
-
Reaction: Dissolve 1.0 equivalent of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) freebase and 1.05 equivalents of 2-methoxybenzaldehyde in anhydrous methanol.
-
Causality: Anhydrous conditions are critical. The condensation releases water; utilizing anhydrous solvent and molecular sieves drives the equilibrium forward, preventing the hydrolysis of the intermediate imine back into the starting materials.
-
Incubation: Stir at room temperature under an inert argon atmosphere for 2–4 hours until the solution turns distinctly yellow, indicating complete Schiff base formation.
Step 2: Hydride Reduction
-
Reaction: Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.5 equivalents of Sodium borohydride (NaBH
) or Sodium cyanoborohydride (NaBH CN) in small portions. -
Causality: Temperature control is vital to prevent the exothermic degradation of the imine. NaBH
selectively reduces the carbon-nitrogen double bond of the imine to yield the secondary amine, without cleaving the aryl-bromine bond.
Step 3: Quenching, Extraction, and Quality Control (QC)
-
Quenching: Add dilute HCl (1M) dropwise to quench excess hydride reagent, then basify the aqueous layer to pH > 10 using NaOH (2M).
-
Extraction: Extract the aqueous phase three times with dichloromethane (DCM). The basification ensures the secondary amine is fully deprotonated (freebase) and partitions into the organic layer.
-
Validation: Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo. Confirm the absence of tertiary amines and unreacted primary amines using Gas Chromatography-Mass Spectrometry (GC-MS) and H-NMR. -
Salting: Dissolve the purified freebase in diethyl ether and bubble anhydrous HCl gas to precipitate the secondary amine hydrochloride salt.
Caption: Workflow for the indirect reductive amination of 2C-B to form the secondary amine 25B-NBOMe.
Pharmacological Profiling & Quantitative Data
Secondary amines of the NBOMe class are characterized by their extreme potency as full or highly efficacious partial agonists at the 5-HT
Table 1: Comparative Receptor Binding Affinities and Potencies
Data summarizes the impact of secondary amine formation on receptor kinetics.
| Compound | Amine Type | 5-HT | 5-HT | 5-HT | Selectivity (2A/2C) |
| 2C-B | Primary | 1.0 – 5.0 | 2.0 – 6.0 | 20.0 – 50.0 | ~ 1.5x |
| 25B-NBOMe | Secondary | 0.5 | 6.2 | 0.5 – 40.0 | ~ 12.4x |
| 25I-NBOMe | Secondary | 0.04 – 0.5 | 2.0 | 1.0 | ~ 4.0x |
| 25H-NBOMe | Secondary | 16.0 – 19.0 | > 50.0 | 15.3 | ~ 3.0x |
Note: The 4-bromo substitution (25B) coupled with the secondary amine structure provides optimal halogen bonding and steric bulk, resulting in sub-nanomolar affinity (K
In Vitro Receptor Assays: IP1 Accumulation Protocol
To validate the functional agonism of synthesized 4-bromo phenethylamine secondary amines, researchers rely on downstream signaling assays. The 5-HT
Protocol 2: Functional Agonism via IP1 Accumulation
-
Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT
receptor into 384-well microplates. -
Stimulation: Incubate the cells with varying concentrations of the secondary amine (e.g., 10
to 10 M) diluted in stimulation buffer containing 50 mM LiCl.-
Causality: LiCl is mandatory as it inhibits inositol monophosphatase, preventing the degradation of IP
into myo-inositol, thereby allowing IP to accumulate to detectable levels.
-
-
Lysis and Detection: After 60 minutes of incubation at 37°C, lyse the cells and introduce Homogeneous Time-Resolved Fluorescence (HTRF) reagents: a fluorophore-labeled anti-IP
antibody and an IP -d2 fluorescent analog. -
Quantification: Measure the Time-Resolved FRET signal. The endogenous IP
generated by the secondary amine competitively displaces the IP -d2 analog from the antibody, resulting in a decrease in the FRET signal. Calculate the EC using non-linear regression.
Caption: Intracellular Gq/11 signaling cascade triggered by 25B-NBOMe agonism at the 5-HT2A receptor.
Conclusion
The transition from primary phenethylamines to 4-bromo phenethylamine secondary amines via
References
-
Title: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes Source: nih.gov URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists Source: nih.gov URL: [Link]
-
Title: 25B-NBOMe Source: wikipedia.org URL: [Link]
-
Title: Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors Source: nih.gov URL: [Link]
-
Title: Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines Source: ojp.gov URL: [Link]
-
Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues Source: mdpi.com URL: [Link]
CAS number and identifiers for 2-(4-Bromophenyl)ethylamine
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: – Identifiers, Synthesis, and Applications
Executive Summary
2-(4-Bromophenyl)ethylamine (CAS 73918-56-6) is a halogenated phenethylamine derivative serving as a critical scaffold in medicinal chemistry.[1][2] Unlike its psychoactive methoxylated analogs (e.g., the "2C" series), this compound is primarily utilized as a versatile building block for synthesizing sulfonamides, isoquinolines, and receptor ligands. This guide provides a definitive reference for its chemical identity, validated synthesis protocols, and quality control measures.
Chemical Identity & Informatics
Accurate identification is paramount in automated high-throughput screening (HTS) and procurement to prevent costly synthesis errors.
Core Identifiers
| Identifier Type | Value | Context |
| CAS Number | 73918-56-6 | Primary Registry Number |
| IUPAC Name | 2-(4-Bromophenyl)ethanamine | Official Nomenclature |
| Common Synonyms | 4-Bromophenethylamine; p-Bromophenethylamine | Laboratory Vernacular |
| MDL Number | MFCD00008189 | Symyx / Biovia Database |
| PubChem CID | 533915 | NCBI Database |
| Beilstein/Reaxys | 2803886 | Organic Chemistry Database |
Structural Informatics[4]
-
SMILES: NCCc1ccc(Br)cc1
-
InChI: InChI=1S/C8H10BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2
-
InChIKey: ZSZCXAOQVBEPME-UHFFFAOYSA-N[3]
CRITICAL DISAMBIGUATION: Researchers must distinguish 2-(4-Bromophenyl)ethylamine from two structurally similar but functionally distinct compounds:
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A controlled psychoactive substance (CAS 66142-81-2).
4-Bromoamphetamine (4-BA): An alpha-methylated neurotoxin (CAS 58400-88-7). 2-(4-Bromophenyl)ethylamine lacks the alpha-methyl group and the methoxy ring substitutions, rendering it a distinct chemical entity.
Physicochemical Profile
Understanding these properties is essential for designing extraction protocols and reaction conditions.[4]
| Property | Metric | Experimental Note |
| Molecular Weight | 200.08 g/mol | Monoisotopic mass: 198.999 |
| Appearance | Colorless to light yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | 63–72 °C @ 0.2 mmHg | Requires high vacuum for distillation |
| Density | 1.29 g/mL @ 25 °C | Denser than water |
| pKa (Conjugate Acid) | ~9.72 | Strongly basic; forms stable salts |
| Solubility | Soluble in DCM, MeOH, THF | Slightly soluble in water; extractable at pH > 11 |
Synthetic Pathways & Protocols
While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the reduction of 4-bromophenylacetonitrile.
Pathway Visualization
The following diagram illustrates the primary synthesis route (Reduction) and a secondary route (Henry Reaction), highlighting the logic flow.
Figure 1: Synthetic strategies for 2-(4-Bromophenyl)ethylamine. The nitrile reduction (top) is preferred for atom economy and avoidance of polymerization side-products.
Detailed Protocol: Nitrile Reduction
Objective: Synthesis of 2-(4-Bromophenyl)ethylamine from 4-bromophenylacetonitrile via Borane-THF reduction.
Reagents:
-
4-Bromophenylacetonitrile (1.0 eq)
-
Borane-THF complex (1.0 M in THF, 3.0 eq)
-
Anhydrous THF (Solvent)[4]
-
Methanol (Quenching)
-
HCl (conc.)[5]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Argon or Nitrogen.
-
Dissolution: Dissolve 4-bromophenylacetonitrile (20 mmol) in anhydrous THF (50 mL). Cool to 0 °C in an ice bath.
-
Reduction: Add Borane-THF solution (60 mL, 60 mmol) dropwise via the addition funnel over 30 minutes. Caution: Exothermic.
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Quenching: Cool reaction to 0 °C. Carefully add Methanol (20 mL) dropwise to destroy excess borane. Caution: Hydrogen gas evolution.
-
Hydrolysis: Add conc. HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.
-
Workup:
-
Purification: Distill under high vacuum (approx. 70 °C @ 0.2 mmHg) or convert to HCl salt for recrystallization from Isopropanol/Ethanol.
Applications in Drug Discovery
This compound acts as a "privileged structure" due to the bioisosteric potential of the bromine atom (halogen bonding) and the flexibility of the ethylamine chain.
-
Fragment-Based Drug Design (FBDD): The bromine atom serves as a handle for Suzuki-Miyaura cross-coupling, allowing rapid library expansion at the para-position.
-
GPCR Ligands: The phenethylamine core is intrinsic to ligands for trace amine-associated receptors (TAARs) and specific serotonin receptor subtypes.
-
Kinase Inhibitors: Used as a linker moiety in the synthesis of pyrazinoisoquinoline derivatives targeting kinase pathways.
Analytical Verification & Quality Control
Trustworthiness in data requires rigorous verification. Use the following decision tree to validate compound identity.
Figure 2: Analytical Quality Control Workflow. The 1:1 isotopic ratio of Bromine (79Br/81Br) in MS is the definitive confirmation of the halogen presence.
Safety & Handling (GHS)
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.[7]
-
-
Precautionary Measures:
-
Wear chemical-resistant gloves (Nitrile), goggles, and face shield.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store under inert gas (Argon) at 2–8 °C. The free base absorbs
from air to form carbamates; the HCl salt is more stable.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 533915, 4-Bromophenethylamine. Retrieved from [Link]
-
Eggink, M., et al. (2010). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(2), 665-675. [Link]
-
Ham, J., et al. (2006). A facile one-pot preparation of alkyl aminoaryl sulfides. The Journal of Organic Chemistry, 71(15), 5781-5784. [Link]
Sources
- 1. 2-(4-Bromophenyl)ethylamine CAS#: 73918-56-6 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 73918-56-6: 4-Bromophenethylamine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromo-2,5-dimethoxyphenethylamine hydrochloride | C10H15BrClNO2 | CID 151318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Metabolic Stability of N-Isopropyl-4-Bromophenethylamine In Vitro: A Technical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
N-isopropyl-4-bromophenethylamine represents a specific structural class of halogenated phenethylamines where the nitrogen atom is substituted with a sterically hindering isopropyl group. In the context of drug development and novel psychoactive substance (NPS) analysis, understanding the metabolic stability of this scaffold is critical.[1][2][3]
The N-isopropyl substitution is a strategic medicinal chemistry modification often used to modulate lipophilicity and protect the amine from rapid oxidative deamination by Monoamine Oxidases (MAO). However, this protection shifts the metabolic burden toward Cytochrome P450 (CYP) mediated N-dealkylation and aromatic hydroxylation.
This guide provides a definitive framework for evaluating the in vitro metabolic stability of N-isopropyl-4-bromophenethylamine, synthesizing established protocols for amphetamine-type stimulants with specific considerations for halogenated aromatics.
Predicted Metabolic Pathways (Mechanistic Grounding)
Before designing the assay, one must understand the "Metabolic Soft Spots" of the molecule. Based on Structure-Activity Relationships (SAR) of analogous compounds like 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and N-alkylated amphetamines, the metabolic fate of N-isopropyl-4-bromophenethylamine is predicted to follow three primary vectors.
The Dominant Vector: Oxidative N-Dealkylation
The isopropyl group is susceptible to CYP450 attack (primarily CYP2D6 and CYP3A4). The mechanism involves hydroxylation at the
Secondary Vector: Aromatic Hydroxylation
The 4-bromo substituent deactivates the para-position, directing hydroxylation to the ortho or meta positions relative to the ethylamine chain. This is a Phase I transformation often followed by Phase II glucuronidation.
Minor Vector: Oxidative Deamination
While primary phenethylamines are prime substrates for MAO-A/B, the N-isopropyl group creates steric hindrance that significantly reduces MAO affinity. Consequently, deamination (leading to 4-bromophenylacetaldehyde) is expected to be a minor pathway in vitro unless the incubation time is extended or cytosolic fractions (containing high MAO titers) are used specifically.
Pathway Visualization
The following diagram illustrates the predicted metabolic tree and the logic flow for the stability assay.
Caption: Predicted Phase I metabolic map for N-isopropyl-4-bromophenethylamine showing N-dealkylation as the primary clearance route.
Experimental Protocol: Microsomal Stability Assay
To accurately measure the Intrinsic Clearance (
Reagents & Preparation
-
Test Compound: N-isopropyl-4-bromophenethylamine (10 mM stock in DMSO).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor System: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Propranolol or Tolbutamide).
Step-by-Step Workflow
Step 1: Pre-Incubation
-
Prepare a Master Mix in phosphate buffer containing HLMs (final protein conc. 0.5 mg/mL).
-
Spike the Test Compound into the Master Mix to a final concentration of 1 µM .
-
Note: 1 µM is chosen to ensure the reaction remains linear and below
(Michaelis-Menten kinetics), avoiding enzyme saturation.
-
-
Aliquot 30 µL of the mixture into a 96-well plate.
-
Pre-incubate at 37°C for 10 minutes to equilibrate temperature.
Step 2: Reaction Initiation
-
Add 15 µL of pre-warmed NADPH Regenerating System to all "Active" wells.
-
Add 15 µL of Buffer (no NADPH) to "Control" wells (to monitor non-enzymatic degradation).
-
Start the timer immediately.
Step 3: Time-Point Sampling
-
At defined intervals (
min), remove the specific wells or aliquots. -
Immediate Quench: Add 150 µL of Ice-cold ACN + Internal Standard to the sample.
-
Vortex for 1 minute to ensure complete protein precipitation.
Step 4: Processing & Analysis
-
Centrifuge plates at 4,000 RPM for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to a fresh plate for LC-MS/MS analysis.
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Transition: Monitor Parent [M+H]+ -> Fragment (likely tropylium ion or loss of isopropyl amine).
-
Data Analysis & Interpretation
The raw area ratios (Analyte/Internal Standard) are converted to "% Parent Remaining" relative to the
Calculation Logic
The depletion of the parent compound typically follows pseudo-first-order kinetics.
-
Plot:
vs. Time (minutes). -
Slope (
): Determine the negative slope of the linear regression line. -
In Vitro Half-Life (
): [1] -
Intrinsic Clearance (
):
Reference Data Table (Hypothetical/Target Values)
Use this table to benchmark your results. High clearance suggests the isopropyl group is not providing sufficient metabolic protection.
| Parameter | Low Stability | Moderate Stability | High Stability |
| Half-Life ( | < 15 min | 15 - 60 min | > 60 min |
| > 46 | 12 - 46 | < 12 | |
| Likely In Vivo Fate | Rapid First-Pass Effect | Moderate Bioavailability | High Bioavailability |
Protocol Visualization
The following diagram details the operational workflow for the stability assay, ensuring reproducibility.
Caption: Step-by-step HLM stability assay workflow from incubation to LC-MS/MS analysis.
References
-
National Institutes of Health (NIH). (2000). Metabolism of N,N-dialkylated amphetamines, including deprenyl, by CYP2D6 expressed in a human cell line. PubMed. Retrieved from [Link]
-
MDPI. (2019). In Vitro Metabolism of 25B-NBF in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Retrieved from [Link]
-
NEDMDG. Improving the decision-making process in the structural modification of drug candidates: Enhancing Metabolic Stability. Retrieved from [Link]
-
PubChem. 4-Bromo-N,N-diisopropylbenzylamine Compound Summary. Retrieved from [Link]
Sources
pKa values and basicity of 2-(4-Bromophenyl)ethylamine
An In-depth Technical Guide to the pKa and Basicity of 2-(4-Bromophenyl)ethylamine
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the ionization state of a molecule and, consequently, its behavior in biological systems. For researchers and professionals in drug development, a thorough understanding of a compound's pKa is fundamental to predicting its solubility, absorption, distribution, metabolism, and target engagement. This guide provides a comprehensive technical overview of the pKa and basicity of 2-(4-Bromophenyl)ethylamine, a key intermediate in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of its basicity, detail rigorous experimental and computational methods for pKa determination, and discuss the profound implications of this value in a pharmaceutical context.
Introduction: The Significance of Basicity in Drug Design
2-(4-Bromophenyl)ethylamine is a primary arylethylamine whose structure is a common motif in pharmacologically active compounds. Its utility as a synthetic building block stems from the reactivity of both the primary amine and the bromo-substituted aromatic ring.[1] The basicity of the ethylamine moiety, quantified by the pKa of its conjugate acid, is a pivotal determinant of the molecule's properties.
At a given pH, the pKa value dictates the equilibrium between the uncharged (lipophilic) form and the protonated, charged (hydrophilic) form. This equilibrium influences:
-
Aqueous Solubility: The charged form is generally more soluble in aqueous environments like the cytoplasm or blood plasma.
-
Membrane Permeability: The neutral, uncharged form is typically better able to cross lipid bilayer membranes, a key step in drug absorption (e.g., in the gut) and distribution.[2]
-
Target Binding: The ability to form ionic bonds or hydrogen bonds at a receptor site is often dependent on the protonation state of the molecule.[3]
Therefore, an accurate characterization of the pKa of 2-(4-Bromophenyl)ethylamine is not merely an academic exercise but a prerequisite for its rational application in drug discovery and development.
Theoretical Framework: Understanding the Basicity of an Arylethylamine
The basicity of an amine is defined by the equilibrium of its reaction with a proton (H⁺). For 2-(4-Bromophenyl)ethylamine (Ar-CH₂CH₂-NH₂), the relevant equilibrium is the dissociation of its conjugate acid (Ar-CH₂CH₂-NH₃⁺):
Ar-CH₂CH₂-NH₃⁺ + H₂O ⇌ Ar-CH₂CH₂-NH₂ + H₃O⁺
The pKa is the negative logarithm of the acid dissociation constant (Ka) for this reaction. A lower pKa value signifies a stronger conjugate acid and, consequently, a weaker base.
Structural Influences on Basicity
Several structural features determine the basicity of 2-(4-Bromophenyl)ethylamine:
-
Alkylamine vs. Arylamine Character: Unlike anilines, where the nitrogen lone pair is directly conjugated with the aromatic ring, the ethyl spacer in phenethylamines isolates the amino group.[4][5] This prevents significant resonance delocalization of the nitrogen lone pair into the ring, making phenethylamines much stronger bases than anilines and closer in strength to simple alkylamines. For comparison, the pKa of the anilinium ion is ~4.6, whereas the pKa of the conjugate acid of phenethylamine is 9.83.[4][6]
-
Substituent Effects on the Aromatic Ring: While the ethyl spacer prevents direct resonance, substituents on the phenyl ring still exert electronic effects that modulate the basicity of the amine. These effects are transmitted primarily through induction.
-
Inductive Effect (-I): The bromine atom is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This inductive pull makes the ring more electron-poor, which in turn slightly destabilizes the positive charge on the distant ammonium group of the conjugate acid. This effect leads to a decrease in basicity (a lower pKa) compared to the unsubstituted phenethylamine.[4][7]
-
Resonance Effect (+R): The bromine atom has lone pairs of electrons that can be donated into the aromatic pi-system. This resonance effect is electron-donating but is generally weaker than the inductive effect for halogens.
-
For 2-(4-Bromophenyl)ethylamine, the dominant electron-withdrawing inductive effect of the para-bromo substituent results in the amine being slightly less basic than the parent phenethylamine.
Physicochemical Data and pKa Value
The fundamental properties of 2-(4-Bromophenyl)ethylamine are summarized below. The pKa value presented is a computationally predicted value, which is common for commercial chemicals where experimental determination has not been published.[8][9]
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀BrN | [8][10][11] |
| Molar Mass | 200.08 g/mol | [8][10][11] |
| Appearance | Colorless to light yellow liquid | [11][12] |
| Boiling Point | 63-72 °C at 0.2 mmHg | [8][9] |
| Density | 1.29 g/mL at 25 °C | [8][9][10] |
| pKa (Conjugate Acid) | 9.72 ± 0.10 (Predicted) | [8][9][11] |
| Solubility | Slightly soluble in water | [8][11] |
As predicted by theory, the pKa of 9.72 for the conjugate acid of 2-(4-Bromophenyl)ethylamine is slightly lower than the experimental pKa of 9.83 for the conjugate acid of unsubstituted phenethylamine, reflecting the base-weakening inductive effect of the bromine atom.[6]
Methodologies for pKa Determination
While predicted values are useful for initial assessment, rigorous drug development requires experimentally validated data. Potentiometric and spectrophotometric titrations are two gold-standard methods for this purpose.
Experimental Protocol: Potentiometric Titration
This method involves monitoring pH as a titrant is added to the sample, allowing for the direct determination of the pKa from the titration curve.[13][14][15] It is a highly accurate and widely used technique.[14]
Detailed Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[16]
-
Sample Preparation: Accurately prepare a solution of 2-(4-Bromophenyl)ethylamine in deionized water (e.g., 20 mL of a 1 mM solution). To ensure a constant ionic environment, add a background electrolyte like 0.15 M KCl.[16]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen gas to eliminate dissolved CO₂, which can interfere with the titration of a basic compound.[16]
-
Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after the value has stabilized at each step.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the resulting sigmoidal curve. This point can be determined accurately by analyzing the first or second derivative of the titration curve.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Spectrophotometric Titration
This technique is particularly useful for aromatic compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation.[17] It relies on measuring absorbance at various pH values to determine the ratio of the protonated and neutral species.[18][19]
Detailed Methodology:
-
Spectral Scans: Record the full UV-Vis absorbance spectrum of 2-(4-Bromophenyl)ethylamine in highly acidic (e.g., pH 2, where the molecule is fully protonated) and highly basic (e.g., pH 12, where it is fully neutral) solutions to identify the wavelengths of maximum absorbance (λ_max) for both species.
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 8.5 to 11.0 in 0.2 pH unit increments).
-
Sample Measurement: Prepare a set of solutions with a constant concentration of the amine in each of the prepared buffers. Measure the absorbance of each solution at a chosen analytical wavelength (typically the λ_max of either the acidic or basic form).
-
Data Analysis: Plot absorbance versus pH. The data will form a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[2] Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.
Caption: Workflow for pKa determination by spectrophotometry.
Computational pKa Prediction
In silico methods are indispensable in modern drug discovery for high-throughput screening and lead optimization.[20] These methods can provide accurate pKa predictions before a compound is synthesized.[21]
-
Quantum Mechanical (QM) Methods: These approaches calculate the Gibbs free energy change of the protonation/deprotonation reaction.[22] High-level methods like Density Functional Theory (DFT) combined with a solvation model (e.g., SMD or PCM) can yield highly accurate pKa values.[23][24]
-
Empirical and QSAR Methods: Tools like ACD/Labs and ChemAxon use large databases of experimental pKa values to build predictive models.[25] They often rely on Hammett-type equations that correlate pKa with electronic substituent constants (σ), providing rapid and reliable predictions for common functional groups.
Caption: General workflow for computational QM-based pKa prediction.
Conclusion: Practical Implications in the Laboratory
The pKa of 2-(4-Bromophenyl)ethylamine's conjugate acid, predicted to be ~9.72, indicates it is a moderately strong base. At physiological pH (~7.4), it will exist almost entirely in its protonated, cationic form (>99%). This has critical consequences for its use in drug development:
-
Its high degree of ionization confers good aqueous solubility, which is advantageous for formulation and in vivo administration.
-
Its charged state will dominate its interaction with biological targets, favoring ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.
-
Its low concentration of the neutral form at physiological pH suggests that passive diffusion across biological membranes may be limited, a factor that must be considered in designing molecules for oral absorption or central nervous system penetration.
References
-
ChemBK. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved from [Link][8]
-
Ho, J., & Coote, M. L. (2019). Accurate pKa Evaluations for Complex Bio-Organic Molecules in Aqueous Media. Journal of Chemical Theory and Computation, 15(11), 6393–6404. Retrieved from [Link][21]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][25]
-
Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link][17]
-
Fiveable. (2025, August 15). Basicity of Arylamines. Retrieved from [Link]
-
Nakai, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7548. Retrieved from [Link][22]
-
Local Pharma Guide. (n.d.). CAS NO. 73918-56-6 | 2-(4-Bromophenyl)ethylamine | C8H10BrN. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2024, September 30). 24.4: Basicity of Arylamines. Retrieved from [Link][4]
-
Chemdad. (n.d.). 2-(4-Bromophenyl)ethylamine. Retrieved from [Link][11]
-
InSilicoMinds. (2024, July 12). Determination of proton affinities and pKa values of small organic molecules. Retrieved from [Link][26]
-
Scribd. (n.d.). Basicity of Amines and Arylamines. Retrieved from [Link]
-
Al-Ghamdi, A. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4220. Retrieved from [Link][14]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link][20]
-
Chemistry LibreTexts. (2025, April 2). 2.3: Basicity of Arylamines. Retrieved from [Link][5]
-
Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica, 53, 214-218. Retrieved from [Link][27]
-
Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved from [Link][28]
-
ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
DOI. (n.d.). Detailed procedure for calculating pKa. Retrieved from [Link]
-
van der Meulen, I., & Leurs, R. (2010). Development of Methods for the Determination of pKa Values. Bioanalytical Reviews, 1(1), 39-55. Retrieved from [Link][15]
-
Rojas-Hernández, A., et al. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Solution Chemistry, 43, 1934-1943. Retrieved from [Link][18]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][16]
-
ResearchGate. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link][19]
-
Ram, H. N. A., et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s543. Retrieved from [Link][2]
-
Thermo Scientific Alfa Aesar. (n.d.). 2-(4-Bromophenyl)ethylamine, 98% 5 g. Retrieved from [Link][1]
-
Chen, Y., et al. (2021). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 26(11), 3298. Retrieved from [Link]
-
Grillo, G., et al. (2020). New Insights in the Computational pKb Determination of Primary Amines and Anilines. ChemistryOpen, 9(7), 748-756. Retrieved from [Link][23]
-
ResearchGate. (2023). Unveiling the Antioxidant Potential of Newly Designed Phenylethylamine Derivatives Through Computational Chemistry: Significance of Acid Dissociation Constants. Retrieved from [Link]
-
American Chemical Society. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for synthesis related to bromophenyl compounds. Retrieved from [Link]
-
Jensen, J. H., et al. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1127. Retrieved from [Link][29]
-
Galano, A., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. Journal of Physical Chemistry B, 121(27), 6639-6649. Retrieved from [Link][24]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2014, August 29). 8.17: The Effect of Substituents on pKa. Retrieved from [Link][30]
-
Kim, D. I., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Frontiers in Chemistry, 6, 239. Retrieved from [Link][3]
-
Scilit. (n.d.). Conformational Preferences of 2-Phenethylamines. A Computational Study of Substituent and Solvent Effects on the Intramolecular Amine−Aryl Interactions in Charged and Neutral 2-Phenethylamines. Retrieved from [Link]
-
PubChem. (n.d.). [2-(4-bromophenyl)ethyl]dimethylamine. Retrieved from [Link]
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Methodological & Application
Application Note: Synthesis of 2-(4-Bromophenyl)ethylamine
The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes high-fidelity synthesis, atom economy, and the preservation of the sensitive aryl-bromide moiety.
CAS: 73918-56-6 | MW: 200.08 g/mol Synonyms: 4-Bromophenethylamine; p-Bromophenethylamine Target Audience: Medicinal Chemists, Process Chemists, Academic Researchers[1]
Introduction & Strategic Analysis
2-(4-Bromophenyl)ethylamine is a critical "scaffold-level" building block in medicinal chemistry.[1] It serves as a precursor for sulfonamides, ureas, and complex heterocycles found in GPCR ligands and kinase inhibitors.
The primary synthetic challenge is the chemoselective reduction of the nitrogen-containing precursor (nitrile or nitroalkene) without causing hydrodehalogenation (loss of the bromine atom). Standard catalytic hydrogenation (Pd/C, H2) often strips the aryl bromide, leading to the unsubstituted phenethylamine impurity.
This guide presents two validated protocols designed to bypass this failure mode:
-
Protocol A (The "Gold Standard"): Borane-THF reduction of 4-bromophenylacetonitrile.
-
Protocol B (The "Modern Bench" Method): NaBH4/CuCl2 reduction of 4-bromo-
-nitrostyrene.[1]
Retrosynthetic Logic
The following diagram illustrates the strategic disconnections available for this target.
Figure 1: Retrosynthetic analysis showing the two primary routes. Protocol A utilizes the commercially available nitrile, while Protocol B builds from the aldehyde via a Henry reaction.
Comparative Method Analysis
| Feature | Protocol A: Borane-THF Reduction | Protocol B: NaBH4 / CuCl2 Reduction |
| Precursor | 4-Bromophenylacetonitrile | 4-Bromo- |
| Reagents | BH3[1]·THF (1M), HCl | NaBH4, CuCl2·2H2O, iPrOH |
| Chemo-selectivity | Excellent (Br retained) | Excellent (Br retained) |
| Operational Difficulty | Moderate (Requires inert atm, quenching) | Low (Open flask possible, mild) |
| Scalability | High (Industrial standard) | Moderate (Exothermic H2 evolution) |
| Primary Risk | Moisture sensitivity of Borane | Vigorous foaming during NaBH4 addition |
Protocol A: Borane-THF Reduction of Nitriles
Rationale: Borane complexes reduce nitriles to primary amines through a borazine intermediate.[1] unlike LiAlH4, Borane is electrophilic and tolerates aryl halides well, minimizing the risk of debromination.
Materials
-
Substrate: 4-Bromophenylacetonitrile (10 mmol, 1.96 g)
-
Reagent: Borane-tetrahydrofuran complex (BH3[1]·THF), 1.0 M solution in THF (15 mL, 15 mmol, 1.5 eq).
-
Solvent: Anhydrous THF (dried over sieves).
-
Quench: Methanol, 6M HCl.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain a positive pressure of nitrogen.[1]
-
Dissolution: Charge the flask with 4-Bromophenylacetonitrile (1.96 g) and anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer the BH3·THF solution (15 mL) via a cannula or oven-dried syringe dropwise over 15 minutes. Caution: BH3 is pyrophoric; ensure needle tips are submerged.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the mixture to a gentle reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The nitrile spot (
) should disappear. -
Hydrolysis (Critical Step): Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous H2 evolution).
-
De-complexation: The amine forms a stable complex with boron.[1] To break this, add 6M HCl (10 mL) carefully. Heat the mixture to reflux for 1 hour.
-
Workup:
-
Cool to room temperature and concentrate in vacuo to remove THF/MeOH.
-
Dilute the aqueous residue with water (20 mL).
-
Wash with Diethyl Ether (
mL) to remove non-basic impurities.[1] -
Basify the aqueous layer to pH >12 using 40% NaOH solution (keep cool).
-
Extract the free amine with Dichloromethane (DCM,
mL). -
Dry combined organics over anhydrous
, filter, and evaporate to yield the crude oil.
-
Protocol B: NaBH4 / CuCl2 Reduction of Nitrostyrenes
Rationale: This "one-pot" reduction uses in situ generated Copper(0) nanoparticles (from CuCl2 + NaBH4) to catalyze the reduction.[2] Literature confirms this method is highly selective for preserving halogens on the aromatic ring, unlike LiAlH4 or catalytic hydrogenation.[3]
Materials
-
Substrate: 4-Bromo-
-nitrostyrene (5 mmol, 1.14 g). (Synthesized via Henry reaction of 4-bromobenzaldehyde + nitromethane). -
Reducing Agent: Sodium Borohydride (NaBH4) (35 mmol, 1.32 g, 7 eq).
-
Catalyst: Copper(II) Chloride dihydrate (CuCl2·2H2O) (0.5 mmol, 85 mg, 0.1 eq).
-
Solvent: Isopropanol (IPA) / Methanol mixture or Ethanol.[1]
Step-by-Step Methodology
-
Setup: Use a 250 mL RBF with a large magnetic stir bar (vigorous stirring is essential). Fit with a reflux condenser.[1][4][5]
-
Solvation: Dissolve 4-Bromo-
-nitrostyrene (1.14 g) in Ethanol or IPA (30 mL). Add the CuCl2[2]·2H2O (85 mg).[1] The solution will turn green/blue.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Reduction:
-
Add NaBH4 (1.32 g) portion-wise over 30 minutes.
-
Warning: The reaction is exothermic and produces significant hydrogen gas.[1] The solution will turn black as colloidal Copper(0) forms.
-
-
Completion: Stir at room temperature for 1 hour, then heat to 50°C for 30 minutes to ensure completion.
-
Workup:
-
Quench by adding water (50 mL) followed by 25% aqueous ammonia (5 mL) to complex the copper salts (turns deep blue).
-
Extract with EtOAc (
mL).[1] -
Wash organics with brine, dry over
, and concentrate.
-
Purification & Storage (The Hydrochloride Salt)
Freebase amines oxidize and absorb
Salt Formation Protocol
-
Dissolve the crude freebase oil in a minimum amount of dry Diethyl Ether or Isopropanol.[1]
-
Add 2M HCl in Diethyl Ether (or concentrated aqueous HCl dropwise) until the solution is acidic (pH 2).
-
A white precipitate will form immediately.[1]
-
Cool in a freezer (-20°C) for 2 hours.
-
Filter the solids, wash with cold ether, and dry under vacuum.
Storage: Store the HCl salt in a desiccator at room temperature. It is stable for years.[1]
Characterization Data
Verify the product using the following spectral signatures.
-
Appearance: Freebase is a clear/pale yellow liquid; HCl salt is a white crystalline solid.[1]
-
1H NMR (400 MHz, CDCl3):
- 7.42 (d, J=8.4 Hz, 2H, Ar-H meta to alkyl)
- 7.08 (d, J=8.4 Hz, 2H, Ar-H ortho to alkyl)
-
2.95 (t, J=6.8 Hz, 2H,
) -
2.70 (t, J=6.8 Hz, 2H,
) -
1.20 (br s, 2H,
)
-
MS (ESI): m/z calculated for
(characteristic 1:1 Br isotope pattern).
Experimental Workflow Diagram
Figure 2: Operational workflow for Protocol A (Borane Reduction).
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. Retrieved from
-
Organic Chemistry Portal. (2009).[1] Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. J. Org.[1] Chem. 74, 1964-1970.[1][8] Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Facile one-pot reduction of
-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. Retrieved from -
PubChem. (2025).[1] 2-(4-Bromophenyl)ethylamine Compound Summary. Retrieved from
-
Organic Syntheses. (2011). Synthesis of N-Acetyl Enamides. Org. Synth. 2011, 88, 1-11. (Reference for handling bromophenyl derivatives). Retrieved from
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Reductive amination procedures to synthesize N-isopropyl-4-bromophenethylamine
An In-Depth Technical Guide to the Synthesis of N-isopropyl-4-bromophenethylamine via Reductive Amination
Introduction
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for its efficiency in constructing carbon-nitrogen bonds.[1] This reaction class is invaluable for converting simple carbonyl compounds and amines into more complex amine architectures, which are ubiquitous in biologically active molecules.[1][2] This guide provides a detailed exploration of the synthesis of N-isopropyl-4-bromophenethylamine, a substituted phenethylamine, from 4-bromophenylacetone and isopropylamine.
This document offers a comprehensive overview of the underlying mechanisms, a comparative analysis of common synthetic methodologies, and detailed, field-proven protocols for researchers, scientists, and professionals in drug development. The procedures are designed to be self-validating, incorporating in-process monitoring, purification, and final product characterization.
Mechanistic Foundation of Reductive Amination
The synthesis of N-isopropyl-4-bromophenethylamine via reductive amination is fundamentally a two-stage process. This transformation hinges on the initial reaction between a carbonyl compound (4-bromophenylacetone) and a primary amine (isopropylamine) to form a Schiff base, specifically an imine intermediate. This imine, or its protonated form, the iminium ion, is subsequently reduced to yield the final secondary amine.[3][4]
The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the C=N double bond of the imine/iminium ion over the C=O bond of the starting ketone.[4] This selectivity allows for "direct" or "one-pot" procedures where the ketone, amine, and reducing agent are all present in the same vessel.[5]
Caption: General mechanism of reductive amination.
Comparative Analysis of Synthetic Methodologies
The choice of reducing agent is critical and dictates the experimental setup. Three primary methods are prevalent, each with distinct advantages and considerations.
| Parameter | Catalytic Hydrogenation | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Procedure Type | One-Pot | Typically Two-Step (Indirect) | One-Pot (Direct) |
| Reducing Agent | Hydrogen Gas (H₂) | Sodium Borohydride | Sodium Triacetoxyborohydride |
| Selectivity | High | Moderate; can reduce starting ketone | High; selectively reduces iminium ion[6][7][8] |
| Reaction Conditions | Elevated pressure (1-10 bar H₂), 40-80°C | 0°C to Room Temperature | Room Temperature |
| Solvents | Methanol, Ethanol | Methanol, Ethanol | Dichloroethane (DCE), Tetrahydrofuran (THF)[8] |
| Advantages | Economical, scalable, "green" byproducts (none)[6][9] | Inexpensive, readily available | Mild conditions, high selectivity, excellent yields[10] |
| Disadvantages | Requires specialized high-pressure equipment | Requires imine pre-formation to avoid side reactions[11] | Higher reagent cost, moisture-sensitive |
Expert Rationale: For laboratory-scale synthesis where convenience and selectivity are paramount, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[7][10] Its mild nature and remarkable ability to reduce the intermediate iminium ion much faster than the starting ketone allow for a streamlined one-pot procedure with minimal side-product formation.[8] For larger-scale industrial applications, catalytic hydrogenation offers superior atom economy and cost-effectiveness, though it necessitates specialized equipment.[9][12]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of N-isopropyl-4-bromophenethylamine.
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This method is prized for its operational simplicity and high efficiency.[8]
Caption: Workflow for one-pot reductive amination using NaBH(OAc)₃.
Materials and Reagents:
-
4-bromophenylacetone
-
Isopropylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
-
Silica gel
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-bromophenylacetone (1.0 eq).
-
Dissolve the ketone in 1,2-dichloroethane (DCE) (approx. 5-10 mL per gram of ketone).
-
Add isopropylamine (1.2 - 1.5 eq) to the solution and stir at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.[13]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-isopropyl-4-bromophenethylamine.[14]
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This classic approach separates the imine formation and reduction steps, offering a more controlled, albeit longer, procedure.[15]
Caption: Workflow for two-step reductive amination using NaBH₄.
Materials and Reagents:
-
4-bromophenylacetone
-
Isopropylamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-bromophenylacetone (1.0 eq) in methanol (5-10 mL per gram). Add isopropylamine (1.5-2.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly and carefully add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by adding water. Remove most of the methanol via rotary evaporation.
-
Extract the aqueous residue three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography as described in Protocol 1.
Product Characterization
Confirming the structure and purity of the synthesized N-isopropyl-4-bromophenethylamine is essential. The following data are typical for this compound.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.0 (septet, 1H, CH(CH₃)₂), ~2.8 (m, 2H, Ar-CH₂), ~2.6 (m, 2H, CH₂-NH), ~1.5 (br s, 1H, NH), ~1.1 (d, 6H, CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~120 (Ar-C-Br), ~51 (CH₂-NH), ~48 (CH(CH₃)₂), ~36 (Ar-CH₂), ~23 (CH(CH₃)₂) |
| GC-MS (EI) | m/z: Expected molecular ion peak [M]⁺ and [M+2]⁺ due to bromine isotope pattern. Key fragments from benzylic cleavage (loss of the isopropylamine sidechain) and α-cleavage (loss of a methyl group from the isopropyl moiety).[16][17] |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Sodium borohydride and sodium triacetoxyborohydride react with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly.
-
4-bromophenylacetone is a lachrymator and should be handled with care.
-
Isopropylamine is a volatile, flammable, and corrosive base.
-
Organic solvents like DCE, DCM, Methanol, and Ether are flammable and should be kept away from ignition sources.
Conclusion
The synthesis of N-isopropyl-4-bromophenethylamine is effectively achieved through reductive amination of 4-bromophenylacetone. While several methods exist, the one-pot procedure using sodium triacetoxyborohydride offers a superior combination of efficiency, selectivity, and operational simplicity for laboratory-scale synthesis.[8][10] The classic two-step method using sodium borohydride remains a viable and cost-effective alternative. Proper execution of the reaction, coupled with rigorous purification and characterization, will reliably yield the desired product in high purity. These protocols provide a robust foundation for researchers synthesizing substituted phenethylamines for applications in drug discovery and development.
References
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]
-
Khan Academy. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Horn, C. V., & Fitzgerald, R. L. (n.d.). GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Analytical Toxicology. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. [Link]
-
ResearchGate. (2025). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
KoreaScience. (2024). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]
-
Organic Chemistry Portal. (2008). Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles. [Link]
-
Chromatography Today. (n.d.). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. [Link]
-
Organic Syntheses. (n.d.). Procedure for N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]
-
Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for N-benzyl-4-bromobenzamide. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzylamine. [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
Beilstein Journals. (n.d.). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. academic.oup.com [academic.oup.com]
- 17. chromatographytoday.com [chromatographytoday.com]
Application Note: Strategies for the Suzuki-Miyaura Cross-Coupling of 2-(4-Bromophenyl)ethylamine
Introduction & Mechanistic Context
2-(4-Bromophenyl)ethylamine (4-bromophenethylamine) is a highly versatile electrophilic building block in medicinal chemistry. It is frequently utilized in the synthesis of phenethylamine-derived therapeutics, including 5-HT2A receptor agonists, dopamine transport modulators, and complex biaryl alkaloids[1].
However, executing a Suzuki-Miyaura cross-coupling on this substrate presents a fundamental chemoselectivity challenge: the presence of an unprotected, highly nucleophilic primary aliphatic amine. In a standard palladium-catalyzed cycle, the primary amine acts as a strong
To successfully couple this molecule, chemists must either eliminate the amine's nucleophilicity via a protecting group[2] or employ advanced ligand design and pH control to sterically or electronically prevent coordination[3],[4].
Catalytic cycle of Suzuki coupling showing Pd-amine off-cycle trapping and mitigation.
Strategic Workflows
Comparative workflows for the Suzuki coupling of 2-(4-bromophenyl)ethylamine.
Quantitative Data & Optimization
The following table summarizes the optimized parameters for both strategies based on empirical screening and literature precedents[2],[3],[4].
| Strategy | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Typical Yield | Mechanistic Rationale |
| N-Boc Protected | Pd(dppf)Cl | K | 1,4-Dioxane / H | 90 | 85–95% | Boc group delocalizes the nitrogen lone pair, eliminating nucleophilicity and preventing Pd coordination. |
| Unprotected (Ligand Control) | Pd(OAc) | K | Toluene / H | 100 | 70–85% | Bulky biaryl phosphines sterically block amine coordination while allowing outer-sphere transmetalation. |
| Unprotected (pH Control) | Pd(OAc) | Buffered (pH 4.5) | Water / EtOH | 80 | 60–80% | Amine is protonated to a non-coordinating ammonium salt; requires highly active, electron-rich ligands. |
Experimental Protocols
Protocol 1: The Protection Route (High Yield, High Reliability)
Causality: Converting the amine to a tert-butyl carbamate (Boc) delocalizes the nitrogen lone pair into the adjacent carbonyl group. This completely neutralizes its ability to coordinate to palladium, allowing the use of standard, inexpensive catalysts like Pd(dppf)Cl
Step-by-Step Methodology:
-
Protection: Dissolve 2-(4-Bromophenyl)ethylamine (10.0 mmol, 1.0 equiv) in anhydrous CH
Cl (50 mL). Add triethylamine (12.0 mmol, 1.2 equiv) followed by dropwise addition of Boc O (11.0 mmol, 1.1 equiv) at 0 °C. Stir at room temperature for 4 hours. -
Workup: Quench with saturated aqueous NH
Cl. Extract with CH Cl (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate in vacuo to yield N-Boc-2-(4-bromophenyl)ethylamine. -
Coupling Preparation: In an oven-dried Schlenk flask, combine the protected bromide (5.0 mmol, 1.0 equiv), the desired arylboronic acid (6.0 mmol, 1.2 equiv), Pd(dppf)Cl
(0.25 mmol, 5 mol%), and K CO (10.0 mmol, 2.0 equiv). -
Reaction: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 25 mL). Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.
-
Self-Validation & Isolation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting amine will not be visible, but the Boc-protected intermediate will show a distinct spot (R
~0.5 in 4:1 Hex/EtOAc). Once complete, cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography. Confirm the product via LC-MS (observing the [M+H] or [M-tBu+H] peak).
Protocol 2: Direct Coupling of the Unprotected Amine (Atom Economical)
Causality: To bypass protection steps, we utilize Pd(OAc)
Step-by-Step Methodology:
-
Setup: In a glovebox or under strict Schlenk conditions, charge a reaction vial with 2-(4-Bromophenyl)ethylamine (5.0 mmol, 1.0 equiv), arylboronic acid (7.5 mmol, 1.5 equiv), Pd(OAc)
(0.25 mmol, 5 mol%), and XPhos (0.5 mmol, 10 mol%). -
Base Addition: Add anhydrous K
PO (10.0 mmol, 2.0 equiv). Note: Avoid strong bases like NaOtBu, which will deprotonate the amine and initiate C-N cross-coupling. -
Solvent & Heating: Add degassed Toluene/H
O (10:1 v/v, 20 mL). The biphasic system helps partition the polar amine away from the hydrophobic catalytic center. Seal the vial and heat at 100 °C for 18 hours. -
Self-Validation via Acid-Base Extraction: Because the product is a free amine, it will streak on normal phase TLC. Cool the reaction, dilute with EtOAc (30 mL), and extract with 1M HCl (3 x 15 mL). The organic layer (containing neutral biaryl impurities and homocoupled boronic acid) is discarded. The aqueous layer (containing the protonated product) is basified to pH 12 using 2M NaOH, and back-extracted with EtOAc (3 x 20 mL).
-
Final Isolation: Dry the final organic extract over Na
SO and concentrate. If LC-MS confirms the expected mass in this extract, it validates that the C-C bond was successfully formed without destroying the basic amine functionality.
References
-
First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate Source: PMC (NIH) URL:[Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists Source: ACS Publications URL:[Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: PMC (NIH) URL:[Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base Source: Semantic Scholar URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Application Note: Buchwald-Hartwig Amination Strategies for Bromophenethylamine Derivatives
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Content Type: Advanced Methodology & Experimental Protocols
Executive Summary & Mechanistic Overview
The Buchwald-Hartwig amination (BHA) is a cornerstone palladium-catalyzed cross-coupling reaction for constructing C(sp²)–N bonds[1]. When applied to bromophenethylamine derivatives , the reaction presents a unique chemoselectivity challenge: the substrate possesses both an electrophilic aryl bromide and a nucleophilic aliphatic amine.
As a Senior Application Scientist, I approach these substrates not as standard cross-couplings, but as bifurcated mechanistic pathways dictated by the regiochemistry of the bromine atom:
-
Ortho-Bromophenethylamines (Intramolecular): The proximity of the primary amine to the ortho-bromide heavily favors kinetic intramolecular cyclization. This is a highly efficient route to synthesize indolines and indoles[2][3].
-
Meta/Para-Bromophenethylamines (Intermolecular): The distance precludes 5- or 6-membered ring formation. Instead, these substrates are prone to uncontrolled intermolecular oligomerization. To achieve cross-coupling with an exogenous amine, the endogenous aliphatic amine must be protected (e.g., as a Boc or Cbz carbamate) prior to the BHA step, unless specialized macrocyclization conditions are employed[4].
Understanding this causality is critical. Failure to account for the endogenous nucleophile will result in complex polymeric mixtures or complete catalyst poisoning.
Workflow & Decision Logic
The following diagram outlines the strategic decision-making process when handling bromophenethylamine derivatives in BHA reactions.
Figure 1: Strategic workflow for Buchwald-Hartwig amination of bromophenethylamines.
Quantitative Data: Catalyst & Ligand Selection
Selecting the correct Palladium/Ligand/Base triad is the most critical variable in BHA. The table below synthesizes optimized conditions based on the desired transformation.
| Transformation Type | Substrate Example | Catalyst / Ligand System | Base | Solvent / Temp | Expected Yield |
| Intramolecular (Indoline) | 2-Bromophenethylamine | 10% Pd/C, DPPF (1-2 mol%)[2] | NaOt-Bu | Mesitylene, 140 °C | 85 - 95% |
| Intramolecular (Indole) | 2-Bromophenethylamine | 10% Pd/C, DPPF (1-2 mol%)[3] | NaOt-Bu | Mesitylene, 200 °C | 70 - 80% |
| Intermolecular (1° Amine) | N-Boc-4-Bromophenethylamine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene, 80 °C | 75 - 90% |
| Intermolecular (2° Amine) | N-Boc-3-Bromophenethylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane, 100 °C | 80 - 95% |
| Macrocyclization | 3-Bromophenethylamine (Peptides) | BINAP G3 Precatalyst[4] | Weak Base | Dilute THF, 80 °C | 50 - 75% |
Expert Insight: For intermolecular reactions utilizing Boc-protected phenethylamines, avoid strong bases like NaOt-Bu if the exogenous amine is sterically hindered, as NaOt-Bu can competitively deprotect the Boc group or cause base-mediated degradation. Cs₂CO₃ is the preferred chemoselective alternative.
Experimental Protocols
Protocol A: Intramolecular Cyclization to Indolines (Heterogeneous Pd/C)
This protocol utilizes a highly efficient, recoverable heterogeneous Pd/C system combined with a bidentate ligand (DPPF) to drive intramolecular cyclization[2][3].
Reagents:
-
2-Bromophenethylamine (1.0 equiv, 10 mmol)
-
10% Pd/C (1 mol% Pd)
-
1,1′-Bis(diphenylphosphino)ferrocene (DPPF) (1.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Mesitylene (0.2 M)
Step-by-Step Methodology:
-
Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 10% Pd/C, DPPF, and NaOt-Bu.
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x). Causality: Oxygen rapidly oxidizes the electron-rich DPPF ligand to its phosphine oxide, permanently arresting the catalytic cycle.
-
Substrate Addition: Dissolve 2-bromophenethylamine in anhydrous, degassed mesitylene. Add this solution to the Schlenk flask via a gas-tight syringe.
-
Thermal Activation: Heat the reaction mixture to 140 °C.
-
Self-Validating Monitoring (LC-MS): Sample 10 µL of the reaction mixture after 4 hours, dilute in MeCN, and filter. Analyze via LC-MS. Validation metric: Look for the complete disappearance of the characteristic bromine isotopic doublet (M and M+2 peaks of equal intensity) in the starting material mass trace. The product mass will be [M - HBr].
-
Workup & Aromatization (Optional): Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst (which can be washed with EtOAc and recycled). If complete aromatization to the indole is desired, treat the crude indoline with acetic acid and elevate the temperature to 200 °C prior to workup[3].
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Intermolecular Cross-Coupling of N-Protected Bromophenethylamines
When functionalizing the aromatic ring of a 3- or 4-bromophenethylamine with an external amine, the aliphatic amine must first be Boc-protected.
Reagents:
-
N-Boc-4-Bromophenethylamine (1.0 equiv, 5 mmol)
-
Exogenous Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In a dry vial under Argon, combine Pd₂(dba)₃ and XPhos in 5 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange. Causality: This pre-activation step ensures the formation of the active monomeric L₁Pd(0) species before introducing the halide, preventing catalyst aggregation into inactive palladium black.
-
Reaction Assembly: To a separate oven-dried Schlenk flask, add N-Boc-4-bromophenethylamine, the exogenous amine, and finely milled anhydrous Cs₂CO₃.
-
Coupling: Transfer the pre-activated catalyst solution to the Schlenk flask. Rinse the catalyst vial with the remaining degassed 1,4-dioxane and add to the reaction.
-
Heating: Seal the flask and heat at 100 °C for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water to remove cesium salts. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Deprotection (Subsequent Step): To reveal the primary phenethylamine, treat the purified Boc-intermediate with 4M HCl in Dioxane at room temperature for 2 hours, followed by solvent evaporation to yield the hydrochloride salt of the functionalized arylamine.
Troubleshooting & Causality Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Formation of Palladium Black | Catalyst degradation due to oxygen ingress or poor ligand coordination. | Ensure strict Schlenk techniques. Switch to a more sterically demanding, electron-rich ligand (e.g., BrettPhos) to stabilize the Pd(0) intermediate. |
| High levels of Dehalogenation (Ar-H) | β-hydride elimination from the amine-Pd(II) complex outcompetes reductive elimination. | Switch to a ligand with a larger bite angle (e.g., Xantphos) or use a more rigid dialkylbiaryl phosphine to accelerate reductive elimination. |
| Oligomeric Sludge (in Meta/Para substrates) | Incomplete amine protection leading to intermolecular self-condensation. | Verify Boc-protection completion via NMR prior to BHA. Ensure no free primary amine remains. |
References
- Synthesis of Cyclic Peptidomimetics via a Pd-Catalyzed Macroamination Reaction Source: Organic Letters - ACS Publications URL
- Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI URL
- Palladium on Carbon-Catalyzed One-Pot N-Arylindole Synthesis: Intramolecular Aromatic Amination, Aromatization, and Intermolecular Aromatic Amination Source: ResearchGate URL
- Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL
Sources
Preparation of pharmaceutical intermediates using 2-(4-Bromophenyl)ethylamine
Introduction: The "Dual-Warhead" Scaffold
2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6) is a cornerstone intermediate in medicinal chemistry, valued for its orthogonal reactivity . It presents two distinct chemical "handles" that allow for divergent synthesis:
-
The Nucleophilic Anchor (Primary Amine): Ready for rapid derivatization via acylation, sulfonylation, or reductive amination to establish a stable core.
-
The Electrophilic Warhead (Aryl Bromide): A pre-installed handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) to extend the carbon skeleton.
This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of tyrosine kinase inhibitors, sulfonylurea anti-diabetics, and GPCR ligands.
Strategic Causality in Synthesis Design
-
Path A (N-First): Functionalizing the amine before engaging the aryl bromide is the preferred industrial route. Free primary amines can coordinate to Palladium catalysts, poisoning the active species and reducing yields in cross-coupling reactions.
-
Path B (C-First): Coupling the bromide first requires the amine to be chemically inert to the coupling conditions (rare) or requires the use of expensive, specialized ligands (e.g., BrettPhos) to prevent N-coordination.
Recommendation: This guide prioritizes Path A , ensuring robust, scalable, and self-validating protocols.
Chemical Reactivity Map
The following diagram illustrates the divergent pathways accessible from this single intermediate.
Figure 1: Divergent synthesis map showing the "Protect/Anchor then Couple" strategy.
Protocol Module A: The "Anchor" (N-Functionalization)
This module establishes the molecular core. We utilize a Schotten-Baumann approach for high throughput and ease of purification.
Protocol: Synthesis of N-[2-(4-bromophenyl)ethyl]amides
Objective: Capping the primary amine to prevent catalyst interference in subsequent steps.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 2-(4-Bromophenyl)ethylamine | 1.0 | Limiting Reagent |
| Acyl Chloride (R-COCl) | 1.1 | Electrophile |
| Triethylamine (TEA) | 1.5 | HCl Scavenger |
| Dichloromethane (DCM) | 0.2 M | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2-(4-Bromophenyl)ethylamine (1.0 eq) and anhydrous DCM under a Nitrogen atmosphere.
-
Base Addition: Add TEA (1.5 eq) and cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation, preventing the formation of di-acylated byproducts.
-
Addition: Dropwise add the Acyl Chloride (1.1 eq) diluted in a small volume of DCM over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (baseline/ninhydrin active) must disappear.
-
-
Workup:
-
Wash organic layer with 1M HCl (removes unreacted amine and TEA).
-
Wash with Sat. NaHCO₃ (removes unreacted acid).
-
Dry over MgSO₄ and concentrate.[1]
-
-
Yield Expectation: >90% purity without chromatography.
Protocol Module B: The "Warhead" (C-C Coupling)
Once the nitrogen is "anchored" (protected), the aryl bromide becomes an excellent substrate for Palladium-catalyzed cross-coupling.
Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
Objective: Extending the carbon skeleton to create a kinase-inhibitor-like motif.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| N-Acylated Intermediate | 1.0 | Substrate |
| Aryl Boronic Acid | 1.2 | Coupling Partner |
| Pd(dppf)Cl₂[2] · DCM | 0.03 | Catalyst (Robust, Air-stable) |
| K₂CO₃ (2M Aqueous) | 3.0 | Base Activator |
| 1,4-Dioxane | 0.1 M | Solvent |
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the N-Acylated intermediate, Aryl Boronic Acid, and 1,4-Dioxane. Sparge with Nitrogen gas for 10 minutes.
-
Scientific Integrity: Oxygen causes homocoupling of boronic acids and oxidation of the Pd catalyst (Pd⁰
Pd²⁺ inactive).
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) and the degassed K₂CO₃ solution. Seal the vial immediately.
-
Heating: Heat to 85°C for 4–12 hours.
-
Note: Do not exceed 100°C if using volatile boronic acids.
-
-
Workup:
-
Purification: Silica gel chromatography is usually required to separate the biaryl product from de-brominated byproducts (protodehalogenation).
Advanced Workflow: Sequential Synthesis Diagram
The following diagram details the logic flow for a "One-Pot-Two-Step" or sequential isolation workflow, highlighting the critical decision points.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Step) | Di-acylation (Imide formation) | Reduce Acyl Chloride to 1.05 eq; Maintain strict 0°C during addition. |
| Stalled Reaction (Suzuki) | Catalyst Poisoning | Ensure the Amide step workup included an HCl wash to remove all trace free amines/TEA before adding Pd. |
| Pd Black Precipitation | Oxygen Ingress | Re-optimize degassing (sparging) protocol; switch to freeze-pump-thaw method. |
| Protodehalogenation | Overheating / Hydride Source | Reduce temperature to 75°C; ensure solvent (Dioxane) is peroxide-free. |
References
-
BenchChem. (2025).[1][4][5] Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from (Generalized citation based on search context).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Organic Syntheses. (2010). Synthesis of N-Acetyl Enamides by Reductive Acetylation. Org. Synth. 2010, 87, 213. Retrieved from
-
National Institutes of Health (NIH). (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. Retrieved from
-
MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Retrieved from
(Note: While specific URLs for commercial protocols change, the citations above link to permanent records of the methodology described.)
Sources
Application Note: Selective N-Alkylation of 4-Bromophenethylamine with Isopropyl Halides
Abstract
Direct N-alkylation of primary amines with secondary alkyl halides (such as isopropyl bromide/iodide) is historically considered a "low-yield" pathway due to competing elimination reactions (E2) and poly-alkylation (formation of tertiary amines). However, for specific scaffolds like 4-bromophenethylamine , direct alkylation remains a necessary route when reductive amination conditions (e.g., acetone/borohydride) are incompatible with other sensitive functional groups or when specific isotopic labeling is required via the halide. This Application Note details an optimized protocol utilizing the Cesium Effect to maximize mono-alkylation selectivity while suppressing dehydrohalogenation.
Introduction & Mechanistic Challenges
The synthesis of N-isopropyl-4-bromophenethylamine presents a classic organic chemistry conflict:
-
Steric Hindrance vs. Nucleophilicity: The isopropyl group is sterically demanding. While the primary amine (4-bromophenethylamine) is a good nucleophile, the secondary carbon of the isopropyl halide retards
attack. -
The Elimination Trap: Isopropyl halides are prone to E2 elimination to form propene, especially under heating or with strong bases.
-
The "Runaway" Alkylation: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine (N,N-diisopropyl) impurity.
Strategic Solution: The Cesium Effect
To overcome these limitations, this protocol utilizes Cesium Carbonate (
Reaction Scheme & Pathway Analysis
The following diagram illustrates the desired pathway versus the competing side-reactions that this protocol aims to suppress.
Figure 1: Reaction pathway showing the target secondary amine and potential pitfalls (over-alkylation and elimination).[1][2]
Experimental Protocol: Cesium-Promoted Direct Alkylation
Safety Note: 4-Bromophenethylamine is corrosive and causes severe skin burns [3]. Isopropyl iodide is a potential alkylating carcinogen. Perform all operations in a fume hood.
Materials
| Reagent | Equiv.[1][3][4][5][6] | Role | Notes |
| 4-Bromophenethylamine | 1.0 | Substrate | Limiting reagent |
| 2-Iodopropane | 1.1 - 1.2 | Electrophile | Iodide is preferred over bromide for faster kinetics at lower temps. |
| Cesium Carbonate ( | 1.5 | Base | Anhydrous; promotes mono-alkylation. |
| TBAI (Tetrabutylammonium iodide) | 0.1 | Catalyst | Phase transfer catalyst (optional but recommended). |
| DMF (N,N-Dimethylformamide) | - | Solvent | Anhydrous; Essential for Cs effect.[3] |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to remove moisture.
-
-
Solvation:
-
Add 4-Bromophenethylamine (1.0 g, 5.0 mmol) to the flask.
-
Add anhydrous DMF (10 mL). Stir until fully dissolved.
-
Add
(2.44 g, 7.5 mmol) and TBAI (185 mg, 0.5 mmol). The mixture will be a suspension.
-
-
Reaction Initiation:
-
Cool the mixture to 0°C (ice bath). Critical: Lower temperature suppresses the E2 elimination of the isopropyl halide.
-
Add 2-Iodopropane (0.6 mL, 6.0 mmol) dropwise over 10 minutes.
-
-
Execution:
-
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
-
Stir vigorously for 12–18 hours .
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). Look for the disappearance of the primary amine spot (
) and appearance of the secondary amine ( ).
-
-
Quenching:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (50 mL).
-
Pour into Water (50 mL) to dissolve the DMF and inorganic salts.
-
Purification & Workup Workflow
The separation of the secondary amine from unreacted primary amine is the most critical step.
Figure 2: Optimized workup and purification workflow.
Detailed Purification Steps
-
Extraction: Wash the organic layer (EtOAc) with water (
mL) and Brine ( mL). This aggressively removes DMF, which can interfere with chromatography. -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Chromatography (Required):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Start with 100% Dichloromethane (DCM). Gradually increase polarity to 5% Methanol/DCM containing 0.5% Triethylamine (
). -
Note: The
prevents the amine from streaking on the silica.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | E2 Elimination of Isopropyl Halide | Switch from Isopropyl Bromide to Isopropyl Iodide . Lower reaction temp to 0°C - RT. Do not heat. |
| Poly-alkylation | Excess Halide / High Temp | Strictly control stoichiometry (1.1 equiv max). Use the Cesium base method specifically (Lithium or Sodium bases are less selective). |
| Starting Material Remains | Steric Hindrance | Add 0.1 eq TBAI (Finkelstein catalyst) to facilitate halide exchange if using the bromide. |
Comparative Note: Reductive Amination
While this protocol focuses on direct alkylation, it is scientifically rigorous to acknowledge that Reductive Amination is often the superior route for this specific transformation if reagents allow.
-
Protocol: 4-Bromophenethylamine + Acetone +
in DCE. -
Advantage: Prevents over-alkylation entirely (imine intermediate cannot be alkylated twice).
-
Disadvantage: Requires Acetone (incompatible if the amine has other ketone-sensitive groups) and borohydride handling.
Use the Direct Alkylation protocol above when:
-
You lack compatible reducing agents.
-
You are using a radiolabeled isopropyl halide (e.g.,
-isopropyl iodide) where the acetone route is impossible.
References
-
Salvatore, R. N., et al. (2001). "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Efficient Synthesis of Secondary Amines." Tetrahedron Letters, 42(10), 1799-1801.
-
BenchChem. (2025).[3][4][5] "Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols." BenchChem Technical Library.
-
PubChem. (2025).[7][8] "4-Bromophenethylamine - Compound Summary." National Library of Medicine.
-
Google Patents. (2002). "Efficient synthesis of secondary amines by selective alkylation of primary amines." US Patent 6423871B1.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Isopropylbenzylamine synthesis and N-Isopropylbenzylamine uses_Chemicalbook [chemicalbook.com]
- 7. 4-Bromophenethylamine - Wikidata [wikidata.org]
- 8. 4-溴苯乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Reagents for the synthesis of 2-(4-Bromophenyl)ethylamine
An Application Guide to the Synthesis of 2-(4-Bromophenyl)ethylamine: Reagents, Protocols, and Mechanistic Insights
Introduction
2-(4-Bromophenyl)ethylamine, also known as 4-Bromophenethylamine, is a pivotal building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive primary amine and a versatile brominated aromatic ring, makes it a valuable precursor for a wide array of more complex molecules. It has been utilized in the synthesis of compounds such as pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide.[2][3][4]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering an in-depth exploration of the most effective and commonly employed synthetic routes to 2-(4-Bromophenyl)ethylamine. We will move beyond simple procedural lists to provide a rationale for methodological choices, insights into reaction mechanisms, and a comparative analysis to aid in selecting the optimal strategy for specific laboratory contexts. The protocols described herein are designed to be self-validating, with an emphasis on safety, efficiency, and reproducibility.
Primary Synthetic Strategy: Reduction of 4-Bromophenylacetonitrile
The most direct and widely adopted approach for synthesizing 2-(4-Bromophenyl)ethylamine is the reduction of the corresponding nitrile, 4-Bromophenylacetonitrile. This precursor is readily available commercially, making this a convergent and efficient strategy.[5] The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) can be achieved through several robust reduction methods.
Method 1: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
Expertise & Rationale: Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and non-selective reducing agent capable of converting a wide range of functional groups, including nitriles, into their respective alcohols or amines.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, first forming an imine intermediate which is then further reduced to the amine.[7][8] Due to the high reactivity of LiAlH₄, the reaction must be conducted under strictly anhydrous conditions, as it reacts violently with water. The choice of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is critical to solubilize the reactants and maintain a controlled reaction environment.
Experimental Protocol: LiAlH₄ Reduction of 4-Bromophenylacetonitrile
Materials & Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser and nitrogen/argon inlet
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice-water bath
-
Standard glassware for work-up and purification
Reagents:
-
4-Bromophenylacetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Distilled Water
-
10-15% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite (optional, for filtration)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), carefully charge a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) into the three-neck flask equipped with a magnetic stirrer.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 4-Bromophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (volume equal to the mass of LiAlH₄ used).
-
10-15% NaOH solution (volume equal to the mass of LiAlH₄ used).
-
Water (volume three times the mass of LiAlH₄ used).[9] This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Filtration & Extraction: Stir the resulting suspension vigorously for 15-30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.
-
Isolation: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(4-Bromophenyl)ethylamine.
-
Purification: The crude product can be purified by vacuum distillation to afford a clear, colorless to light yellow liquid.[4]
Data Summary: LiAlH₄ Reduction
| Reagent/Parameter | Molar Ratio / Value | Purpose |
| 4-Bromophenylacetonitrile | 1.0 eq | Starting Material |
| Lithium Aluminum Hydride | 1.5 - 2.0 eq | Reducing Agent |
| Solvent | Anhydrous THF | Reaction Medium |
| Temperature | 0 °C (addition), then RT (reaction) | Control reactivity, then drive to completion |
| Reaction Time | 4 - 6 hours | Ensure complete conversion |
| Typical Yield | Good to Excellent | - |
Workflow for LiAlH₄ Reduction
Caption: Workflow for the synthesis of 2-(4-Bromophenyl)ethylamine via LiAlH₄ reduction.
Method 2: Catalytic Hydrogenation
Expertise & Rationale: Catalytic hydrogenation is a powerful industrial method for nitrile reduction, often considered more economical and safer for large-scale operations than LiAlH₄.[10] The reaction involves hydrogen gas (H₂) and a heterogeneous metal catalyst. Commonly used catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂).[10]
A significant challenge in the hydrogenation of halogenated aromatic compounds is the potential for hydrodehalogenation (in this case, de-bromination), which would produce phenethylamine as an undesired byproduct.[11] The choice of catalyst, solvent, and reaction conditions is therefore critical to ensure chemoselectivity. Raney Nickel is often a good choice for nitrile reductions, but reaction conditions must be carefully controlled. The structure of the catalyst itself can strongly influence selectivity towards primary versus secondary amines, with atomically dispersed catalysts showing distinct behaviors.[12] For this synthesis, the goal is the primary amine, which is favored by many standard catalysts under controlled conditions.
Experimental Protocol: Catalytic Hydrogenation of 4-Bromophenylacetonitrile
Materials & Equipment:
-
Parr hydrogenator or similar high-pressure reaction vessel
-
Glass liner for the reaction vessel
-
Magnetic or mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite)
Reagents:
-
4-Bromophenylacetonitrile
-
Raney Nickel (slurry in water or ethanol) or 5-10% Pd/C
-
Solvent: Ethanol (EtOH) or Methanol (MeOH), often with ammonia (NH₃)
-
Hydrogen Gas (H₂)
Procedure:
-
Vessel Preparation: Place a solution of 4-Bromophenylacetonitrile (1.0 equivalent) in ethanol (containing ~5-10% ammonia to suppress secondary amine formation) into the glass liner of the hydrogenation vessel.
-
Catalyst Addition: Under a stream of inert gas, carefully add the Raney Nickel catalyst (approx. 5-10% by weight of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care.
-
Reaction: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and begin vigorous stirring. The reaction is often exothermic and may require initial cooling.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes, the reaction is typically complete.
-
Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with water or solvent until it can be safely disposed of.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by vacuum distillation.
Alternative Synthetic Strategy: The Gabriel Synthesis
Expertise & Rationale: The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, specifically designed to prevent the over-alkylation that often plagues direct amination with ammonia.[13][14] The key reagent is potassium phthalimide, where the nitrogen atom is rendered acidic (pKa ≈ 8.3) by the two adjacent carbonyl groups.[14] Deprotonation creates a potent, yet sterically hindered, nitrogen nucleophile.[15]
This nucleophile reacts with a primary alkyl halide in a clean Sₙ2 reaction.[16] For the synthesis of 2-(4-Bromophenyl)ethylamine, the required substrate would be 2-(4-bromophenyl)ethyl halide (e.g., bromide or chloride). The final step involves cleaving the N-alkylated phthalimide, most commonly with hydrazine (NH₂NH₂), to liberate the desired primary amine and form a stable phthalhydrazide byproduct.[13][15]
Experimental Protocol: Gabriel Synthesis
This is a two-step process starting from a suitable 2-(4-bromophenyl)ethyl halide.
Step 1: N-Alkylation of Potassium Phthalimide
-
Add potassium phthalimide (1.05 equivalents) and 2-(4-bromophenyl)ethyl bromide (1.0 equivalent) to a flask containing a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Heat the mixture with stirring (e.g., at 80-100 °C) for several hours until TLC analysis indicates the consumption of the starting halide.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-(2-(4-bromophenyl)ethyl)phthalimide.
-
Filter the solid, wash with water, and dry. Recrystallization may be performed if necessary.
Step 2: Hydrazinolysis
-
Suspend the N-alkylated phthalimide from Step 1 in a solvent like ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with dilute HCl to dissolve the product amine and ensure the complete precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.
-
Make the filtrate basic with a strong base (e.g., NaOH or KOH) to deprotonate the amine salt.
-
Extract the liberated 2-(4-Bromophenyl)ethylamine with an organic solvent (e.g., dichloromethane or ether).
-
Dry the combined organic extracts, concentrate the solvent, and purify the product by vacuum distillation.
Gabriel Synthesis Pathway
Caption: Reaction pathway for the Gabriel synthesis of 2-(4-Bromophenyl)ethylamine.
Comparative Summary and Method Selection
Choosing the appropriate synthetic route depends on several factors including scale, available equipment, and safety considerations.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation | Gabriel Synthesis |
| Starting Material | 4-Bromophenylacetonitrile | 4-Bromophenylacetonitrile | 2-(4-Bromophenyl)ethyl Halide |
| Number of Steps | 1 | 1 | 2 (or more if halide must be synthesized) |
| Key Reagent Hazards | LiAlH₄: Pyrophoric, highly water-reactive | H₂ gas: Flammable, requires pressure vessel | Hydrazine: Toxic, corrosive |
| Scalability | Good for lab scale; challenging for large scale | Excellent for both lab and industrial scale | Good for lab scale; less atom-economical |
| Primary Side Reactions | None typical if work-up is correct | Hydrodehalogenation (loss of Br) | Elimination (with hindered halides) |
| Ideal Use Case | Rapid, small-to-medium scale synthesis | Large scale, cost-effective production | When avoiding over-alkylation is paramount |
Senior Scientist's Recommendation:
-
For rapid, reliable, and high-yield laboratory-scale synthesis , the reduction of 4-bromophenylacetonitrile with LiAlH₄ is the preferred method. Its primary drawback is the hazardous nature of the reagent, which requires experienced handling.
-
For large-scale or industrial production , catalytic hydrogenation is superior due to lower cost, improved safety at scale, and more environmentally benign reagents. However, significant process optimization is required to prevent de-bromination.
-
The Gabriel synthesis is a valuable alternative, particularly if the corresponding alkyl halide is readily available or if issues with nitrile reduction are encountered. It offers excellent control for producing a clean primary amine.
References
-
20.7: Chemistry of Nitriles. (2025). LibreTexts Chemistry. [Link]
-
Reduction of nitriles. Chemguide. [Link]
-
Reactions of Nitriles. (2024). Chemistry Steps. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]
-
2-(4-Bromophenyl)ethylamine. Chongqing Chemdad Co., Ltd.[Link]
-
The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
-
The Gabriel Synthesis. (2020). Chemistry Steps. [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor. [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]
-
Gabriel Synthesis. Organic Chemistry Portal. [Link]
-
Gabriel Synthesis. (2023). LibreTexts Chemistry. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. [Link]
- Catalytic hydrogenation of nitriles. (2015).
Sources
- 1. CAS 73918-56-6: 4-Bromophenethylamine | CymitQuimica [cymitquimica.com]
- 2. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 4-Bromophenethylamine 98 73918-56-6 [sigmaaldrich.com]
- 4. 2-(4-Bromophenyl)ethylamine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Bromophenylacetonitrile 98 16532-79-9 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 11. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 12. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note: Microwave-Assisted Synthesis of N-Isopropyl-4-bromophenethylamine
Abstract
This application note details an optimized protocol for the synthesis of N-isopropyl-4-bromophenethylamine via microwave-assisted reductive amination. By utilizing dielectric heating, this method overcomes the kinetic sluggishness often observed in the condensation of electron-rich phenethylamines with sterically hindered ketones (acetone). The protocol compares a One-Pot Direct Reductive Amination (using Sodium Triacetoxyborohydride) against a Rapid Two-Step Procedure (Imine formation followed by NaBH₄ reduction), demonstrating superior yields (>85%) and significantly reduced reaction times (<20 min) compared to conventional thermal reflux methods (12–24 h).
Introduction & Strategic Rationale
The Synthetic Challenge
The target molecule, N-isopropyl-4-bromophenethylamine , is a valuable secondary amine intermediate, often serving as a precursor for functionalized pharmacological probes and substituted phenethylamines.
Conventional synthesis via thermal reductive amination faces two primary bottlenecks:
-
Equilibrium Limitations: The formation of the intermediate imine (Schiff base) from acetone and a primary amine is an equilibrium process often requiring dehydrating agents (e.g., Ti(OiPr)₄ or molecular sieves) or extended reflux times to drive conversion.
-
Side Reactions: Prolonged heating increases the risk of over-alkylation (formation of the tertiary amine) or polymerization of the free base.
The Microwave Advantage
Microwave irradiation provides direct energy transfer to the polar reaction components (dipolar polarization). In this protocol, the microwave field selectively heats the polar amine and the polarizable transition state, accelerating the rate-determining step of imine formation. This "specific microwave effect" allows for:
-
Superheating: Accessing temperatures above the solvent's boiling point in sealed vessels.
-
Cleaner Profiles: Rapid reaction rates minimize the window for side-product formation.
Retrosynthetic Analysis
The strategy relies on the condensation of 4-bromophenethylamine with acetone, followed by hydride reduction.
Figure 1: Retrosynthetic disconnection showing the reductive amination pathway.
Materials & Instrumentation
Reagents
| Reagent | CAS No. | Equiv.[1][2][3] | Role |
| 4-Bromophenethylamine | 73918-56-6 | 1.0 | Substrate |
| Acetone | 67-64-1 | 2.0 - 3.0 | Reagent/Solvent |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.5 | Reductant (Method A) |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 1.5 | Reductant (Method B) |
| Dichloromethane (DCE or DCM) | 75-09-2 | Solvent | Reaction Medium |
| Methanol (MeOH) | 67-56-1 | Solvent | Reaction Medium (Method B) |
Equipment
-
Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and PTFE-coated silicone septa.
-
Stirring: Magnetic stir bar (high-field coupling preferred).
Experimental Protocols
Method A: One-Pot Selective Reduction (Recommended for High Purity)
Use this method for maximum selectivity to the secondary amine.
-
Preparation: In a 10 mL microwave vial, dissolve 4-bromophenethylamine (1.0 mmol, 200 mg) in 1,2-Dichloroethane (DCE) (3 mL).
-
Addition: Add Acetone (2.0 mmol, 147 µL) and Acetic Acid (1.0 mmol, 57 µL) to catalyze imine formation.
-
Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.
-
Note: STAB is milder than NaBH₄ and will not reduce the ketone as quickly as it reduces the imine, allowing for a true one-pot process.
-
-
Microwave Irradiation: Cap the vial and irradiate.
-
Temp: 80 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Quench: Cool to RT. Add saturated aqueous NaHCO₃ (5 mL).
Method B: Rapid Two-Step / One-Pot (Recommended for Speed)
Use this method if STAB is unavailable or for high-throughput screening.
-
Imine Formation (Step 1): In a 10 mL microwave vial, combine 4-bromophenethylamine (1.0 mmol) and Acetone (3 mL - acts as solvent and reagent). Add 100 mg 4Å Molecular Sieves (optional but recommended).
-
Microwave Irradiation (Step 1):
-
Temp: 100 °C
-
Time: 5 minutes
-
-
Reduction (Step 2): Decap the vial (caution: solvent may be hot). Add Methanol (2 mL) to dilute. Carefully add NaBH₄ (1.5 mmol, 57 mg) in small portions.
-
Caution: Vigorous gas evolution (H₂). Do not recap immediately.
-
-
Microwave Irradiation (Step 2): Cap loosely (or use open vessel mode if available) or stir at RT for 5 mins. A brief MW shot (50 °C, 2 mins) ensures completion.
Workflow & Process Logic
The following diagram illustrates the decision matrix and workflow for the synthesis, highlighting the critical control points.
Figure 2: Experimental workflow comparing Method A (Direct) and Method B (Stepwise).
Purification & Characterization
Workup Procedure
-
Partition the reaction mixture between DCM (20 mL) and water (20 mL).
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
Purification
-
Flash Chromatography: Silica Gel (230-400 mesh).
-
Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).
-
Note: The amine interacts with silica; the addition of ammonia or triethylamine to the eluent is critical to prevent tailing.
Expected Analytical Data
-
Physical State: Clear to pale yellow oil.
-
Yield: 85–92% (Method A); 80–88% (Method B).
-
¹H NMR (400 MHz, CDCl₃) Prediction:
-
δ 7.42 (d, J=8.4 Hz, 2H, Ar-H) – Ortho to Bromine
-
δ 7.08 (d, J=8.4 Hz, 2H, Ar-H) – Meta to Bromine
-
δ 2.85 (m, 1H, N-CH -(CH₃)₂) – Isopropyl methine
-
δ 2.82 (t, J=7.0 Hz, 2H, Ar-CH ₂-CH₂-N)
-
δ 2.75 (t, J=7.0 Hz, 2H, Ar-CH₂-CH ₂-N)
-
δ 1.05 (d, J=6.2 Hz, 6H, -CH(CH ₃)₂) – Isopropyl methyls
-
δ 1.2 (br s, 1H, NH )
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvents or old reagents. | STAB is moisture sensitive.[4] Use fresh reagent and anhydrous DCE. |
| Tertiary Amine Byproduct | Over-alkylation.[5] | Reduce Acetone equivalents. Ensure temperature does not exceed 85°C in Method A. |
| Pressure Errors | Volatile solvent (Acetone). | Ensure the vial is not overfilled (>60% volume). Use a vessel rated for 20 bar. |
| Poor Separation | Silica interaction.[2] | Pre-treat silica column with 1% Et₃N in Hexanes before running the gradient. |
Safety & Hazards
-
4-Bromophenethylamine: Corrosive.[1] Causes severe skin burns and eye damage.[1][6] Handle in a fume hood with gloves and goggles [1].
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Toxic if swallowed.[1][7]
-
Microwave Safety: Do not heat sealed vessels containing NaBH₄ without calculating headspace for H₂ evolution. Method B reduction step is best performed open or with careful pressure monitoring.
References
-
Fisher Scientific. (2023).[6][8] Safety Data Sheet: 4-Bromophenethylamine. Retrieved from
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Retrieved from
-
Dudnik, A. S., & Gevorgyan, V. (2010). Formal Nucleophilic Substitution of Bromine/Iodine in Aryl/Alkenyl Halides. (Context on stability of aryl bromides). Angewandte Chemie. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. jasco.ro [jasco.ro]
- 3. N-Isopropyl 4-bromo-2-nitroaniline | C9H11BrN2O2 | CID 2759489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. iris.unito.it [iris.unito.it]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Functionalization of the Para-Bromo Moiety in 2-(4-Bromophenyl)ethylamine
Abstract
2-(4-Bromophenyl)ethylamine (4-BPEA) is a high-value scaffold in medicinal chemistry, serving as a precursor for diverse serotonin receptor ligands, psychotropics, and sympathomimetic agents.[1] However, the presence of a nucleophilic primary amine complicates the direct transition-metal-catalyzed functionalization of the para-bromide.[1] This Application Note details a robust, modular "Protect-Couple-Deprotect" strategy to functionalize the bromine position. We provide validated protocols for Suzuki-Miyaura coupling (biaryl synthesis), Buchwald-Hartwig amination (C-N bond formation), and Miyaura Borylation (conversion to nucleophilic boronate esters), ensuring high yields and preserving the ethylamine chain integrity.[1]
Strategic Overview: The "Trojan Horse" Challenge
The primary challenge in functionalizing 4-BPEA is the free ethylamine moiety (
The Solution: A chemoselective protection strategy using the tert-butyloxycarbonyl (Boc) group renders the amine inert, sterically shields it, and allows the para-bromide to react exclusively.[1]
Operational Workflow
The following decision tree outlines the synthetic pathways covered in this guide.
Figure 1: Modular workflow for the functionalization of 4-BPEA. The N-Boc intermediate serves as the divergent point for all downstream chemistry.
Pre-Reaction Considerations & Safety
-
Inert Atmosphere: All Pd-catalyzed steps (Protocols B, C, D) must be performed under Argon or Nitrogen.[1] Oxygen is the primary cause of catalyst death.
-
Solvent Quality: Use anhydrous, degassed solvents (DMF, Dioxane, Toluene).[1] Sparge with inert gas for 15 mins prior to use.
-
Stoichiometry: The molecular weight of the free base (200.08 g/mol ) differs significantly from the HCl salt (236.54 g/mol ). Ensure calculations reflect the form used.
Experimental Protocols
Protocol A: Chemoselective N-Boc Protection
This step is critical to mask the amine. The reaction is quantitative and requires no chromatography if performed carefully.
Reagents:
-
2-(4-Bromophenyl)ethylamine (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[2] -
Triethylamine (
) (1.5 equiv) -
Dichloromethane (DCM) (0.2 M concentration)[1]
Procedure:
-
Setup: In a round-bottom flask, dissolve the starting amine in DCM.
-
Addition: Add
followed by the slow addition of (dissolved in minimal DCM) at 0°C. -
Reaction: Warm to Room Temperature (RT) and stir for 4 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). Stain with Ninhydrin.
-
Self-Validation: The starting material (spot at baseline) should disappear.[3] The product (
) will not stain red with Ninhydrin (blocked amine) but will be UV active.
-
-
Workup: Wash with 1M HCl (to remove unreacted amine/base), then saturated
and brine. Dry over and concentrate. -
Yield: Expect >95% of a white/off-white solid.
Protocol B: Suzuki-Miyaura Cross-Coupling
Used to attach aryl or heteroaryl rings at the 4-position.[1]
Reagents:
-
N-Boc-4-bromo-phenethylamine (1.0 equiv)[1]
-
Aryl Boronic Acid (
) (1.2 equiv)[1] -
Catalyst:
(3-5 mol%) - Chosen for robustness against air/moisture compared to . -
Base:
(2M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M)[1]
Procedure:
-
Degassing: Charge flask with N-Boc intermediate, boronic acid, and catalyst. Cycle vacuum/Argon 3 times.
-
Solvation: Add degassed Dioxane and aqueous
. -
Heating: Heat to 80-90°C for 12-16 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Purify via silica column.[4]
-
Validation:
NMR will show the disappearance of the characteristic Ar-Br doublet (~7.4 ppm) and the appearance of new aromatic protons.
Protocol C: Buchwald-Hartwig Amination
Used to introduce amino groups (e.g., morpholines, piperazines) at the 4-position.[1]
Reagents:
-
N-Boc-4-bromo-phenethylamine (1.0 equiv)[1]
-
Secondary Amine (1.2 equiv)[5]
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4-8 mol%) - XPhos is superior for electron-rich amines; BINAP is a good generalist.[1]
-
Base:
(1.5 equiv) - Strong base required; ensure reagents are dry. -
Solvent: Toluene (anhydrous)
Procedure:
-
Pre-complexation: (Optional but recommended) Stir Pd source and Ligand in Toluene for 10 mins under Argon to form the active catalyst.
-
Reaction: Add the N-Boc intermediate, amine, and base.
-
Heating: Heat to 100°C (sealed tube recommended) for 12-24 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.[2][3][4]
-
Note: If the Boc group is labile under these conditions (rare, but possible with very strong bases at high temp), switch base to
.
Protocol D: Miyaura Borylation
Used to convert the bromide into a boronate ester (
Reagents:
-
N-Boc-4-bromo-phenethylamine (1.0 equiv)[1]
-
Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv) - Weak base is essential to prevent deborylation.
-
Solvent: DMSO or Dioxane
Procedure:
-
Combine all solids in a flask.
-
Add solvent and degas thoroughly.
-
Heat to 80°C for 4-8 hours.
-
Validation: TLC will show a spot very close to the starting material (often slightly more polar).
NMR is diagnostic: The Ar-H doublet shifts significantly, and the huge singlet for the Pinacol methyls (12H) appears at ~1.3 ppm (distinct from the Boc singlet at ~1.4 ppm).
Protocol E: Global Deprotection (Boc Removal)
Restores the primary amine to yield the final salt.
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Dichloromethane (DCM).[6]
Procedure:
-
Dissolve the functionalized intermediate in DCM (10 volumes).
-
Add TFA (10 volumes) or HCl/Dioxane (5 equiv).
-
Stir at RT for 1-2 hours.
-
Workup: Evaporate volatiles.
-
For TFA salts: Azeotrope with toluene/methanol to remove excess acid.
-
For Free Base: Redissolve in DCM, wash with 1M NaOH, dry and concentrate.
-
Comparative Data & Optimization Guide
| Variable | Recommendation | Rationale |
| Solvent (Coupling) | Dioxane or Toluene | High boiling points allow necessary thermal energy; non-coordinating.[1] |
| Base (Suzuki) | Mild enough to preserve Boc; strong enough to activate Boron. | |
| Base (Buchwald) | Strong base needed for N-H deprotonation. Use | |
| Catalyst Loading | 2-5 mol% | Start at 5%.[1] If scale >10g, reduce to 1-2% to save cost.[1] |
| Ligand (Buchwald) | XPhos | "Dial-a-molecule" ligand; excellent for sterically demanding or electron-rich substrates.[1] |
References
-
Suzuki-Miyaura Coupling of Protected Phenethylamines: Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Pharmaceuticals, 2022.[1][7] [Link]
-
Boc Protection Protocols: Practical and Green Approach for N-Boc Protection of Amines. Journal of the Korean Chemical Society, 2009.[8] [Link]
-
Miyaura Borylation Conditions: Palladium-Catalyzed Borylation of Aryl Halides. Organic Syntheses, 2004.[1] [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Bromophenyl)ethylamine Synthesis
Topic: Improving Yield in the Synthesis of 2-(4-Bromophenyl)ethylamine Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the High-Fidelity Synthesis Support Portal. This guide addresses the specific challenges in synthesizing 2-(4-Bromophenyl)ethylamine (also known as 4-bromophenethylamine). Unlike simple phenethylamines, the presence of the para-bromine atom introduces a "fragility" to the molecule—specifically, the risk of hydrodehalogenation (losing the bromine) during reduction steps.
This guide prioritizes the Reduction of 4-Bromophenylacetonitrile as the primary industrial and laboratory route, while addressing the Henry Reaction (Nitroaldol) as a secondary pathway.
📊 Part 1: Diagnostic Workflow
Before altering your protocol, identify where your yield is bleeding. Use this logic flow to pinpoint the failure mode.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in 4-bromophenethylamine synthesis.
🔬 Part 2: Critical Troubleshooting (Q&A)
Category 1: The "Vanishing Bromine" (Chemoselectivity)
Q: I used catalytic hydrogenation (H₂/Pd-C) to reduce the nitrile, but my product is mostly unsubstituted phenethylamine. Where did the bromine go?
A: You have encountered Hydrodehalogenation .[1]
The Carbon-Bromine (C-Br) bond on an aromatic ring is susceptible to oxidative addition by Palladium (0). Under standard hydrogenation conditions (H₂ gas, Pd/C), the catalyst does not distinguish effectively between the nitrile (
-
The Fix: Abandon Catalytic Hydrogenation for this specific substrate unless you have access to specialized "poisoned" catalysts (e.g., PtO₂ at low pressure, or adding inhibitors like thiophene, which lowers yield).
-
The Superior Protocol: Switch to Borane-THF (BH₃·THF) . Borane is an electrophilic reducing agent.[2] It reduces the electron-rich nitrile rapidly but is kinetically inert toward aryl halides under these conditions.
Category 2: The "Stalled Reaction" (Borane Complexation)
Q: I used Borane-THF. The TLC showed conversion, but after adding water and extracting, I recovered almost nothing. Is the reaction incomplete?
A: The reaction worked, but your work-up failed .
When Borane reduces a nitrile, it forms a highly stable Boron-Amine complex (
-
The Fix (The Acid Reflux): You must perform an oxidative or acidic hydrolysis.
-
Quench excess borane with MeOH (carefully!).
-
Add concentrated HCl (or methanolic HCl).
-
Reflux the mixture for 1-2 hours.
-
Only then has the boron bond broken to release the free amine hydrochloride.
-
Category 3: The "Oily Mess" (Isolation)
Q: My product is a yellow oil that won't crystallize. How do I get the high-purity solid mentioned in literature?
A: 2-(4-Bromophenyl)ethylamine as a free base is an oil at room temperature. You must isolate it as the Hydrochloride Salt .
-
The Fix:
-
Dissolve your crude oil in a minimal amount of anhydrous ethanol or dry diethyl ether.
-
Add 2M HCl in Diethyl Ether (or Dioxane) dropwise with cooling (
C). -
A white precipitate should form immediately.
-
Filter and wash with cold ether. This removes non-basic impurities and yields a stable solid.
-
🧪 Part 3: Optimized Protocol (The "Gold Standard")
This protocol maximizes yield (>85%) and preserves the bromine atom by using Borane-THF followed by a rigorous acid hydrolysis.
Reaction Scheme:
| Parameter | Specification | Reasoning |
| Reagent | 1.0 M Borane-THF (Excess: 3-4 equiv) | Ensures complete reduction; excess compensates for moisture. |
| Solvent | Anhydrous THF | Borane reacts violently with water; dryness is critical for safety and stoichiometry. |
| Temperature | Reflux (65°C) | Required to drive the reduction of the intermediate imine to the amine. |
| Quench | MeOH then 6M HCl (Reflux) | CRITICAL STEP: Breaks the stable amine-borane adduct. |
Step-by-Step Methodology:
-
Setup: Flame-dry a 250mL 3-neck round-bottom flask under Nitrogen/Argon atmosphere.
-
Dissolution: Add 4-Bromophenylacetonitrile (10.0 mmol) and anhydrous THF (20 mL).
-
Addition: Cool to
C. Add Borane-THF complex (1.0 M) (30-40 mL, 3-4 equiv) dropwise via syringe. Caution: Gas evolution. -
Reaction: Warm to room temperature, then heat to reflux for 12–16 hours.
-
Quench (The Yield Maker):
-
Cool to
C. -
Slowly add Methanol (excess) until gas evolution ceases.
-
Add 6M HCl (10 mL) or concentrated HCl (5 mL) cautiously.
-
Reflux the acidic mixture for 1.5 hours. (This frees the amine).
-
-
Isolation:
-
Concentrate the mixture in vacuo to remove THF/MeOH.
-
Dilute residue with water. Wash with Diethyl Ether (removes unreacted nitrile/non-basic byproducts).
-
Basify the aqueous layer to pH >12 using 40% NaOH (keep cool!).
-
Extract the free amine into Dichloromethane (DCM) (3 x 30 mL).
-
Dry DCM over
, filter, and evaporate to get the crude oil.
-
-
Salt Formation: Dissolve oil in minimal EtOH, add HCl/Ether, filter the white solid.
📉 Part 4: Comparative Data (Yield & Selectivity)
Why choose Borane over LiAlH₄ or Catalytic Hydrogenation?
| Method | Reducing Agent | Est. Yield | Bromine Retention | Primary Risk |
| Method A (Recommended) | BH₃·THF | 85-92% | High | Incomplete hydrolysis of B-N complex (User error). |
| Method B (Classic) | LiAlH₄ | 60-75% | Medium | Reaction runaway; debromination if temp > |
| Method C (Catalytic) | H₂ / Raney Ni | 40-60% | Low | Significant debromination; dimerization to secondary amines. |
| Method D (Henry Rxn) | NaBH₄ / BF₃ | 50-65% | High | Multi-step (Aldehyde |
📚 References
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines.[3]Journal of Organic Chemistry .[3]
-
Context: Establishes the mechanism of nitrile reduction by borane and the necessity of acid hydrolysis.
-
-
Laval, S., et al. (2009). A mild and efficient method for the reduction of nitriles.[3]Tetrahedron Letters .
-
Context: Discusses optimization of nitrile reductions preserving sensitive functional groups like aryl halides.
-
-
Organic Syntheses, Coll. Vol. 10. (2004). General methods for Phenethylamine synthesis.
-
Context: Provides standard work-up procedures for amine hydrochloride salt formation.
-
-
BenchChem Technical Data. 4-Bromophenylacetonitrile Properties and Reactions.
-
Context: Physical properties and solubility data for the starting material.[4]
-
Sources
Purification strategies for oily 2-(4-Bromophenyl)ethylamine free base
Welcome to the Technical Support Center for the isolation and purification of 2-(4-Bromophenyl)ethylamine (also known as 4-bromophenethylamine). As a primary phenethylamine, this compound presents unique handling challenges: in its free base form, it is a dense, viscous oil that resists standard crystallization and is highly susceptible to atmospheric degradation.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help your laboratory achieve >99% purity.
Purification Strategy Decision Tree
Decision matrix for the purification of oily 2-(4-Bromophenyl)ethylamine free base.
Module 1: Acid-Base Extraction (The First Line of Defense)
Q: Why does my free base oil turn into a cloudy, gummy mess when exposed to air? Causality: Phenethylamines are strongly basic and highly nucleophilic. Upon exposure to atmospheric carbon dioxide and moisture, the free base rapidly reacts to form a solid carbonate or carbamate salt[1]. This manifests as a cloudy precipitate or a gummy crust on the surface of the oil. Solution: Always store the free base under an inert atmosphere (argon or nitrogen). If carbamate formation has occurred, an acid-base extraction will rescue the material by driving off the CO₂ during the acidification step.
Q: My crude synthesis yielded a dark oil. How do I separate the amine from neutral organic byproducts? Causality: The fundamental principle of acid-base extraction relies on manipulating the ionization state of the amine. In its neutral free base form, 2-(4-Bromophenyl)ethylamine is soluble in organic solvents. By washing the organic layer with dilute hydrochloric acid, the amine is protonated to form 4-bromophenethylammonium chloride. This highly charged ionic salt migrates entirely into the aqueous layer, leaving unreacted neutral precursors and acidic impurities behind in the organic phase[2][3].
Mechanistic phase-transfer workflow during the acid-base extraction of amines.
Protocol 1: Self-Validating Acid-Base Extraction
-
Dissolution: Dissolve the crude oily 2-(4-Bromophenyl)ethylamine in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a ratio of 10 mL solvent per 1 g of crude oil.
-
Acidification (Phase Transfer): Transfer to a separatory funnel. Add an equal volume of 10% aqueous HCl. Stopper and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. The amine is now in the aqueous layer.
-
Self-Validation Check: Spot the organic layer on a TLC plate; it should no longer show a positive reaction to ninhydrin stain (indicating the absence of primary amines).
-
-
Washing: Wash the aqueous layer with one more portion of fresh organic solvent to remove residual neutral impurities. Discard the organic washes.
-
Basification (Recovery): Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath (the neutralization is highly exothermic). Slowly add 20% aqueous NaOH dropwise while stirring until the pH is strictly >10. The aqueous layer will turn milky as the insoluble free base "oils out" of the solution[4][5].
-
Extraction: Extract the milky aqueous layer with three portions of fresh diethyl ether or dichloromethane.
-
Drying & Concentration: Combine the new organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base oil[2].
Module 2: Vacuum Distillation (Thermal Purification)
Q: Can I bypass extraction and just distill the free base? Causality: Yes, but strictly under high vacuum. The boiling point of 2-(4-Bromophenyl)ethylamine is 63–72 °C at a deep vacuum of 0.2 mmHg[6][7]. Attempting to distill this compound at atmospheric pressure will subject it to temperatures exceeding 250 °C, leading to severe thermal degradation, oxidation, and polymerization. Solution: Utilize a Kugelrohr apparatus or a short-path distillation setup equipped with a high-capacity rotary vane pump.
Protocol 2: Short-Path Vacuum Distillation
-
Place the dried free base oil in a round-bottom flask equipped with a micro-stir bar.
-
Attach a short-path distillation head to minimize the thermal path length.
-
Apply a high vacuum (target 0.2 mmHg).
-
Self-Validation Check: Ensure the system holds a steady vacuum before applying heat to prevent bumping and sudden oxidation.
-
-
Slowly heat the oil bath. The purified 2-(4-Bromophenyl)ethylamine will distill over as a colorless to light yellow clear liquid between 63 °C and 72 °C[6].
Module 3: Salt Formation & Crystallization (Overcoming the "Oily" Problem)
Q: I need a highly pure, stable solid for long-term storage and analytical characterization. How do I achieve this? Causality: Oils are notoriously difficult to purify to analytical standards because they trap solvent and impurities, and cannot be recrystallized. Converting the free base into a hydrochloride (HCl) salt transforms it into a stable, crystalline solid with a distinct melting point[1]. However, as noted by Alexander Shulgin regarding structurally related bromophenethylamines (like 2C-B), introducing excess water during salt formation can lead to complex hydrates and polymorphs that make isolation treacherous[8][9]. Therefore, strictly anhydrous conditions are critical.
Quantitative Data: Physicochemical Properties of 2-(4-Bromophenyl)ethylamine Forms
| Property | Free Base Form | Hydrochloride (HCl) Salt Form |
| Physical State | Colorless to light yellow liquid/oil | White crystalline solid |
| Density | 1.29 g/mL at 25 °C[6][7] | N/A (Solid) |
| Boiling/Melting Point | BP: 63–72 °C at 0.2 mmHg[6][10] | MP: >200 °C (Decomposes) |
| Solubility | Soluble in ether, DCM, ethanol; Insoluble in water[1] | Soluble in water, methanol; Insoluble in ether |
| Storage Stability | Poor (prone to oxidation and CO₂ absorption)[1] | Excellent (indefinite if kept dry)[8] |
Protocol 3: Anhydrous Hydrochloride Salt Formation
-
Preparation: Dissolve the purified free base oil in anhydrous isopropanol (IPA) or anhydrous diethyl ether (approx. 10 mL per gram of amine).
-
Precipitation: While stirring vigorously under an inert atmosphere, slowly add a stoichiometric amount of anhydrous ethereal HCl (e.g., 2M HCl in diethyl ether). Alternatively, bubble dry HCl gas through the solution.
-
Crystallization: The anhydrous salt of 2-(4-Bromophenyl)ethylamine hydrochloride will immediately precipitate as a white crystalline solid[8].
-
Isolation: Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous ether to remove any unreacted free base or trapped organic impurities.
-
Drying: Dry the crystals in a vacuum desiccator over silica gel or phosphorus pentoxide (P₂O₅) to remove residual solvent.
-
Self-Validation Check: The resulting powder should be free-flowing and exhibit a sharp, clear melting point, confirming the absence of hydrates[9].
-
References
-
[4] Acid-Base Extraction | Purpose, Theory & Applications - Lesson. Study.com. [Link]
-
[2] Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Minnesota State University Moorhead. [Link]
-
[9] 2C-B chemistry inquiry (Hydrate Formation). DMT-Nexus forum.[Link]
Sources
- 1. Phenethylamine [chemeurope.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. youtube.com [youtube.com]
- 6. thomassci.com [thomassci.com]
- 7. thomassci.com [thomassci.com]
- 8. 2C-B chemistry inquiry | DMT-Nexus forum [forum.dmt-nexus.me]
- 9. 2C-B chemistry inquiry | DMT-Nexus forum [forum.dmt-nexus.me]
- 10. 73918-56-6 CAS MSDS (2-(4-Bromophenyl)ethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Overcoming steric hindrance in N-isopropylamine coupling reactions
Executive Summary: The "Deceptive" Nucleophile
N-isopropylamine (CAS: 75-31-0) presents a unique challenge in medicinal chemistry. While technically a primary amine, the
This hindrance becomes critical when:
-
Coupling to hindered carboxylic acids (e.g.,
-disubstituted acids). -
Performing Buchwald-Hartwig aminations , where the bulk destabilizes the Pd-amine complex or slows reductive elimination.
This guide provides self-validating protocols to overcome these kinetic barriers without resorting to extreme temperatures that cause decomposition or racemization.
Diagnostic Workflows & Mechanisms
The Steric Wall Mechanism
Understanding why the reaction fails is the first step to fixing it. The isopropyl group creates repulsive interactions during the formation of the tetrahedral intermediate (in amide coupling) or the coordination to Palladium (in cross-coupling).
Figure 1: The kinetic bottleneck occurs at the formation of the tetrahedral intermediate. The bulky isopropyl group clashes with the electrophile's substituents, raising the activation energy.
Troubleshooting Decision Tree (Amide Coupling)
Use this logic flow to select the correct reagent based on your specific substrate's constraints.
Figure 2: Reagent selection workflow. Note that Ghosez's reagent is the "nuclear option" when standard activation fails.
Technical Solutions & Protocols
Amide Coupling: The "T3P" Advantage
For N-isopropylamine, standard carbodiimides (EDC/DCC) are often too slow, leading to N-acylurea byproduct formation. T3P (Propylphosphonic anhydride) is the superior choice for hindered couplings because it acts as a kinetic scavenger, driving the reaction forward while maintaining low epimerization rates [1].
Protocol A: T3P-Mediated Coupling
Best for: Chiral acids, moderate steric hindrance.
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and N-Isopropylamine (1.2 equiv) in anhydrous EtOAc or DMF (concentration 0.1 – 0.2 M).
-
Note: DMF accelerates the reaction but EtOAc allows for easier workup.
-
-
Base Addition: Add DIPEA (3.0 equiv) at 0°C.
-
Activation: Add T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv) dropwise.
-
Critical: Do not add T3P all at once; the exotherm can degrade sensitive functionalities.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir 12–24h.
-
Troubleshooting: If TLC shows <50% conversion after 4h, add 0.5 equiv 4-DMAP . Warning: DMAP increases racemization risk.
-
-
Workup: Wash with water, sat. NaHCO3, and brine. T3P byproducts are water-soluble, simplifying purification.
The "Nuclear Option": Ghosez's Reagent
When the carboxylic acid is extremely hindered (e.g., tertiary alpha-carbon), active esters (HATU/T3P) may not form or will not react with the bulky isopropylamine. You must convert the acid to an Acid Chloride using neutral conditions.[1] Thionyl chloride is often too harsh; Ghosez’s Reagent is the solution [2].
Protocol B: Neutral Acid Chloride Generation
Best for: Extremely hindered acids, acid-sensitive substrates.
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine, 1.2 equiv) at RT. Stir for 1–3 hours.
-
Validation: Monitor by TLC (quench an aliquot with MeOH to check for methyl ester formation).
-
-
Coupling: Once activation is complete, add N-Isopropylamine (1.5 equiv) and DIPEA (2.0 equiv).
-
Purification: The byproduct is a tetramethylamide, which is water-soluble.
Buchwald-Hartwig Amination (C-N Coupling)
Coupling N-isopropylamine to aryl halides requires specific ligand architecture. Monodentate phosphines (PPh3) or early bidentates (BINAP) often result in
Ligand Selection Table:
| Ligand Class | Specific Ligand | Recommendation | Why? |
| Dialkylbiaryl | BrettPhos | Primary Choice | Designed specifically for primary amines; prevents bis-arylation. |
| Dialkylbiaryl | RuPhos | Secondary Choice | Excellent for secondary amines, but can work here if the aryl halide is hindered. |
| Bidentate | Xantphos | Avoid | Often too rigid; leads to poor conversion with bulky amines. |
Protocol C: Pd-Catalyzed Arylation
-
Catalyst Prep: Charge flask with
(1 mol%) and BrettPhos (2 mol%) [3].-
Note: Pre-complexing the catalyst in solvent for 5 mins at 60°C improves reproducibility.
-
-
Substrates: Add Aryl Halide (1.0 equiv), N-Isopropylamine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Solvent: Add anhydrous Dioxane or t-Amyl Alcohol (0.2 M).
-
Heat: 80°C – 100°C under Argon for 2–16h.
Comparative Data: Reagent Efficiency
The following data illustrates the yield and epimerization risk when coupling N-isopropylamine to a model hindered chiral acid (Z-Phg-OH).
| Coupling Reagent | Yield (Isolated) | Epimerization (% dl) | Workup Difficulty |
| EDC / HOBt | 15% | < 1% | High (Urea byproduct) |
| HATU / DIPEA | 88% | 12% | Medium (Remove HOPt) |
| T3P / Pyridine | 92% | < 2% | Low (Water soluble) |
| Ghosez / DIPEA | 95% | 5% | Low |
Data synthesized from standard process chemistry optimizations [1, 4].
FAQ: Troubleshooting Specific Failures
Q: I am seeing significant "dimer" formation in my Buchwald reaction. A: This is bis-arylation, where the product (a secondary amine) reacts again. N-isopropylamine is prone to this because the product is still nucleophilic.
-
Fix: Switch to BrettPhos . Its extreme bulk prevents the secondary amine product from coordinating to the Palladium center, stopping the reaction at the mono-arylated stage.
Q: My T3P reaction turned black and yield is low. A: T3P is generally stable, but if you used DMF as a solvent and heated it >60°C, you may be decomposing the active species or the solvent itself (Vilsmeier-Haack type side reactions).
-
Fix: Switch solvent to EtOAc or 2-MeTHF and keep temperature <50°C. If solubility is an issue, use NMP instead of DMF.
Q: Can I use HATU for scale-up? A: It is not recommended. HATU is expensive and the byproduct (HOAt) is a sensitizer. For scale-up (>10g), optimize the Ghosez's reagent route or use T3P , which are more atom-economical and safer.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
-
Ghosez, L., et al. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1] Organic Syntheses. Link -
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
Troubleshooting low solubility of bromophenethylamine salts
Technical Support Center: Solubility Optimization for Bromophenethylamine Salts
-
Ticket ID: #SOL-BR-PEA-001
-
Status: Open
-
Assigned Specialist: Senior Application Scientist, Solid State Chemistry Div.
Executive Summary
You are encountering solubility issues with brominated phenethylamine salts (e.g., 2C-B, 25B-NBOMe analogs, or DOx series). This is a common bottleneck caused by the "Halogen Hydrophobicity Paradox." The introduction of a bromine atom (atomic radius ~114 pm) significantly increases lipophilicity (logP) and lattice energy compared to the non-halogenated parent, rendering standard aqueous protocols ineffective.
This guide provides a root-cause analysis and actionable engineering protocols to solubilize these compounds for biological assays or recrystallization.
Part 1: The Diagnostics (Root Cause Analysis)
Before adding more solvent, determine why the salt is insoluble. Use this logic flow to diagnose the physical chemistry governing your sample.
Diagnostic Decision Tree
Figure 1: Diagnostic logic flow for identifying the physicochemical barrier to solubility.
Part 2: Solvent System Engineering
Bromophenethylamines are often "brick dust"—insoluble in water, insoluble in hexane. You must target the amphiphilic window .
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Application | Mechanism |
| Water (pH 7) | Poor (< 5 mg/mL) | N/A | High lipophilicity of Br-phenyl ring prevents hydration. |
| 0.1 M HCl | Moderate | Stability | Protonation ensures salt form; prevents freebase oiling. |
| Ethanol (EtOH) | Excellent | Recrystallization | Matches amphiphilic nature (polar head, non-polar tail). |
| DMSO | High (> 50 mg/mL) | Bio-Assays | Disrupts strong lattice interactions; universal aprotic solvent. |
| PEG-400 / Water (30:70) | Good | In Vivo Formulation | PEG shrouds the hydrophobic bromine region. |
Critical Warning: Do not use phosphate-buffered saline (PBS) initially. The phosphate counter-ion can precipitate bromophenethylamines as insoluble phosphate salts. Dissolve in pure water or DMSO first, then dilute into PBS.
Part 3: Salt Selection (The Chemical Fix)
If the Hydrochloride (HCl) salt is too insoluble, you are fighting Lattice Energy . The chloride ion packs very tightly with the planar phenethylamine system. Switching the counter-ion disrupts this packing.
Recommended Counter-ion Hierarchy:
-
Hydrochloride (HCl): Standard. High crystallinity, high melting point. Issue: Often lowest solubility.
-
Hydrobromide (HBr): Common in synthesis but often less soluble than HCl due to the "Soft-Soft" interaction between the Bromine on the ring and the Bromide counter-ion.
-
Acetate / Lactate: High Solubility. These organic anions are bulky and asymmetric, preventing tight crystal packing.
-
Methanesulfonate (Mesylate): The "Nuclear Option." Mesylates are highly hygroscopic and almost always water-soluble.
Protocol: Salt Metathesis (Switching from HCl to Acetate)
If your HCl salt is insoluble, convert it to an Acetate salt in situ.
-
Freebasing: Suspend the insoluble HCl salt in water. Add 1M NaOH until pH > 11. Extract the oily freebase into Dichloromethane (DCM).
-
Isolation: Dry the DCM layer (MgSO4) and evaporate to yield the freebase oil.
-
Salt Formation: Dissolve the oil in a minimal amount of Ethanol. Add 1.05 equivalents of Glacial Acetic Acid .
-
Precipitation: Add cold Diethyl Ether dropwise until the solution becomes cloudy. Cool to 4°C.
Part 4: Troubleshooting FAQs
Q1: I added water, and the powder turned into a sticky gum. What happened? A: This is "Oiling Out." You likely have a mixture of salt and freebase, or the compound is hygroscopic.
-
Fix: Redissolve the gum in hot Ethanol. Add a few drops of concentrated HCl (to ensure full protonation). Allow to cool very slowly to induce proper crystallization rather than oiling.
Q2: My sample dissolves in DMSO but precipitates immediately when added to cell culture media. A: This is "Crash-out" due to the rapid change in polarity.
-
Fix: Use a step-down dilution .
-
Dissolve compound in 100% DMSO.
-
Dilute to 10% DMSO using PEG-400 or Tween-80 .
-
Dilute this mix into the aqueous media. The surfactant (Tween/PEG) prevents the hydrophobic bromine regions from aggregating.
-
Q3: Why is the HBr salt less soluble than the HCl salt? A: Counter-intuitively, HBr salts of brominated molecules often have higher lattice stability. The Bromine substituent on the ring and the Bromide counter-ion share similar polarizability (Soft Acid/Soft Base theory), leading to stabilizing van der Waals interactions in the crystal lattice [1].
Part 5: Advanced Workflow - The "Solubility Rescue"
Use this workflow if you have a valuable sample that refuses to dissolve for analysis (NMR/LCMS).
Figure 2: NMR Solvent Selection Strategy. TFA-d breaks almost all salt lattices by displacing the counter-ion.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
-
BenchChem. (2025).[4] Physical and Chemical Properties of 2-Phenylethylamine Hydrochloride.
-
TCI Chemicals. (2024). 2-Phenylethylamine Hydrobromide Solubility Data.
-
Black, S. N., et al. (2007). "Structure, solubility, screening, and synthesis of molecular salts." Journal of Pharmaceutical Sciences, 96(5), 1053-1068.
Sources
Optimizing reaction temperature for N-isopropyl-4-bromophenethylamine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Understanding the Reaction: A Mechanistic Overview
The synthesis of N-isopropyl-4-bromophenethylamine from 4-bromophenethylamine and acetone is a classic example of a reductive amination. This two-step, one-pot reaction is favored for its efficiency and generally mild conditions.[1][2]
Step 1: Imine Formation The reaction commences with the nucleophilic attack of the primary amine (4-bromophenethylamine) on the carbonyl carbon of acetone. This is followed by dehydration to form an intermediate imine (specifically, a ketimine or a Schiff base). This equilibrium reaction is typically carried out at room temperature.[3][4]
Step 2: Reduction The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent for this transformation.[3][5] The hydride (H⁻) from the borohydride attacks the electrophilic carbon of the iminium ion (the protonated form of the imine), which is more reactive than the imine itself.[6][7]
Section 2: FAQs on Temperature Optimization
This section addresses frequently asked questions regarding the critical role of temperature in this synthesis.
Q1: What is the optimal temperature for the imine formation step?
A1: Imine formation is typically conducted at ambient or room temperature (20-25 °C).[1] This temperature provides a sufficient energy level for the condensation reaction to proceed at a reasonable rate without promoting side reactions. The electron-withdrawing nature of the bromine on the phenyl ring does not significantly hinder this step.
Q2: Why is cooling to 0-5 °C crucial before adding sodium borohydride?
A2: The reduction of the imine by sodium borohydride is a highly exothermic process. Cooling the reaction mixture in an ice bath before and during the portion-wise addition of NaBH₄ is critical for several reasons:
-
Safety: It prevents a runaway reaction and rapid evolution of hydrogen gas, which can be a safety hazard.[8]
-
Selectivity: NaBH₄ can also reduce the starting ketone (acetone).[5] Although imines are generally reduced faster than ketones, keeping the temperature low minimizes the competitive reduction of unreacted acetone.
-
Stability of the Reducing Agent: Sodium borohydride can decompose in protic solvents like methanol, especially at higher temperatures.[8] Low temperatures help preserve the reagent's activity throughout the addition process.
Q3: Can I run the reduction at a higher temperature to speed it up?
A3: While some protocols for stubborn imine reductions suggest heating to drive the reaction to completion, this should be approached with extreme caution.[8][9] For this particular synthesis, it is not the recommended primary approach. If the reaction is incomplete at room temperature (after the initial cooled addition), a gentle warming to 40-50 °C can be attempted, but with vigilant monitoring. The risk of a runaway exothermic reaction increases significantly with temperature.[8] It is often more effective to increase the equivalents of NaBH₄ before resorting to heat.[10]
Q4: How does temperature affect the overall yield and purity?
A4: Proper temperature control is directly linked to higher yield and purity.
-
Low Temperature (0-10 °C) during NaBH₄ addition: Maximizes selectivity for imine reduction, minimizes side reactions, and leads to a cleaner crude product with higher yield.[1]
-
Elevated Temperature (e.g., >50 °C) during reduction: Can lead to the formation of byproducts due to the decomposition of the reducing agent and potential side reactions. This will complicate purification and lower the overall isolated yield.
Data Summary: Temperature Effects on Reaction Parameters
| Reaction Stage | Temperature Range | Rationale & Expected Outcome |
| Imine Formation | Room Temperature (20-25 °C) | Optimal for equilibrium formation of the imine without significant side reactions. |
| NaBH₄ Addition | 0-10 °C | Crucial. Controls exothermic reaction, ensures safety, and maximizes selectivity for imine reduction over acetone.[1] |
| Reduction | Room Temperature (20-25 °C) | After NaBH₄ addition, the reaction is typically allowed to warm to room temperature to proceed to completion over several hours.[1] |
| Forced Completion | 40-60 °C (Use with caution) | May be used for sluggish reactions, but increases the risk of side reactions and runaway conditions.[8][9] |
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
-
Potential Cause: Inefficient imine formation.
-
Solution: While imine formation is generally straightforward, ensure your 4-bromophenethylamine starting material is of high purity and not a salt (e.g., hydrochloride). If it is a salt, it must be neutralized (free-based) before the reaction.[11] Also, confirm that the acetone used is not old or contaminated with water.
-
-
Potential Cause: Inactive sodium borohydride.
-
Solution: NaBH₄ is sensitive to moisture and can degrade over time. Use a freshly opened bottle or test the activity of your current batch on a simple ketone like benzophenone.[9]
-
Problem 2: Reaction Stalls / Incomplete Conversion
-
Potential Cause: Insufficient reducing agent.
-
Solution: The presence of any acidic functional groups or even the protic solvent can consume some of the NaBH₄. It is common to use a significant excess of the reducing agent.[12] If TLC or LC-MS shows a persistent imine intermediate, consider increasing the equivalents of NaBH₄ from a typical 1.5-2 eq. up to 5-6 eq.[12]
-
-
Potential Cause: The imine is sterically hindered or electronically deactivated.
Problem 3: Formation of Impurities
-
Potential Cause: Reduction of acetone.
-
Solution: This typically occurs if the NaBH₄ is added too quickly or at a temperature above 10 °C. This leads to the formation of isopropanol and consumes the reducing agent. Ensure slow, portion-wise addition of NaBH₄ into a well-chilled reaction mixture.[1]
-
-
Potential Cause: Over-alkylation (formation of a tertiary amine).
-
Solution: This is unlikely when using a ketone for the alkylation of a primary amine, as the secondary amine product is less nucleophilic and more sterically hindered than the starting primary amine. However, using a large excess of acetone and ensuring the primary amine is consumed before the reduction is complete can minimize this.
-
Section 4: Experimental Protocols
Protocol 1: Standard Synthesis of N-isopropyl-4-bromophenethylamine
Materials:
-
4-Bromophenethylamine
-
Acetone
-
Anhydrous Methanol
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenethylamine (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of amine). Add acetone (1.5-2.0 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice-water bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the complete addition of NaBH₄, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by slowly adding deionized water. Concentrate the mixture under reduced pressure to remove the methanol.
-
Add more water to the residue and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-isopropyl-4-bromophenethylamine.
-
Purification: The crude product can be purified by silica gel column chromatography.
Protocol 2: Temperature Optimization Study
To determine the optimal reduction temperature for your specific lab conditions, a simple parallel experiment can be conducted.
-
Prepare a stock solution of the imine by scaling up the "Imine Formation" step from Protocol 1.
-
Divide the imine stock solution into three separate reaction flasks of equal volume.
-
Flask A (Control): Place in an ice bath at 0-5 °C.
-
Flask B: Keep at room temperature (20-25 °C).
-
Flask C: Place in a water bath heated to 40 °C.
-
To each flask, add the same number of equivalents of NaBH₄ (e.g., 1.5 eq.) at the same time.
-
Take aliquots from each flask at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench them immediately.
-
Analyze the conversion and purity of the product in each aliquot by LC-MS or GC-MS. This will provide data on how temperature affects the rate of reaction and the formation of byproducts.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gctlc.org [gctlc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Bromophenyl)ethylamine
The following guide is structured as a Tiered Technical Support Document, designed to function as a self-contained troubleshooting center for the purification of 2-(4-Bromophenyl)ethylamine .
Document ID: TS-PUR-73918 | Version: 2.1 | Status: Active Applicable For: Synthesis of CAS 73918-56-6 via Nitrile Reduction or Henry Reaction.
Executive Summary & Compound Profile
User Query: "I have a crude mixture of 2-(4-Bromophenyl)ethylamine. It is yellow/brown, and NMR shows starting material (nitrile) and unknown impurities. How do I purify this to >98%?"
Scientist’s Note: 2-(4-Bromophenyl)ethylamine is a primary amine prone to oxidative degradation and carbonate formation (absorbing CO₂ from air). The crude mixture typically contains the unreacted starting material (4-bromophenylacetonitrile), des-bromo side products (if catalytic hydrogenation was used), and dimers (secondary amines).
Physical Profile for Identification:
| Property | Value | Notes |
|---|---|---|
| State | Liquid (Free Base) | Colorless to pale yellow.[1][2][3] Darkens on storage. |
| Boiling Point | 63–72 °C @ 0.2 mmHg | High vacuum required for distillation. |
| Density | 1.29 g/mL | Denser than water (Phase inversion risk). |
| Solubility | DCM, Et₂O, EtOH, EtOAc | Slightly soluble in water; highly soluble in acid. |
Purification Decision Tree
Before starting, determine the impurity profile to select the correct workflow.
Caption: Decision matrix for selecting the appropriate purification tier based on crude analysis.
Tier 1: The "Standard" Acid-Base Workup
Objective: Remove non-basic impurities (Starting Material: 4-bromophenylacetonitrile) and solvents. Success Rate: High for removing unreacted nitrile.
Protocol
-
Dissolution: Dissolve the crude oil in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .
-
Scientist's Tip: Avoid DCM in the first step if possible. DCM is denser than water, making the "bottom layer" ambiguous during extractions. Ether floats, simplifying phase identification.
-
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3 x volumes).
-
Organic Wash: Keep the aqueous layer. Wash it once with fresh ether to remove trapped neutrals.
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Observation: The solution will turn cloudy/milky as the free base amine oils out.
-
-
Recovery: Extract the basic aqueous layer with DCM (3 x volumes).
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate.
Troubleshooting Tier 1
| Issue | Cause | Solution |
| Emulsion formed | Fine particulates or similar densities. | Add Brine (sat. NaCl) to the aqueous phase to increase density difference. Filter through Celite if solids are present. |
| Low Recovery | pH not high enough during basification. | Ensure pH > 12. Amines can form "sticky" salts that resist extraction; add more water to dissolve salts fully. |
| Product is solid | Carbonate formation. | If the oil solidifies into a white crust upon standing, it has absorbed CO₂. Dissolve in DCM, dry, and store under Nitrogen. |
Tier 2: Salt Formation & Recrystallization (High Purity)
Objective: Isolate the amine as a stable Hydrochloride (HCl) salt to remove isomeric impurities or secondary amines. Target Product: 2-(4-Bromophenyl)ethylamine Hydrochloride.
Protocol
-
Salt Formation: Dissolve the free base (from Tier 1) in a minimum amount of dry Ethanol or Isopropanol (IPA) .
-
Acidification: Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise with stirring.
-
Critical: Do not use aqueous HCl if you want to crystallize directly. Water solubility is too high.
-
-
Crystallization:
-
If precipitate forms immediately: Cool to 0°C, filter.
-
If no precipitate: Slowly add Diethyl Ether (anti-solvent) until persistent cloudiness appears. Store at -20°C overnight.
-
-
Recrystallization: If the salt is colored, recrystallize from boiling Isopropanol .
Troubleshooting Tier 2
Q: My product "oiled out" instead of crystallizing. What happened? A: This is common with phenethylamines.
-
Reheat: Heat the mixture until the oil dissolves into the solvent.
-
Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a spatula while cooling.
-
Slow Cool: Do not plunge into ice. Let it cool slowly to room temperature first. Rapid cooling traps impurities and causes oiling.
Tier 3: Vacuum Distillation (The "Hard Reset")
Objective: Separate the amine from tar, inorganic salts, or des-bromo analogs (if boiling points differ significantly).
Setup: Kugelrohr or Short-path distillation head. Conditions:
-
Pressure: < 1 mmHg (High Vacuum is essential).
-
Temperature: Expect boiling around 65–75 °C at 0.2 mmHg.
Scientist's Warning: Do not overheat (>120 °C pot temp). Brominated aromatics can be thermally sensitive. If the liquid turns dark brown/black, stop heating; decomposition is occurring.
Frequently Asked Questions (FAQs)
Q1: I used catalytic hydrogenation (Pd/C) to reduce the nitrile, and my mass spec shows an M-79 peak. What is this? A: You have likely debrominated your compound. Under catalytic hydrogenation conditions, the C-Br bond is labile.
-
Fix: Switch to a hydride reduction method (e.g., Borane-THF or
at 0°C) which preserves the aryl bromide. -
Removal: The des-bromo analog (Phenethylamine) has a lower boiling point (~182 °C atm) than the bromo-analog. Careful fractional distillation is required to separate them.
Q2: Can I use column chromatography? A: Yes, but amines streak on silica due to interaction with acidic silanol groups.
-
Mobile Phase: DCM:Methanol (9:1) + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .
-
Role of TEA: It saturates the silica sites, allowing the product amine to elute as a sharp band.
Q3: How do I store the purified amine?
A: The free base absorbs
References
-
PubChem. (n.d.). Compound Summary: 2-(4-Bromophenyl)ethylamine.[1][2][6][7][8][9][10] National Library of Medicine. Retrieved March 5, 2026, from [Link]
Sources
- 1. 2-(4-Bromophenyl)ethylamine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 2-(4-Bromophenyl)ethylamine(73918-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-(4-Bromophenyl)ethylamine CAS#: 73918-56-6 [m.chemicalbook.com]
- 7. H63706.14 [thermofisher.com]
- 8. chembk.com [chembk.com]
- 9. 2-(4-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-(4-Bromophenyl)ethylamine | Jiayuan [m.jy-chemical.com]
Technical Support Center: Secondary Phenethylamine Stability & Storage
Welcome to the Technical Support Center for API stability and formulation. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the oxidative degradation of secondary phenethylamines (e.g., phenylephrine, ephedrine, pseudoephedrine, and related research compounds).
Below, you will find a mechanistic breakdown of degradation pathways, diagnostic FAQs, empirical stability data, and a self-validating protocol to ensure the long-term integrity of your compounds.
I. Mechanistic Overview: The Causality of Amine Oxidation
To prevent degradation, one must first understand the chemical causality behind it. Secondary amines are inherently susceptible to oxidation due to the electron-rich lone pair on the nitrogen atom. When exposed to molecular oxygen, ambient light, or trace transition metals, secondary phenethylamines undergo two primary degradation pathways[1]:
-
N-Oxidation: The secondary amine is oxidized to a hydroxylamine intermediate. If oxidative stress continues, this intermediate is further oxidized into a highly stable, often colored, nitrone derivative[2].
-
Oxidative N-Dealkylation: Radical attack at the α-carbon forms a carbinolamine intermediate. This structure is highly unstable and rapidly cleaves to yield a primary amine and an aldehyde[1].
Trace transition metals (such as Fe³⁺ and Cu²⁺) act as potent catalysts in these reactions by generating reactive oxygen species (ROS) via Fenton-like chemistry[3].
Fig 1: Oxidative degradation pathways of secondary phenethylamines and targeted interventions.
II. Diagnostic FAQs & Troubleshooting
Q1: My phenethylamine solution turned yellow/brown after a few weeks on the bench. What happened? A: This is a classic hallmark of oxidation. Exposure to ambient light and atmospheric oxygen causes the formation of colored degradation products (such as nitrones or quinones, particularly if the compound contains a phenolic ring like phenylephrine)[4]. The material is compromised and should be discarded.
Q2: Does a lack of visual discoloration mean my API is perfectly stable? A: No. While intense discoloration indicates advanced degradation, early-stage formation of hydroxylamines or carbinolamines is often colorless. Relying solely on visual inspection is a critical error in analytical workflows. Always verify purity via HPLC-UV or LC-MS[3].
Q3: How exactly does pH control prevent this oxidation? A: Oxidation requires electron density on the nitrogen atom. By lowering the pH of your solution (typically < 6.0), the secondary amine is protonated to form an ammonium salt. This protonation ties up the nitrogen's lone pair, drastically reducing its susceptibility to electrophilic or radical attack[5].
Q4: Why did my neat (solid/liquid) freebase phenethylamine form a white crust around the cap? A: Secondary phenethylamines in their freebase form are highly basic and will rapidly react with atmospheric carbon dioxide (CO₂) to form a solid carbonate salt[4]. This indicates a failure in your inert storage environment.
III. Quantitative Stability Data
The following table synthesizes empirical stability data for secondary phenethylamines across various storage conditions, highlighting the critical need for temperature and light control[4],[6].
| Compound | Storage Condition | Timeframe | Degradation / Observation |
| Phenethylamine (Neat) | 22°C (Room Temp), Ambient Air | 1 Day | Rapid degradation detected[4] |
| Phenethylamine (Neat) | 4°C (Refrigerated), Ambient Air | 6 Days | Slower degradation detected[4] |
| Phenethylamine (Neat) | -20°C (Frozen), Inert Atmosphere | 14 Days | No degradation detected [4] |
| Phenylephrine (100 µg/mL) | 23-25°C, Exposed to Fluorescent Light | 15 Days | 4.07% degradation, visual discoloration[6] |
| Phenylephrine (100 µg/mL) | 23-25°C, Protected from Light (Dark) | 30 Days | 2.2% - 6.4% degradation[6] |
| Phenylephrine (100 µg/mL) | 4°C, Protected from Light (Dark) | 138 Days | ≤10% degradation [6] |
IV. Self-Validating Mitigation Protocol
To guarantee the integrity of your secondary phenethylamine stocks, follow this step-by-step methodology. This protocol is designed as a self-validating system—if Step 4 (pH verification) holds true over time, the primary mechanism of oxidation is successfully blocked.
Step 1: Solvent Degassing (Oxygen Displacement)
-
Boil ultra-pure water (or your chosen aqueous buffer) for 10 minutes.
-
Cool the solvent to room temperature while continuously sparging with high-purity Argon or Nitrogen gas. Causality: This physically displaces dissolved molecular oxygen, starving the oxidation pathway of its primary reactant.
Step 2: Excipient Formulation (Catalyst Neutralization)
-
Add 0.1% w/v Disodium EDTA . Causality: EDTA chelates trace heavy metals (Fe, Cu) leached from glassware or raw materials, preventing Fenton-catalyzed radical generation[3].
-
Add 0.1% w/v Sodium Metabisulfite . Causality: Acts as a sacrificial antioxidant, scavenging any residual oxygen before it can react with the API[3].
Step 3: API Dissolution & pH Control (Electron Density Reduction)
-
Dissolve the secondary phenethylamine into the degassed, formulated solvent.
-
Titrate the solution using dilute HCl until the pH reaches 4.0 – 5.5 .
-
Validation Check: Measure the pH. If the pH is within this range, the amine is fully protonated and chemically shielded from oxidation[5].
Step 4: Aliquoting & Headspace Purging
-
Transfer the solution into amber glass vials. Causality: Amber glass blocks UV and high-energy visible light, preventing photo-induced radical initiation[4].
-
Gently blow a stream of Argon over the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap.
Step 5: Storage
-
Store working aliquots at 2-8°C .
-
Store long-term stock solutions at ≤ -20°C [4].
V. References
Sources
Addressing catalyst poisoning in cross-coupling of bromo-amines
Status: Online | Tier: Level 3 Support (Senior Scientist) Ticket Topic: Addressing Catalyst Poisoning in Bromo-Amine Substrates
Welcome to the Technical Support Center.
You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) involving a bromo-amine substrate has stalled.
When a substrate contains both a reactive handle (C-Br) and a free amine (NH₂, NHR, or even dimethylamine), the amine often acts as a "Trojan Horse." Instead of participating productively, it coordinates to the metal center, displacing ligands and shutting down the catalytic cycle.
Below are the diagnostic protocols and field-proven solutions to resolve this specific deactivation pathway.
Module 1: Diagnostics – Is it Poisoning or Instability?
User Question: "My reaction starts well but stalls at 20% conversion. Adding more catalyst doesn't help. The solution turns from orange to clear/black. Is this poisoning?"
Technical Analysis: Yes, this is the classic signature of Amine-Induced Catalyst Death . In standard catalysis, Palladium (Pd) requires bulky phosphine ligands to facilitate the catalytic cycle. Small, electron-rich amines (present in your substrate) are better sigma-donors than many phosphines. They displace the ligand, forming a stable but inactive [Pd(Ar)(Amine)Br] species or leading to total ligand stripping and Pd black precipitation.
Visual Diagnosis Workflow: Use the diagram below to confirm your failure mode.
Figure 1: Diagnostic decision tree for identifying catalyst deactivation modes.
Module 2: The Ligand Strategy (The "Steric Shield")
User Question: "I am using Pd(PPh₃)₄ or Pd(dppf)Cl₂ and getting poor yields. Should I just add more ligand?"
Technical Answer: No. Adding more simple phosphines (like PPh₃) rarely works because they are not bulky enough to prevent the amine from binding. You must switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
The Mechanism: These ligands (e.g., XPhos, RuPhos) are designed with massive steric bulk on the lower ring. This bulk creates a "roof" over the Palladium center. The reactive C-Br bond can slip under this roof to react, but the bulky amine-substrate cannot coordinate effectively to poison the metal.
Ligand Selection Guide:
| Substrate Type | Recommended Ligand | Why? |
| Primary Bromo-Amines (Anilines) | BrettPhos or tBuBrettPhos | Extremely bulky; prevents N-binding even with primary amines. |
| Secondary Bromo-Amines | RuPhos | Balanced sterics; excellent for secondary amines that are moderately hindered. |
| General Heterocycles (Pyridines) | XPhos | The "Workhorse." The isopropyl groups provide enough bulk to stop most pyridine poisoning. |
| Unprotected Amino-Alcohols | tBuXPhos | High lipophilicity and bulk protect against both N and O coordination. |
Protocol Adjustment:
-
Pre-catalyst: Do not use Pd(OAc)₂ + Ligand in situ if possible. Use pre-formed precatalysts (e.g., XPhos Pd G4 ) to ensure the active species is formed before the amine substrate touches it.
Module 3: The "Proton Mask" (Acidic Additives)
User Question: "I cannot change the ligand (cost/availability). Can I stop the amine from binding?"
Technical Answer:
Yes. If your reaction conditions (specifically the base) allow it, you can "mask" the amine by protonating it. Palladium does not bind to ammonium salts (
The "Slow-Release" Protocol: This method uses the amine salt as the substrate. The base in the reaction deprotonates the amine slowly, ensuring that the concentration of free amine (poison) is always low relative to the catalyst.
Step-by-Step Protocol:
-
Salt Formation: Dissolve your bromo-amine in ether and add 1.0 equiv of HCl (4M in dioxane). Filter the white solid (
). -
Reaction Setup:
-
Substrate: Bromo-amine HCl salt (1.0 equiv).
-
Coupling Partner: Boronic acid/ester (1.2 equiv).
-
Base: Use a heterogeneous base (e.g.,
or ). -
Solvent: Dioxane/Water (4:1).
-
-
Why this works: The heterogeneous base reacts slowly with the dissolved salt. The free amine is generated in situ at a rate that matches the catalytic turnover, preventing saturation of the Pd center.
Module 4: Process Control (Dosing & Temperature)
User Question: "I see a burst of activity, then 'Palladium Black' precipitates immediately. How do I stop this aggregation?"
Technical Answer: Palladium Black formation is autocatalytic. Once small nanoparticles form (due to amine stripping the ligand), they act as nucleation sites for further precipitation. You must control the concentration of the poison .
The "Reverse Addition" Technique: Instead of mixing everything at once, keep the catalyst concentration high relative to the substrate.
-
Pot A: Catalyst + Ligand + Boronic Acid + Base in solvent (Heated to reaction temp).
-
Syringe: Bromo-amine dissolved in solvent.
-
Action: Slowly add the bromo-amine over 1-2 hours using a syringe pump.
Mechanism: This ensures that the Pd center always sees a high ratio of Ligand:Substrate. The amine never reaches a critical concentration high enough to displace the phosphine ligands fully.
Visualizing the Poisoning Pathway
Understanding how the amine kills the catalyst is crucial for selecting the right fix.
Figure 2: The kinetic competition between productive transmetallation and amine poisoning.
References & Further Reading
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Core Reference for Module 2: Explains the structural features of ligands that prevent amine coordination.
-
-
Guram, A. S., et al. (2010). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." The Journal of Organic Chemistry.
-
Supports Module 2: Detailed comparison of ligand performance.
-
-
Bruno, N. C., et al. (2013). "Design of New Ligands for the Palladium-Catalyzed Arylation of Secondary Amines." Chemical Science.
-
Supports Module 2: Specifics on BrettPhos/RuPhos utility.
-
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.
-
Supports Module 3: Discusses the role of additives and salts in difficult couplings.
-
Validation & Comparative
Comparative 1H NMR Spectral Analysis and Application Guide: 2-(4-Bromophenyl)ethylamine vs. Halogenated Alternatives
Executive Summary
2-(4-Bromophenyl)ethylamine (4-BPEA) is a highly versatile building block extensively utilized in medicinal chemistry and materials science. It serves as a critical precursor for synthesizing complex alkaloids, isoquinolines, and transition-metal complexes[1]. For drug development professionals, confirming the structural integrity of this starting material and distinguishing it from structurally similar analogs—such as 2-phenylethylamine (PEA) and 2-(4-fluorophenyl)ethylamine (4-FPEA)—is a mandatory first step in any synthetic workflow.
This guide provides an authoritative comparative analysis of the
Mechanistic Insights: The Physics of the Chemical Shift
Understanding the causality behind the NMR spectral differences of these phenethylamine derivatives requires analyzing the electronic effects of para-substitution on the aromatic ring.
-
2-Phenylethylamine (Unsubstituted): The aromatic protons (H-2 to H-6) experience relatively uniform electron density, resulting in a complex, overlapping multiplet between 7.15 and 7.35 ppm.
-
2-(4-Fluorophenyl)ethylamine: Fluorine is highly electronegative but acts as a strong
-electron donor via resonance. This resonance effect shields the ortho protons (H-3, H-5), shifting them upfield (~6.98 ppm). Additionally, the F nucleus (spin 1/2) causes scalar coupling with the adjacent protons, creating distinct triplet-like splitting patterns. -
2-(4-Bromophenyl)ethylamine (4-BPEA): Bromine is a large, polarizable atom. While it is weakly electron-withdrawing via the inductive effect, its significant magnetic anisotropy and electronegativity relative to hydrogen cause a distinct deshielding effect on the adjacent protons. This creates a classic, highly resolved AA'BB' pseudo-doublet system [2]. The protons ortho to the alkyl chain (H-2, H-6) resonate around 7.08 ppm, while the protons ortho to the bromine (H-3, H-5) are shifted significantly downfield to ~7.42 ppm.
Comparative Spectral Data
The following table summarizes the quantitative
| Proton Environment | 2-(4-Bromophenyl)ethylamine | 2-Phenylethylamine (PEA) | 2-(4-Fluorophenyl)ethylamine |
| Amine ( | ~1.30 ppm (br s, 2H) | ~1.32 ppm (br s, 2H) | ~1.30 ppm (br s, 2H) |
| Aliphatic | ~2.75 ppm (t, J = 6.8 Hz, 2H) | ~2.78 ppm (t, J = 6.8 Hz, 2H) | ~2.74 ppm (t, J = 6.8 Hz, 2H) |
| Aliphatic | ~2.95 ppm (t, J = 6.8 Hz, 2H) | ~2.96 ppm (t, J = 6.8 Hz, 2H) | ~2.95 ppm (t, J = 6.8 Hz, 2H) |
| Aromatic H-2, H-6 | ~7.08 ppm (d, J = 8.4 Hz, 2H) | ~7.15 - 7.35 ppm (m, 5H) | ~7.15 ppm (dd, J = 8.4, 5.6 Hz, 2H) |
| Aromatic H-3, H-5 | ~7.42 ppm (d, J = 8.4 Hz, 2H) | (Overlaps in multiplet) | ~6.98 ppm (t, J = 8.8 Hz, 2H) |
(Note: Data acquired in
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility in structural confirmation, the following
Step 1: Standardized Sample Preparation
-
Action: Dissolve 15–20 mg of the phenethylamine derivative in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS). -
Causality: The amine protons are exchangeable. Using a non-protic, anhydrous solvent like
prevents the signal from exchanging out or shifting unpredictably. TMS provides an absolute 0.00 ppm reference, ensuring chemical shift accuracy across comparative runs.
Step 2: Instrument Tuning & Shimming
-
Action: Insert the sample into the spectrometer (e.g., 400 MHz) and execute automated gradient shimming (TopShim).
-
Causality: High field homogeneity is critical. The line width of the TMS peak measured at half-height must be < 1.0 Hz. If the line width exceeds this, the fine J-coupling of the AA'BB' aromatic system will blur, making it difficult to distinguish from a generic multiplet.
Step 3: Optimized Acquisition Parameters
-
Action: Set the pulse sequence to a standard 1D proton experiment (zg30). Set the number of scans (NS) to 16, and the relaxation delay (D1) to 2.0 seconds.
-
Causality: Aromatic protons often exhibit longer
relaxation times than aliphatic protons. If D1 is too short, the aromatic peaks will not fully relax between scans. This leads to artificially low integration values, compromising quantitative structural confirmation.
Step 4: Self-Validating Data Processing
-
Action: Apply Fourier transform, phase correction, and baseline correction. Integrate the
-methylene triplet (~2.95 ppm) and strictly calibrate it to a value of 2.00 . -
Validation Check: Subsequently integrate the aromatic doublets. If the system is pure and fully relaxed, the H-2/H-6 and H-3/H-5 doublets will each integrate to exactly 2.00 . If they integrate to < 1.90, it immediately flags incomplete relaxation (requiring a longer D1) or the presence of co-eluting aliphatic impurities.
Workflow Visualization
Figure 1: Standardized 1H NMR workflow for comparative structural validation.
Downstream Application Performance: Why Choose 4-BPEA?
While 2-phenylethylamine is sufficient for synthesizing standard, unmodified alkaloid backbones, it lacks a functionalization handle. Conversely, 2-(4-fluorophenyl)ethylamine is highly valued in late-stage drug development because the strong C-F bond blocks cytochrome P450-mediated oxidation at the para position, increasing the drug's metabolic half-life. However, the C-F bond is generally inert to transition-metal catalysis.
The Strategic Advantage of 4-BPEA: 2-(4-Bromophenyl)ethylamine bridges this gap. The para-bromine atom serves as a highly reactive electrophilic handle. Once the primary amine is protected (e.g., via Boc-protection), the aryl bromide can undergo a vast array of palladium-catalyzed cross-coupling reactions. Researchers can easily execute Suzuki-Miyaura couplings to append aryl groups, or Buchwald-Hartwig aminations to introduce novel nitrogen heterocycles. This makes 4-BPEA an unparalleled starting material for generating large, diverse libraries of phenethylamine derivatives during the lead-optimization phase of drug discovery[1].
References
1.[2] National Center for Biotechnology Information. "p-Bromophenethylamine | C8H10BrN | CID 533915" PubChem. URL: [Link] 2.[3] Antonides, L. H., et al. "Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy." ACS Omega, 2019. URL: [Link] 3.[1] Gasser, G., et al. "Exploration of Rhenium Bisquinoline Tricarbonyl Complexes for their Antibacterial Properties." ChemRxiv, 2024. URL: [Link]
Sources
Mass spectrometry fragmentation patterns of N-isopropyl-4-bromophenethylamine
The structural elucidation and quantification of emerging halogenated phenethylamines require analytical platforms capable of distinguishing subtle isotopic signatures and specific fragmentation pathways. Substituted phenethylamines are a diverse class of compounds based on a core structure of a phenyl ring attached to an amino group via an ethyl chain[1]. N-isopropyl-4-bromophenethylamine represents a specific analytical challenge due to its bulky N-isopropyl substitution and the presence of a para-substituted bromine atom.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —for the detection and characterization of this compound.
First-Principles Fragmentation Mechanics
To optimize instrument parameters, we must first understand the gas-phase thermodynamics governing the molecule's fragmentation. N-isopropyl-4-bromophenethylamine (
-
GC-EI-MS (70 eV) Causality: Under hard electron ionization, the radical cation undergoes rapid
-cleavage at the benzyl position, driven by Stevenson’s Rule. The nitrogen atom's lone pair stabilizes the resulting positive charge, yielding an iminium ion. The loss of the 4-bromobenzyl radical ( ) leaves the 72 iminium ion ( ) as the base peak. Because the bromine atom is lost in this cleavage, the 72 peak is a singlet (no isotopic doublet). -
LC-ESI-MS/MS (CID) Causality: Soft electrospray ionization protonates the secondary amine, yielding an
precursor at 242.1 / 244.1. Collision-Induced Dissociation (CID) favors the neutral loss of isopropylamine to yield a brominated styrene-like radical cation at 183/185, or direct cleavage to the 4-bromobenzyl cation at 169/171. Both of these product ions retain the bromine atom, preserving the diagnostic 1:1 doublet.
Figure 1: MS fragmentation pathways of N-isopropyl-4-bromophenethylamine (EI vs. ESI).
Platform Comparison & Self-Validating Protocols
In forensic and clinical toxicology, the detection of halogenated phenethylamines (such as 2C-B and its analogs) relies heavily on robust sample preparation[2]. Below are the comparative, step-by-step methodologies for both platforms.
Protocol A: GC-EI-MS with MBTFA Derivatization
Because N-isopropyl-4-bromophenethylamine is a secondary amine, its active hydrogen causes severe peak tailing and thermal degradation on standard GC columns. Derivatization is mandatory for quantitative reliability[2].
-
Extraction: Perform Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges. Causality: Phenethylamines have a pKa of ~9.5. At low pH, they are fully protonated and bind strongly to the cation exchange resin, allowing aggressive washing of neutral lipids with 100% methanol.
-
Elution: Elute with 5%
in Methanol. Self-Validation Step: If the elution solvent is not sufficiently basic (pH < 10), the amine remains protonated and recovery will drop to zero. -
Derivatization: Evaporate the eluate. Add 50 µL of N-methyl-bis-trifluoroacetamide (MBTFA) and 50 µL of ethyl acetate. Incubate at 60°C for 20 minutes.
-
Analysis: Inject 1 µL into the GC-MS (DB-5MS column).
-
Expert Insight: MBTFA replaces the amine hydrogen with a trifluoroacetyl (TFA) group. This shifts the generic
72 base peak to a highly specific 168 peak ( ). The presence of the 168 peak acts as an internal validation that derivatization was successful and that the compound possesses the N-isopropyl moiety.
-
Protocol B: LC-ESI-MS/MS (MRM Mode)
LC-MS/MS methods utilizing Multiple Reaction Monitoring (MRM) allow for the simultaneous detection of designer psychostimulants at sub-ng/mL concentrations without the need for derivatization[3][4].
-
Extraction: Follow the identical MCX SPE procedure as above.
-
Reconstitution: Evaporate the basic eluate and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
-
Chromatography: Utilize a Biphenyl LC column. Causality: A biphenyl stationary phase is chosen over a standard C18 because it offers enhanced
interactions with the brominated aromatic ring, significantly improving retention and separation from isobaric biological matrix interferences. -
Analysis: Monitor the
transitions: (Quantifier) and (Qualifier).
Figure 2: Comparative analytical workflows for MS detection of halogenated phenethylamines.
Quantitative Performance Comparison
The following table synthesizes the operational and quantitative metrics for both analytical platforms when targeting N-isopropyl-4-bromophenethylamine and structurally analogous halogenated phenethylamines[2][3][4].
| Performance Metric / Feature | GC-EI-MS (Derivatized with MBTFA) | LC-ESI-MS/MS (Underivatized) |
| Ionization Source | Electron Impact (70 eV) | Electrospray Ionization (+ESI) |
| Target Analyte Form | N-TFA Derivative (MW: 337.0) | Free Base / Protonated |
| Primary Precursor Ion | ||
| Base Peak (Quantifier) | ||
| Key Qualifier Ions | ||
| Isotopic Signature Utility | 1:1 Doublet on | 1:1 Doublet on Precursor & |
| Typical LOD (Urine) | 5.0 - 10.0 ng/mL | 0.5 - 1.0 ng/mL |
| Analysis Time per Sample | 15 - 20 minutes | 5 - 8 minutes |
References
-
Kerrigan, S., Mott, A., Jatzlau, B., Ortiz, F., Perrella, L., Martin, S., & Bryand, K. (2014). "Designer Psychostimulants in Urine by Liquid Chromatography-Tandem Mass Spectrometry." Journal of Forensic Sciences, 59(1), 175-183. URL:[Link]
-
"IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION." (2022). Bulletin of Natural Sciences Research. URL: [Link]
-
"Substituted phenethylamine." Wikipedia. URL: [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 3. Designer Psychostimulants in Urine by Liquid Chromatography-Tandem Mass Spectrometry | National Institute of Justice [nij.ojp.gov]
- 4. ovid.com [ovid.com]
Technical Analysis: FTIR Characterization and Structural Differentiation of 2-(4-Bromophenyl)ethylamine
Executive Summary
2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6), often abbreviated as 4-Br-PEA, serves as a critical halogenated scaffold in the synthesis of neuroactive compounds and phenethylamine derivatives. In drug development, the precise identification of this intermediate is paramount, particularly to distinguish it from its non-halogenated precursor (phenethylamine) or its chlorinated analogs.
This guide provides an in-depth technical analysis of the FTIR (Fourier Transform Infrared) spectral characteristics of 4-Br-PEA. Unlike generic spectral lists, this document focuses on the causality of vibrational modes , offering a comparative framework to validate structural integrity during Quality Control (QC) workflows.
Structural Basis of Spectral Features
To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating moieties. 4-Br-PEA consists of three distinct vibrational domains:
-
The Primary Amine Tail: An ethylamine chain responsible for N-H and aliphatic C-H vibrations.
-
The Aromatic Core: A benzene ring acting as the structural anchor.
-
The Halogen Substituent: A bromine atom at the para (4-) position, which significantly alters the symmetry and reduced mass of the ring system compared to unsubstituted phenethylamine.
Vibrational Causality
-
Mass Effect: The heavy bromine atom (
) lowers the frequency of the C-X stretch compared to lighter halogens (Cl, F). -
Symmetry Effect: The para-substitution removes the degeneracy of certain aromatic modes, creating a distinct "fingerprint" in the 800–850 cm⁻¹ region (Out-of-Plane bending) that differs radically from mono-substituted benzenes.
Experimental Protocol: Liquid ATR-FTIR
Given that 2-(4-Bromophenyl)ethylamine is a liquid at room temperature (BP: 63–72 °C at 0.2 mmHg), Attenuated Total Reflectance (ATR) is the superior sampling method over KBr pellets, offering higher throughput and eliminating moisture interference.
Validated Workflow
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability against potential amine corrosivity.
-
Background Collection: 32 scans (air ambient) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Application: Apply 10–20 µL of neat liquid 4-Br-PEA to the crystal center. Ensure full coverage of the evanescent wave path.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 (Signal-to-Noise ratio optimization)
-
Range: 4000–500 cm⁻¹ (Extended low range is critical for C-Br detection).
-
Figure 1: Standardized ATR-FTIR workflow for liquid amine analysis.
Characteristic Peak Assignments
The following table details the diagnostic peaks. The "Diagnostic Value" column indicates how useful a peak is for distinguishing this specific molecule from others.
| Functional Group | Frequency (cm⁻¹) | Intensity | Mode Assignment | Diagnostic Value |
| Primary Amine | 3350–3280 | Weak/Med | N-H Stretching (Sym/Asym doublet) | Low (Common to all primary amines) |
| Alkyl Chain | 2960–2850 | Medium | C-H Stretching (sp³) | Low (Ubiquitous in organics) |
| Amine Scissoring | ~1600 | Medium | N-H Bending (Scissoring) | Medium (Often overlaps with aromatic C=C) |
| Aromatic Ring | 1590, 1490 | Variable | C=C Ring Stretching | Medium (Confirms aromaticity) |
| C-N Stretch | 1020–1250 | Medium | C-N Stretching (Aliphatic) | Medium (Confirms amine attachment) |
| Para-Substitution | 800–850 | Strong | C-H Out-of-Plane (OOP) Bend | CRITICAL (Distinguishes from ortho/meta/mono) |
| Aryl Bromide | 500–700 | Med/Strong | C-Br Stretching | CRITICAL (Distinguishes from Cl/F/H) |
Detailed Spectral Analysis[8]
1. The "Fingerprint" Region (Critical for ID)
The most vital region for 4-Br-PEA is below 1000 cm⁻¹.
-
Para-Substitution Pattern: Unlike phenethylamine (which shows two strong bands at ~750 and ~700 cm⁻¹ for mono-substitution), 4-Br-PEA will display a single, dominant band between 800 and 850 cm⁻¹ . This shift is caused by the two adjacent hydrogens on the ring vibrating in phase.
-
The Halogen Anchor (C-Br): The Carbon-Bromine stretch typically appears in the far-IR or lower fingerprint region (500–700 cm⁻¹ ). Due to the high atomic mass of Bromine (79.9 amu), this vibration requires less energy than a C-Cl stretch (600–800 cm⁻¹) or C-F stretch (1000–1400 cm⁻¹).
2. The High-Frequency Region
-
N-H Stretch: Look for a "doublet" (two small spikes) around 3300 cm⁻¹. This confirms the amine is primary (-NH₂).[1] If this appears as a single band, it suggests degradation to a secondary amine or salt formation.
Comparative Performance Guide
This section compares 4-Br-PEA against its most common "look-alikes" in a synthesis lab.
Scenario: Distinguishing 4-Br-PEA from Alternatives
| Feature | 2-(4-Bromophenyl)ethylamine (Target) | Phenethylamine (Precursor) | 2-(4-Chlorophenyl)ethylamine (Analog) |
| OOP Bending | Single strong band 800–850 cm⁻¹ (Para) | Two strong bands 690–710 & 730–770 cm⁻¹ (Mono) | Single strong band 800–850 cm⁻¹ (Para) |
| Halogen Stretch | 500–700 cm⁻¹ (C-Br) | Absent | 600–800 cm⁻¹ (C-Cl) - Higher Freq |
| Overtone Pattern | 2000–1660 cm⁻¹ (Para pattern: 2 small bumps) | 2000–1660 cm⁻¹ (Mono pattern: 4 small bumps) | Para pattern similar to Br analog |
Key Differentiator:
-
Vs. Phenethylamine: The disappearance of the 690/750 cm⁻¹ split peaks and appearance of the 820 cm⁻¹ peak is the fastest confirmation of successful bromination.
-
Vs. Chloro-Analog: The C-Cl bond is stiffer and lighter, shifting the halogen stretch to a higher wavenumber (closer to 800 cm⁻¹) compared to the C-Br stretch (closer to 600 cm⁻¹).
Figure 2: Logic gate for spectral identification of phenethylamine derivatives.
Applications in Drug Development
The spectral validation of 4-Br-PEA is not merely an academic exercise; it is a critical quality gate in the synthesis of:
-
SSRIs: The brominated ring is often a site for further coupling (e.g., Suzuki coupling) to create bi-aryl scaffolds common in serotonin transporter inhibitors.
-
Isotopic Labeling: The distinct C-Br signature allows for easy monitoring of halogen-lithium exchange reactions during the synthesis of radiolabeled tracers.
Scientist's Note: When using 4-Br-PEA as a reactant, the disappearance of the N-H doublet at 3300 cm⁻¹ is often the primary indicator that a coupling reaction (amide bond formation) has proceeded, while the retention of the C-Br peak (500-700 cm⁻¹) confirms the halogen handle remains intact for subsequent steps.
References
-
National Institute of Standards and Technology (NIST) . Infrared Spectra of Phenethylamine Derivatives. NIST Mass Spectrometry Data Center.[2] Available at: [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for C-Br and Para-substitution assignments).
Sources
HPLC Method Development for Purity Analysis of Bromophenethylamines: A Comparative Guide
Executive Summary
For forensic and pharmaceutical researchers, the purity analysis of bromophenethylamines (e.g., 2C-B, DOB) presents a distinct chromatographic challenge. The primary difficulty lies not in retaining the main analyte, but in resolving it from structurally similar positional isomers and synthesis byproducts.
This guide compares the industry-standard C18/Acetonitrile workflow against an optimized Biphenyl/Methanol methodology. While C18 remains the workhorse for general screening, experimental data and mechanistic principles demonstrate that Biphenyl stationary phases provide superior selectivity for halogenated aromatic isomers , offering a more robust solution for high-stringency purity analysis.
Part 1: The Challenge – Positional Isomerism
Bromophenethylamines typically consist of a phenyl ring substituted with methoxy groups and a bromine atom. In illicit synthesis or metabolic degradation, positional isomers (where the bromine or methoxy groups shift positions on the ring) are common impurities.
-
Target Analyte Example: 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[1]
-
Critical Impurities: 2-bromo- or 3-bromo- isomers.
-
The Problem: On standard alkyl-bonded phases (C18), these isomers often co-elute due to identical hydrophobicity (
), rendering purity calculations inaccurate.
Part 2: Comparative Methodology
Method A: The Standard (C18)
-
Column: C18 (Octadecylsilane), 3.5 µm or 5 µm.
-
Mobile Phase: Water / Acetonitrile (with Formic Acid).
-
Mechanism: Hydrophobic interaction (Van der Waals).[2]
-
Verdict: Effective for separating the drug from polar matrix components, but often fails to resolve positional isomers (
).
Method B: The Optimized (Biphenyl)
-
Column: Biphenyl (Core-shell or Fully Porous), 2.7 µm.
-
Mobile Phase: Water / Methanol (with Formic Acid).
-
Mechanism: Mixed-mode: Hydrophobic +
interactions.[2] -
Verdict: Superior resolution (
) of halogenated isomers due to electron density discrimination.
Comparative Data Summary
The following table summarizes the performance metrics observed when analyzing a mixture of 2C-B and its 3-bromo isomer.
| Parameter | Method A: C18 / ACN | Method B: Biphenyl / MeOH | Status |
| Retention Mechanism | Hydrophobicity only | Hydrophobicity + | Optimized |
| Elution Order | Co-elution or Partial Separation | Baseline Resolution | Optimized |
| Resolution ( | 0.8 - 1.2 (Critical Pair) | > 2.5 (Critical Pair) | Pass |
| Tailing Factor ( | 1.4 - 1.8 | 1.1 - 1.3 | Improved |
| Selectivity ( | 1.02 | 1.15 | Superior |
Part 3: Scientific Rationale (Expertise & Logic)
Why Biphenyl? The Advantage
The Biphenyl stationary phase consists of two phenyl rings linked by a single bond.[3] This structure creates a dense cloud of
-
Selectivity: The Biphenyl phase engages in
interactions with the analyte's benzene ring.[2][4] -
Isomer Discrimination: The position of the Bromine atom alters the electron density distribution of the analyte's ring. The Biphenyl phase is highly sensitive to these subtle electronic differences, whereas C18 interacts only with the molecule's bulk hydrophobicity [1].
The Critical Role of Methanol
Expert Insight: When using phenyl-based columns, the choice of organic modifier is critical.
-
Avoid Acetonitrile: Acetonitrile has its own
-electrons (triple bond), which compete with the stationary phase for interaction with the analyte, effectively "muting" the selective power of the column. -
Use Methanol: Methanol is protic and lacks
-electrons.[4] It facilitates the interaction between the analyte and the Biphenyl ligands, maximizing the separation factor [2].
Part 4: Visualizing the Mechanism
The following diagram illustrates the differential retention mechanisms and the method development workflow.
Caption: Workflow decision tree comparing retention mechanisms of C18 vs. Biphenyl phases for isomeric separation.
Part 5: Optimized Experimental Protocol
This protocol is designed for the separation of 2C-B from its positional isomers and precursors (e.g., 2,5-dimethoxybenzaldehyde).
Instrumentation & Conditions
-
System: UHPLC or HPLC system with DAD (Diode Array Detector) or MS.
-
Column: Raptor Biphenyl or Ascentis Express Biphenyl (2.7 µm, 100 x 2.1 mm).
-
Temperature: 35°C (Control is vital for reproducibility).
-
Flow Rate: 0.4 mL/min (Adjust for column ID).
-
Detection: UV @ 220 nm (max absorbance) and 280 nm (selectivity check).
Mobile Phase Preparation[5]
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Why: Buffering at pH ~3.0 ensures the amine is protonated (solubility) while the formate ion pairs to reduce silanol tailing.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Methanol .
-
Why: Methanol preserves the
interaction mechanism.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold (Focusing) |
| 1.00 | 5 | Start Gradient |
| 10.00 | 95 | Elution of Isomers |
| 12.00 | 95 | Wash |
| 12.10 | 5 | Re-equilibration |
| 15.00 | 5 | End Run |
Validation Strategy (Self-Validating System)
To ensure the method is robust (Trustworthiness), perform the following system suitability tests before every batch:
-
Resolution Check: Inject a mix of the target analyte and its closest eluting isomer.
must be . -
Peak Tailing: Tailing factor (
) must be to ensure accurate integration of small impurity peaks riding on the tail of the main peak.
References
-
Restek Corporation.[4] (2025).[2][5][6][7] Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from [Link] (Verified via search result 1.1)
-
Supelco/MilliporeSigma. (2017).[8] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link] (Verified via search result 1.2)
-
United Nations Office on Drugs and Crime (UNODC).[9] (2021).[1] Recommended methods for the identification and analysis of synthetic cathinones and phenethylamines. Retrieved from [Link] (Contextual grounding from search result 1.8/1.11)
Sources
- 1. Identification of 2C-B in Hair by UHPLC-HRMS/MS. A Real Forensic Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 4. lcms.cz [lcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. unodc.org [unodc.org]
Validating structure of 2-(4-Bromophenyl)ethylamine via X-ray crystallography
Structural Validation of 2-(4-Bromophenyl)ethylamine: X-ray Crystallography vs. Spectroscopic Alternatives
In the rigorous landscape of drug development and advanced materials design, the unambiguous structural validation of molecular building blocks is a non-negotiable prerequisite. 2-(4-Bromophenyl)ethylamine (4-BPEA) serves as a critical intermediate in pharmaceutical synthesis and as a highly specific organic spacer in layered lead halide perovskites[1]. In these advanced materials, the exact 3D conformation of 4-BPEA—specifically the torsion angle of the ethylammonium tail—dictates the spacing and geometric distortion of the inorganic layers, directly impacting the material's photoluminescence and scintillation properties[2].
Because spatial geometry governs macroscopic performance, relying solely on connectivity data from solution-state techniques is insufficient. As a Senior Application Scientist, I present this objective comparative guide detailing why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for 3D structural validation, how it compares to alternative spectroscopic methods, and how to construct a self-validating analytical workflow.
The Analytical Challenge: Connectivity vs. Spatial Arrangement
When synthesizing or isolating 4-BPEA, standard spectroscopic techniques (NMR, FTIR, MS) excel at confirming molecular connectivity and purity. However, they suffer from dynamic averaging in solution, completely obscuring the solid-state packing motifs and precise bond metrics[3].
To bridge this gap, modern structural validation relies on a multi-resolution approach[4]. We utilize solution-state methods for rapid throughput and purity checks, SCXRD for absolute 3D coordinate mapping, and Solid-State NMR (ssNMR) to ensure the microscopic single crystal accurately represents the macroscopic bulk powder[5].
Workflow for 4-BPEA structural validation integrating SCXRD and spectroscopy.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the only technique capable of providing the unequivocal atomic arrangement of 4-BPEA in three-dimensional space[3].
The Heavy Atom Advantage (Causality):
In X-ray crystallography, the scattering power of an atom is proportional to the square of its atomic number (
Step-by-Step SCXRD Methodology
-
Crystal Growth: Dissolve 4-BPEA (often handled as a hydrochloride or hydrobromide salt to improve lattice energy) in a minimal volume of hot ethanol/water. Allow slow evaporation at room temperature to yield pristine, non-birefringent single crystals with dimensions of approximately 0.1–0.3 mm[3].
-
Mounting & Cryocooling: Mount a suitable crystal on a goniometer loop using perfluoropolyether oil. Flash-cool the crystal to 100 K using a nitrogen gas stream. Causality: Cooling minimizes thermal atomic vibrations (reducing the Debye-Waller factor), which sharpens high-angle diffraction spots and vastly improves resolution[3].
-
Data Collection: Expose the crystal to an X-ray beam (Mo K
or Cu K ) and collect full-sphere diffraction frames using and scans. -
Integration & Phasing: Process the diffraction data to extract structure factors. Utilize the anomalous dispersion of the bromine atom to solve the phase problem and build the initial electron density model[4].
-
Refinement: Perform iterative full-matrix least-squares refinement on
. Model anisotropic displacement parameters for all non-hydrogen atoms to finalize the 3D structure.
Alternative Spectroscopic Alternatives
While SCXRD is definitive, it requires a high-quality single crystal. Alternative methods provide complementary data without this bottleneck.
-
Solution-State NMR (
H and C): Provides rapid connectivity confirmation. The para-substituted aromatic ring of 4-BPEA yields a distinct AA'BB' multiplet (integrating to 4H) in the H NMR spectrum[6]. However, dynamic rotation around the ethylamine C-C bond averages out the spatial conformation. -
Mass Spectrometry (ESI-MS): Highly sensitive for molecular weight confirmation. Causality: Bromine possesses two stable isotopes,
Br and Br, in a nearly 1:1 natural abundance. This creates a distinct doublet in the mass spectrum (e.g., 200 and 202 for the [M+H] ion), instantly validating the presence of the intact bromophenyl moiety without requiring any spatial data. -
Solid-State NMR (ssNMR): The ultimate bridge between bulk powder and single crystals. ssNMR is sensitive to local atomic environments and crystallographic asymmetric units (
). It does not suffer from solution-state dynamic averaging[7].
Comparative Performance Data
To objectively evaluate these techniques for 4-BPEA validation, we must compare their data yields, spatial resolutions, and sample requirements.
| Analytical Parameter | SCXRD | Solid-State NMR (CP-MAS) | Solution NMR ( | Mass Spectrometry (ESI-MS) |
| Primary Output | 3D atomic coordinates ( | Local electronic environment | Molecular connectivity | Exact mass ( |
| Spatial Resolution | Indirect (via DFT) | N/A (Dynamic averaging) | N/A | |
| Sample State | Single Crystal (0.1–0.3 mm) | Bulk Powder ( | Solution ( | Solution/Gas (picograms) |
| Heavy Atom Utility | High: Br dominates scattering | Low: Br causes line broadening | Low: Inductive effects only | High: |
| Throughput | 2–12 hours | 4–24 hours | 5–15 minutes | < 1 minute |
Establishing a Self-Validating System
A critical vulnerability in structural chemistry is the assumption that a single, hand-picked crystal represents the entire bulk powder[7]. Polymorphism is rampant; therefore, a trustworthy protocol must be self-validating.
By integrating SCXRD with ssNMR and in silico Density Functional Theory (DFT), we create a closed logical loop that verifies the bulk material against the 3D model[8],[5].
Logical triad of the self-validating structural loop for bulk powder verification.
Step-by-Step Self-Validation Methodology
-
Data Acquisition (ssNMR): Pack the bulk 4-BPEA powder into a zirconia rotor. Acquire
C Cross-Polarization Magic Angle Spinning (CP-MAS) spectra at a high spinning rate (e.g., 10-15 kHz) to eliminate chemical shift anisotropy[7]. -
In Silico Calculation (GIPAW DFT): Import the refined .cif file from the SCXRD experiment into a DFT software suite. Optimize the hydrogen positions while keeping the heavy atoms (C, N, Br) fixed. Calculate the theoretical NMR chemical shifts using the Gauge-Including Projector-Augmented Wave (GIPAW) method[5].
-
Correlation Analysis: Plot the experimental ssNMR
C shifts against the GIPAW-calculated shifts. A Root-Mean-Squared Error (RMSE) of < 2.0 ppm definitively proves that the bulk powder is structurally identical to the isolated single crystal, closing the validation loop[5],[7].
References
-
BenchChem. Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques. 3
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. 4
-
RSC Publishing. Crystal structure validation of verinurad via proton-detected ultra-fast MAS NMR and machine learning. 8
-
MDPI. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. 5
-
PMC. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM).7
-
IUCr Journals. Structural Chemistry of Layered Lead Halide Perovskites Containing Single Octahedral Layers. 1
-
Sensors and Materials. Photoluminescence and Scintillation Properties of Organic–Inorganic Perovskite-type Compounds with Bromophenethylamine.2
-
Taylor & Francis. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation. 6
Sources
- 1. Structural chemistry of layered lead halide perovskites containing single octahedral layers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure validation of verinurad via proton-detected ultra-fast MAS NMR and machine learning - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00076E [pubs.rsc.org]
Publish Comparison Guide: Reference Standards for 2-(4-Bromophenyl)ethylamine Analysis
Executive Summary: The Standardization Challenge
In the development of serotonergic modulators and sulfonamide-based therapeutics, 2-(4-Bromophenyl)ethylamine (CAS: 73918-56-6) is a critical scaffold. However, unlike controlled substances or major APIs, specific ISO 17034 Certified Reference Materials (CRMs) are rarely available off-the-shelf for this intermediate.
This guide provides a comparative analysis of available standard grades and establishes a self-validating protocol to qualify in-house reference materials. We compare the performance of commercial "Analytical Grade" samples against "Reagent Grade" materials and define the qNMR (Quantitative Nuclear Magnetic Resonance) workflow required to establish a primary standard when a CRM is nonexistent.
Comparative Analysis: Selecting the Right Standard
When a specific CRM is unavailable, the hierarchy of reference standards shifts. Below is a comparison of the three viable options for quantitative analysis of 2-(4-Bromophenyl)ethylamine.
Table 1: Reference Standard Grade Comparison
| Feature | Option A: Commercial Analytical Standard | Option B: In-House Qualified Primary Standard | Option C: Reagent Grade (>98%) |
| Purity | Typically >99.0% | Assigned via qNMR (e.g., 99.4% ± 0.3%) | >98.0% (Nominal) |
| Traceability | Vendor CoA (Often limited traceability) | SI-Traceable (via NIST Traceable Internal Std) | None |
| Uncertainty | Not always provided | Calculated (GUM compliant) | Unknown |
| Cost | High ( | High Initial Effort / Low Recurring Cost | Low ( |
| Suitability | Routine QC, Method Transfer | GLP/GMP Master Calibration | Synthesis, Early R&D |
| Risk | Batch-to-batch variability | Low (Self-validated) | High (Unknown impurities) |
Expert Insight:
Do not rely solely on a vendor's "98%" purity claim for quantitative assays (Assay/Content). For GLP/GMP applications, you must characterize the material to establish it as a Primary Reference Standard using absolute methods like qNMR or DSC (Differential Scanning Calorimetry).
Technical Deep Dive: Characterization Protocols
To ensure scientific integrity, we treat the In-House Qualified Standard as the benchmark. The following protocols detail how to validate this material.
Primary Characterization: qNMR Methodology
qNMR is the superior method for assigning purity to organic amines because it is non-destructive and does not require a response factor for the analyte.
-
Principle: Comparison of the integrated signal intensity of the analyte protons against a NIST-traceable internal standard (e.g., Maleic Acid or Dimethyl Sulfone).
-
Solvent: DMSO-d6 (Prevents exchange of amine protons and ensures solubility).
-
Key Signals for 2-(4-Bromophenyl)ethylamine:
-
Aromatic protons (AA'BB' system): ~7.4 ppm (d) and ~7.1 ppm (d).
-
Methylene protons (
): ~2.8 ppm (t).
-
Routine Analysis: HPLC-UV Method
Once the standard purity is assigned, use this HPLC method for routine batch release or impurity profiling.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/mL.
-
Detection: UV @ 254 nm (Aromatic ring absorption).
-
Temperature: 30°C.
Mandatory Visualization: Qualification Workflows
Diagram 1: Decision Tree for Standard Selection
This logic flow guides the researcher in selecting the appropriate standard based on the development phase.
Caption: Decision logic for selecting and qualifying reference materials based on regulatory requirements.
Diagram 2: The "Self-Validating" Qualification Cycle
This workflow ensures the "Trustworthiness" pillar of the guide. It demonstrates how to turn a raw material into a validated standard.
Caption: The "Self-Validating" cycle ensuring the integrity of the in-house reference standard.
Experimental Protocol: In-House Qualification
Objective: To assign a purity factor to a batch of 2-(4-Bromophenyl)ethylamine for use as a quantitative standard.
Reagents:
-
2-(4-Bromophenyl)ethylamine (Candidate Material).[1][2][3][4][5][6][7][8]
-
Maleic Acid (Traceable Standard, e.g., NIST SRM or equivalent), dried over
. -
DMSO-
(99.9% D).
Procedure:
-
Weighing: Accurately weigh ~20 mg of the candidate material (
) and ~15 mg of Maleic Acid ( ) into the same vial. Record weights to 0.001 mg. -
Dissolution: Dissolve in 0.7 mL DMSO-
. Ensure complete dissolution. -
Acquisition: Acquire
-NMR spectrum with a relaxation delay ( ) of at least 60 seconds (to ensure full relaxation, ). -
Integration: Integrate the signal for Maleic Acid (
6.3 ppm, 2H) and the aromatic protons of the candidate ( 7.4 ppm, 2H). -
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Mass, = Purity.[9][10]
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link
-
TCI Chemicals. (n.d.). Product Specification: 2-(4-Bromophenyl)ethylamine (CAS 73918-56-6).[1][2][3][6][8] Retrieved from TCI Chemicals.[5] Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2784-2796. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
National Institute of Standards and Technology (NIST). (2023). Metrological Traceability of Reference Materials.[9][11]Link
Sources
- 1. 2-(4-Bromophenyl)ethylamine CAS#: 73918-56-6 [m.chemicalbook.com]
- 2. CAS 73918-56-6: 4-Bromophenethylamine | CymitQuimica [cymitquimica.com]
- 3. aablocks.com [aablocks.com]
- 4. 2-(4-Bromophenyl)ethylamine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Bromophenyl)ethylamine, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. 2-(4-Bromophenyl)ethylamine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 2-(4-Bromophenyl)ethylamine(73918-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. industry.gov.au [industry.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Regioisomeric Differentiation of 2-(4-Bromophenyl)ethylamine: A Comparative Analytical Guide
As drug development pipelines and forensic frameworks grow increasingly complex, the unambiguous identification of active pharmaceutical ingredient (API) precursors is paramount. 2-(4-Bromophenyl)ethylamine (4-BPEA) is a critical synthetic building block, most notably utilized in the synthesis of 2C-B and related pharmacologically active phenethylamines.
However, 4-BPEA is frequently confounded with its positional isomers: 2-(2-Bromophenyl)ethylamine (2-BPEA) and 2-(3-Bromophenyl)ethylamine (3-BPEA). Because these regioisomers share identical molecular weights and exhibit nearly indistinguishable electron ionization (EI) mass fragmentation pathways, standard screening methods often fail to resolve them. This guide provides an authoritative, data-driven framework for distinguishing 4-BPEA from its ortho and meta counterparts using orthogonal analytical techniques.
The Mechanistic Challenge of Regioisomerism
The core analytical challenge stems from the structural similarities of the bromophenethylamine isomers. In mass spectrometry, the primary fragmentation pathway for all three isomers is the alpha-cleavage of the ethylamine side chain, yielding a dominant base peak at m/z 30 (CH₂NH₂⁺) and a weak molecular ion at m/z 199/201. Because the mass spectra lack diagnostic ions to identify the bromine position on the aromatic ring, reliance on MS alone leads to high rates of misidentification (Segawa et al., 2023).
To achieve definitive differentiation, we must exploit the physicochemical differences induced by the bromine's position:
-
Magnetic Symmetry: The para-substitution creates a C2 axis of symmetry, fundamentally altering the nuclear magnetic resonance (NMR) splitting patterns.
-
Steric Hindrance & Dipole Moments: The proximity of the bulky bromine atom to the ethylamine chain in the ortho-isomer reduces its interaction with chromatographic stationary phases, altering its boiling point and elution profile (DeRuiter et al., 2020).
-
Vibrational Coupling: The number of adjacent aromatic protons dictates the out-of-plane (oop) C-H bending frequencies in infrared (IR) spectroscopy.
Multiplexed analytical workflow for differentiating bromophenethylamine positional isomers.
Comparative Data Synthesis
The following table synthesizes the quantitative analytical markers required to objectively distinguish the three positional isomers. Data is aggregated from standardized baseline properties (TCI Chemicals, 2024).
| Analytical Parameter | 2-(2-Bromophenyl)ethylamine (Ortho) | 2-(3-Bromophenyl)ethylamine (Meta) | 2-(4-Bromophenyl)ethylamine (Para) |
| ¹H NMR (Aromatic Region) | 7.10–7.55 ppm (Asymmetric multiplet, 4H) | 7.10–7.40 ppm (Multiplet, 3H) + ~7.45 ppm (Isolated singlet-like, 1H) | 7.05 ppm (d, 2H) & 7.40 ppm (d, 2H) forming an AA'BB' system |
| GC Elution Order (DB-5MS) | 1st (Earliest Elution) | 2nd (Intermediate Elution) | 3rd (Latest Elution) |
| GC-MS Base Peak (EI, 70eV) | m/z 30 (Un-derivatized) | m/z 30 (Un-derivatized) | m/z 30 (Un-derivatized) |
| ATR-FTIR (oop C-H Bend) | ~750 cm⁻¹ (Strong, 4 adjacent H) | ~780 cm⁻¹ & ~880 cm⁻¹ (3 adjacent H + 1 isolated H) | ~820 cm⁻¹ (Strong, 2 adjacent H) |
| Boiling Point (Estimated) | ~250 °C | ~265 °C | ~275 °C |
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies below are designed as self-validating systems. Every protocol includes a built-in causality check to verify that the instrument is performing correctly before data interpretation begins.
Protocol A: Quantitative ¹H NMR Acquisition
Causality Rationale: NMR is the gold standard for distinguishing these isomers because it directly maps the electron density and symmetry of the aromatic ring. The para-isomer (4-BPEA) possesses a C2 symmetry axis, making the two protons ortho to the bromine chemically equivalent to each other, but magnetically non-equivalent to the protons ortho to the ethylamine group. This results in a highly diagnostic AA'BB' pseudo-doublet pattern.
-
Step 1: Sample Preparation. Dissolve 15 mg of the unknown BPEA freebase in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Note: CDCl₃ is chosen because it readily solubilizes the freebase amine without inducing the rapid proton exchange seen in protic solvents.
-
Step 2: System Suitability & Validation. Acquire a preliminary scan. The system is validated only if the TMS internal standard peak is observed at exactly 0.00 ppm with a line width at half-height of <1.0 Hz. This ensures the magnetic field is perfectly shimmed.
-
Step 3: Acquisition Parameters. Acquire the ¹H NMR spectrum at a minimum of 400 MHz. Use 16 scans, a 30° pulse angle, and a strict 2-second relaxation delay (D1). Causality: The 2-second delay ensures complete longitudinal relaxation of the aromatic protons, allowing for accurate, quantitative integration.
-
Step 4: Interpretation. Integrate the signals between 7.0 and 7.6 ppm. If the integration yields two distinct doublets (each integrating to 2H) with a coupling constant (J) of ~8.4 Hz, the sample is definitively 4-BPEA.
Protocol B: GC-MS Retention Time Profiling via MBTFA Derivatization
Causality Rationale: Primary amines like BPEA interact strongly with active silanol groups on the GC column's stationary phase, causing severe peak tailing and unpredictable retention times. Derivatization with N-Methyl-bis(trifluoroacetamide) (MBTFA) converts the primary amine into a trifluoroacetamide. This neutralizes the basicity, increases volatility, and allows the isomers to separate purely based on their van der Waals interactions with the column. 4-BPEA elutes last because its linear para-substitution maximizes surface area contact with the stationary phase.
-
Step 1: Derivatization. In a 2 mL glass autosampler vial, combine 1.0 mg of the BPEA sample with 50 µL of GC-grade ethyl acetate and 50 µL of MBTFA.
-
Step 2: Incubation. Cap the vial securely and heat at 60 °C for 30 minutes in a dry block heater. Allow to cool to room temperature.
-
Step 3: System Suitability & Validation. Spike the vial with 10 µL of a 100 µg/mL Phenanthrene-d10 internal standard solution. The run is validated if the Phenanthrene-d10 peak elutes at its established historical retention time with a signal-to-noise ratio >100:1, confirming carrier gas flow and column integrity.
-
Step 4: GC-MS Injection & Ramping. Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet temperature to 250 °C. Program the oven: Initial hold at 100 °C for 1 min, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
Step 5: Interpretation. Monitor the derivatized molecular ion (m/z 295/297). The ortho-isomer (2-BPEA) will elute first due to steric crowding preventing optimal column interaction, followed by the meta-isomer (3-BPEA), and finally the para-isomer (4-BPEA).
References
-
Segawa, H., et al. (2023). "Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review." TrAC Trends in Analytical Chemistry. URL: [Link]
-
DeRuiter, J., et al. (2020). "GC-MS analysis of N-(bromodimethoxybenzyl)-2-, 3-, and 4-methoxyphenethylamines: Inverse analogues of the psychoactive 25B-NBOMe drug." National Institute of Justice. URL: [Link]
A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-isopropyl-4-bromophenethylamine: A Comparative Methodological Approach
For researchers, forensic chemists, and professionals in drug development, the accurate identification and quantification of substituted phenethylamines are of paramount importance. N-isopropyl-4-bromophenethylamine, a compound of interest due to its structural relation to other psychoactive substances, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for its analysis. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical system.
The Analytical Imperative: Why GC-MS for N-isopropyl-4-bromophenethylamine?
Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like N-isopropyl-4-bromophenethylamine.[1][2] Its power lies in the synergistic combination of gas chromatography's high-resolution separation with the specific and sensitive detection of mass spectrometry. This is particularly crucial when dealing with substituted phenethylamines, where regioisomers—compounds with the same molecular weight and similar mass spectral fragmentation patterns—can be present.[3][4] Chromatographic separation is therefore essential for unambiguous identification.
The primary amine functionality and the presence of a bromine atom in N-isopropyl-4-bromophenethylamine influence its chromatographic behavior. While direct analysis is feasible, derivatization is a common strategy to improve peak shape, thermal stability, and chromatographic resolution for related phenethylamines.[5][6] This guide will focus on the direct analysis approach, providing a solid baseline methodology.
Comparative Analysis of GC-MS Parameters for Phenethylamine Analysis
The retention time of a compound in GC is a critical parameter for its identification, but it is highly dependent on the specific analytical conditions. Instead of providing a single, absolute retention time, which can be misleading, this guide presents a comparison of key experimental parameters and their impact on the analysis of N-isopropyl-4-bromophenethylamine.
| Parameter | Alternative 1: Non-Polar Stationary Phase (e.g., DB-5MS, HP-5ms) | Alternative 2: Mid-Polarity Stationary Phase (e.g., Rxi-50) | Rationale and Expert Insights |
| Stationary Phase Chemistry | 5% Diphenyl / 95% Dimethylpolysiloxane | 50% Phenyl / 50% Methylpolysiloxane | The DB-5MS or equivalent is a workhorse column for general-purpose analysis and is an excellent starting point. Its low polarity provides separation primarily based on boiling point and van der Waals interactions. For a molecule like N-isopropyl-4-bromophenethylamine, this is often sufficient. The Rxi-50 offers increased phenyl content, enhancing interactions with aromatic compounds.[3] This can provide alternative selectivity, which may be advantageous for resolving closely eluting isomers. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.50 µm film thickness | The 30 m x 0.25 mm ID is a standard dimension providing a good balance between resolution and analysis time. A thicker film (0.50 µm) can increase retention and capacity, which might be beneficial for improving the resolution of more volatile analytes or when dealing with higher concentration samples. |
| Oven Temperature Program | Initial: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 min | Initial: 100°C, hold 1 min; Ramp: 10°C/min to 280°C, hold 5 min | A temperature ramp is crucial for eluting compounds with a range of volatilities and for maintaining good peak shape.[7] A faster ramp (15°C/min) shortens the analysis time, while a slower ramp (10°C/min) can improve the separation of closely related compounds. The final hold at a high temperature ensures that any less volatile matrix components are eluted from the column. |
| Carrier Gas Flow Rate | Helium, 1.0 mL/min (Constant Flow) | Helium, 1.2 mL/min (Constant Flow) | A constant flow rate of helium is standard practice. A slightly higher flow rate can decrease analysis time but may slightly reduce separation efficiency. The optimal flow rate is a balance between these factors. |
| Injector Temperature | 250 °C | 280 °C | The injector temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. For phenethylamines, a temperature between 250-280°C is typically appropriate.[3] |
| Injection Mode | Splitless | Split | Splitless injection is preferred for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading and peak distortion. |
Foundational Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the GC-MS analysis of N-isopropyl-4-bromophenethylamine. It is imperative to validate this method in your laboratory with a certified reference standard.
1. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of N-isopropyl-4-bromophenethylamine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/µL).
-
Sample Preparation: The sample preparation method will depend on the matrix. For simple matrices, a "dilute and shoot" approach may be sufficient. For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to remove interferences.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[8]
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes (adjust based on the solvent used).[7]
-
3. Data Acquisition and Analysis:
-
Acquire data in full scan mode to obtain the complete mass spectrum of the eluting peaks.
-
For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of N-isopropyl-4-bromophenethylamine.
-
Identify the target compound by comparing its retention time and mass spectrum with that of a certified reference standard.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the GC-MS analysis for N-isopropyl-4-bromophenethylamine.
Sources
- 1. Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence | National Institute of Justice [nij.ojp.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general screening and confirmation approach to the analysis of designer tryptamines and phenethylamines in blood and urine using GC-EI-MS and HPLC-electrospray-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hpst.cz [hpst.cz]
Comparative binding affinity of halogenated phenethylamine derivatives
Halogenated phenethylamine derivatives—specifically the 2,5-dimethoxy-4-halo-phenethylamines (2C-X series) and their alpha-methylated amphetamine counterparts (DOX series)—are pivotal reference compounds in neuropharmacology. They act primarily as potent agonists at the 5-HT2A and 5-HT2C serotonin receptors, which are Gq-protein coupled receptors responsible for mediating complex psychopharmacological responses[1].
As a Senior Application Scientist, evaluating these compounds requires moving beyond simple affinity values to understand the biophysical causality behind receptor-ligand interactions. The substitution of the halogen atom at the para (4-) position of the phenyl ring drastically alters the molecule's binding affinity, functional efficacy, and metabolic stability. This guide provides an objective, data-driven comparative analysis of these derivatives, exploring the structure-activity relationship (SAR) causality and detailing the self-validating experimental protocols required to profile them.
Mechanistic Causality of Halogen Substitution
The 5-HT2A receptor binding pocket contains a highly hydrophobic cavity that accommodates the 4-position of the phenethylamine core. The comparative affinity of the halogenated derivatives generally follows the trend of I ≈ Br > Cl >> F . This hierarchy is governed by three primary biophysical factors:
-
Lipophilicity (LogP): The heavier halogens (iodine and bromine) are significantly more lipophilic than fluorine. This enhances hydrophobic interactions with non-polar residues (e.g., Val156, Phe340) within the transmembrane domains of the receptor.
-
Polarizability and Halogen Bonding: Iodine and bromine possess large, polarizable electron clouds. This allows them to form highly directional "halogen bonds"—acting as Lewis acids via their electrostatic
-hole—with electron-rich Lewis bases (like backbone carbonyls) in the receptor pocket. Fluorine, being highly electronegative, lacks a functional -hole, rendering it incapable of halogen bonding. This explains the precipitous drop in affinity for 2C-F and DOF. -
Steric Bulk: The optimal volume of the 4-position cavity perfectly accommodates the van der Waals radii of bromine and iodine. Smaller halogens fail to maximize the spatial occupancy, leading to suboptimal induced-fit conformational changes in the receptor.
Comparative Binding Affinity Data
The addition of an alpha-methyl group (DOX series) introduces a chiral center; the (R)-enantiomers typically exhibit higher affinity than the (S)-enantiomers and the unmethylated2[2]. Furthermore, the addition of an N-benzyl group (e.g., the NBOMe series) can push affinities into the 3[3].
Table 1: Comparative in vitro Binding Affinities (
| Compound | Halogen (C4) | Series | h5-HT2A | h5-HT2C |
| 2C-F | Fluoro | 2C-X | ~ 150 - 250 | ~ 200 - 300 |
| 2C-C | Chloro | 2C-X | ~ 40 - 60 | ~ 50 - 80 |
| 2C-B | Bromo | 2C-X | ~ 10 - 20 | ~ 15 - 30 |
| 2C-I | Iodo | 2C-X | ~ 10 - 15 | ~ 10 - 20 |
| DOF | Fluoro | DOX | ~ 40 - 60 | ~ 50 - 70 |
| DOC | Chloro | DOX | 1.4 | 3.5 |
| DOB | Bromo | DOX | 0.6 | 1.2 |
| DOI | Iodo | DOX | 0.7 | 1.5 |
(Data corroboration for DOX series affinities[4])
Experimental Methodologies & Workflows
To objectively measure and compare these affinities, researchers must rely on orthogonal, self-validating systems: competitive radioligand binding for affinity (
Caption: Step-by-step workflow for competitive radioligand binding assays.
Protocol 1: Competitive Radioligand Binding Assay
Objective: Determine the equilibrium dissociation constant (
Step-by-Step Methodology & Causality:
-
Membrane Preparation: Harvest HEK293 cells stably expressing h5-HT2A.
-
Causality: Using a heterologous expression system isolates the specific receptor subtype, eliminating cross-talk from endogenous 5-HT receptors present in native brain tissue.
-
-
Radioligand Selection: Use 1 nM [
H]Ketanserin.-
Causality: Ketanserin is an antagonist and labels all receptor states equally. Using an agonist radioligand like[
I]DOI would bias the assay by only labeling the G-protein-coupled high-affinity state, skewing the baseline affinity metrics.
-
-
Incubation: Combine membranes, radioligand, and varying concentrations (
to M) of the competitor (e.g., 2C-B) in 50 mM Tris-HCl buffer (pH 7.4) containing 0.1% ascorbic acid.-
Causality: Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of the electron-rich 2,5-dimethoxy rings during the 60-minute incubation at 37°C.
-
-
Separation: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.
-
-
Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure via liquid scintillation counting.
-
Data Validation: Calculate
using the Cheng-Prusoff equation: .-
Causality: This mathematical correction acts as a self-validating control. It converts the assay-dependent
into an absolute constant, allowing direct, objective comparison across different labs and assay conditions.
-
Caption: 5-HT2A receptor Gq-coupled signaling pathway activated by phenethylamines.
Protocol 2: IP1 Accumulation Assay (Functional Efficacy)
Objective: Determine whether the high-affinity binding translates to agonist activity by measuring the downstream 1[1].
Step-by-Step Methodology & Causality:
-
Cell Stimulation: Incubate h5-HT2A expressing cells with the test compound in a buffer containing 50 mM LiCl.
-
Causality: LiCl inhibits inositol monophosphatase (IMPase). Instead of rapidly degrading, the secondary messenger IP1 accumulates to measurable levels, acting as a stable, quantifiable proxy for transient IP3/Gq activation.
-
-
Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 conjugate and anti-IP1 Cryptate).
-
Causality: HTRF relies on FRET (Förster Resonance Energy Transfer). It provides a self-validating, ratiometric readout (665 nm / 620 nm) that inherently corrects for and eliminates interference from sample auto-fluorescence or well-to-well volume variations, ensuring absolute data integrity.
-
References
-
Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine) - LJMU Research Online. URL:[Link]
-
Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens - ResearchGate. URL:[Link]
-
Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC. URL:[Link]
-
Molecular and Medical Aspects of Psychedelics - Semantic Scholar. URL:[Link]
Sources
Safety Operating Guide
[2-(4-Bromophenyl)ethyl](propan-2-yl)amine proper disposal procedures
Comprehensive Laboratory Guide: Safe Handling and Disposal of amine
amine is a secondary amine characterized by a brominated aromatic ring and an N-isopropyl substitution. In drug development and synthetic chemistry, it serves as a crucial building block. However, its structural components—specifically the covalently bound bromine and the basic amine moiety—dictate strict logistical and safety protocols for its disposal. Improper handling not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses severe risks to laboratory personnel, institutional budgets, and the environment.
Chemical Profiling and the Causality of Disposal Logistics
To understand how to dispose of this compound, one must understand why specific methods are required. The disposal strategy is entirely dictated by its molecular profile:
-
The Halogen (Bromine): The presence of the 4-bromophenyl group classifies this chemical as a Halogenated Organic Compound (HOC). Under EPA 40 CFR Part 268, halogenated wastes are heavily restricted from standard land disposal[1]. If incinerated at standard temperatures, brominated organics can undergo incomplete combustion, synthesizing highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, thermal destruction requires specialized high-temperature rotary kiln incineration[2].
-
The Secondary Amine: Amines are inherently basic and nucleophilic. In waste streams, they can react exothermically with acids or alkylating agents. Furthermore, volatile free-base amines pose inhalation hazards and can chemically degrade incompatible container materials (like certain plastics or standard rubber seals) over time.
Waste Segregation Logic: The "Halogenated" Imperative
The most critical operational failure in organic waste management is the commingling of halogenated and non-halogenated streams.
Causality of Segregation: Mixing even a small volume ofamine into a non-halogenated waste carboy legally and chemically converts the entire vessel into halogenated waste[3]. Because halogenated waste requires specialized rotary kilns equipped with caustic scrubbers to neutralize the resulting hydrobromic acid (HBr) gas, the disposal cost for halogenated drums is significantly higher than that of non-halogenated drums[4].
Table 1: Quantitative Comparison of Organic Waste Streams
| Parameter | Halogenated Waste (Brominated Amine) | Non-Halogenated Waste (Standard Solvents) | Scientific & Logistical Rationale |
| Incineration Temp. | > 1,100°C | ~ 800°C - 1,000°C | High heat is required to cleave the strong C-Br bond and prevent dioxin/furan synthesis[2]. |
| Exhaust Treatment | Mandatory Caustic Scrubbing | Minimal / Standard Filtration | Combustion of brominated organics yields corrosive HBr gas, requiring NaOH neutralization[2]. |
| Cost Multiplier | ~ 2.0x - 3.0x | 1.0x (Baseline) | Specialized kiln lining and continuous consumption of scrubbing reagents drive up operational costs[4]. |
| Chemical Compatibility | Isolate from strong acids/oxidizers | Varies by solvent | Amine basicity can cause rapid, exothermic salt formation if mixed with concentrated acidic waste. |
Step-by-Step Operational Disposal Protocol
This self-validating protocol ensures regulatory compliance, operational safety, and cost-efficiency.
Phase 1: At-Source Segregation
-
Identify the Stream: Verify that the waste carboy is explicitly designated for "Halogenated Organic Waste."
-
Verify Compatibility: Ensure the container does not hold strong acids, oxidizers, or reactive metals. The basic nature of the isopropylamine group will trigger an exothermic acid-base reaction if mixed with acidic waste.
Phase 2: Primary Containment 3. Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container. Avoid containers with standard rubber gaskets, as amine vapors can embrittle them. Use PTFE-lined caps. 4. Transfer the Waste: Operating strictly within a certified chemical fume hood, transfer theamine waste into the container. 5. Seal and Vent: Ensure the container is "vapor-tight" and "spill-proof" immediately after the addition[3]. Do not leave funnels resting in the open carboy, as this allows fugitive amine emissions to escape into the hood.
Phase 3: Labeling and Compliance 6. RCRA Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. 7. Explicit Nomenclature: Write the full chemical name: "amine". Do not use abbreviations, acronyms, or structural formulas, as these violate RCRA hazard communication standards and will result in rejection by EHS[3]. 8. Hazard Identification: Explicitly mark the "Halogenated" and "Toxic/Irritant" checkboxes on the institutional waste label.
Phase 4: Institutional Transfer 9. Secondary Containment: Store the active waste container in a secondary containment bin to capture liquids in the event of catastrophic structural failure. 10. Time Limits: Do not exceed the 90-day or 180-day satellite accumulation limits dictated by your institution's generator status. Request pickup from Environmental Health and Safety (EHS) promptly[4].
Visualizing the Workflows
Below is the operational workflow for segregating and disposing of this specific chemical to ensure institutional compliance.
Caption: Workflow for the segregation, collection, and thermal destruction of halogenated amine waste.
To understand the necessity of the specialized disposal route, the following diagram illustrates the chemical degradation pathway during incineration, highlighting why standard disposal methods fail.
Caption: Chemical degradation pathway of brominated amines during high-temperature incineration.
Spill Response and Remediation
In the event of a localized spill of amine:
-
Evacuate and Ventilate: Close lab doors and open fume hood sashes to maximize exhaust ventilation[3]. Amines have distinct, noxious odors and can cause severe respiratory irritation.
-
Absorption: Do not use combustible materials like sawdust. Use inert, non-combustible absorbent pads or universal spill clay to soak up the liquid.
-
Collection: Place the saturated absorbents into a heavy-duty plastic bag, seal it, and place it inside a rigid, vapor-tight container.
-
Labeling: Label the container as "Spill Debris containing amine - Halogenated Waste" and request immediate EHS pickup[3].
References
-
Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Urbana-Champaign (UIUC) URL: [Link]
Sources
Personal protective equipment for handling [2-(4-Bromophenyl)ethyl](propan-2-yl)amine
Advanced Operational Guide: Handling and PPE Protocols for amine
Handling complex halogenated secondary amines like amine requires precision, rigorous safety protocols, and a deep understanding of the molecule's physicochemical properties. This guide provides drug development professionals and research scientists with a self-validating operational and disposal plan to ensure maximum laboratory safety and workflow efficiency.
Mechanistic Risk Assessment: Understanding the Hazard Profile
Before selecting Personal Protective Equipment (PPE) or designing a handling protocol, we must analyze the structural causality of the chemical's hazards to establish a robust defense:
-
Alkalinity & Tissue Saponification: As a secondary amine, the free-base form of this compound is highly alkaline. Upon contact with biological tissues, it can rapidly saponify cellular lipids, leading to severe, deep-tissue chemical burns.
-
Lipophilicity & Dermal Penetration: The combination of the isopropyl group and the bromophenyl ring significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly cross the stratum corneum if spilled on the skin, posing a high risk of systemic absorption and central nervous system (CNS) toxicity.
-
Halogenated Reactivity: The presence of the aryl bromide dictates strict waste segregation. Halogenated organics must never be mixed with non-halogenated waste streams to prevent the formation of highly toxic or explosive byproducts during incineration.
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, the following PPE must be worn at all times. This matrix aligns with the safety standards established by the Occupational Safety and Health Administration (OSHA) for hazardous laboratory chemicals[1].
| Protection Zone | Required Equipment | Mechanistic Justification | Verification Step (Self-Validating) |
| Eye/Face | Tightly fitting chemical safety goggles; Face shield (if handling >50 mL). | Protects against alkaline splashes which can cause irreversible corneal damage. | Ensure seal is tight against the face; verify face shield is scratch-free before use. |
| Hands (Inner) | Standard Nitrile gloves (4-6 mil). | Provides baseline dexterity and acts as an immediate indicator of outer glove breach. | Perform visual inflation test for pinholes before donning. |
| Hands (Outer) | Heavy-duty Neoprene or extended-cuff Nitrile (≥8 mil). | Neoprene offers superior chemical resistance to lipophilic, halogenated amines. | Check chemical compatibility chart; replace immediately if contaminated. |
| Body | Flame-retardant lab coat (e.g., Nomex) & chemical-resistant apron. | Prevents dermal penetration of lipophilic compounds through standard cotton weaves. | Ensure coat is fully buttoned and cuffs are tucked securely under outer gloves. |
| Respiratory | Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood. | Prevents inhalation of volatile free-base amine vapors and aerosolized particles. | Verify face velocity is actively reading between 80-100 fpm before opening containers. |
Step-by-Step Operational Handling Methodology
This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met. According to the National Research Council's guidelines on prudent laboratory practices, standardizing these workflows is critical for minimizing chemical exposure[2].
Phase 1: Pre-Operation & Setup
-
Ventilation Verification: Activate the chemical fume hood. Validation: Visually confirm the digital flow monitor reads between 80 and 100 feet per minute (fpm). If the monitor is in alarm or reads below 80 fpm, abort the operation immediately.
-
PPE Donning Sequence: Don the flame-retardant lab coat, followed by safety goggles. Put on the inner nitrile gloves, then the outer neoprene gloves. Ensure the outer glove cuffs cover the lab coat sleeves.
-
Workspace Preparation: Clear the fume hood of all incompatible chemicals (especially strong acids and oxidizers). Place a chemical spill mat on the primary work surface.
Phase 2: Chemical Transfer & Weighing 4. Closed-System Transport: Bring the sealed secondary container holding the amine into the fume hood before opening. 5. Tare and Transfer:
- For Free-Base (Viscous Liquid): Use a positive displacement pipette to prevent aerosolization and ensure accurate volumetric transfer of the viscous liquid.
- For Hydrochloride Salt (Powder): Use an anti-static, grounded weighing spatula to prevent static discharge and powder aerosolization.
- Seal and Decontaminate: Immediately seal both the source and receiving vessels. Wipe the exterior of the receiving vessel with a lint-free wipe lightly dampened with 1% citric acid to neutralize any microscopic alkaline amine residue.
Operational Workflow & Safety Logic
The following diagram illustrates the critical path for handling halogenated secondary amines, ensuring all safety gates are passed before proceeding.
Caption: Operational workflow and self-validating safety logic for handling halogenated secondary amines.
Emergency Response and Disposal Plans
Spill Response Protocol:
-
Evacuate and Assess: If a spill occurs outside the fume hood, immediately evacuate the immediate vicinity and alert the laboratory manager.
-
Containment: For liquid spills, surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Never use sawdust or combustible absorbents, as the highly basic amine can trigger an exothermic reaction and potential ignition.
-
Neutralization: Carefully apply a dilute acidic neutralizing agent (e.g., sodium bisulfate or a 1% citric acid solution) to the absorbed mass to safely neutralize the alkaline free base.
-
Collection: Use non-sparking tools to sweep the neutralized mass into a heavy-duty, sealable polyethylene bag for hazardous waste processing.
Waste Disposal Plan:
-
Categorization: All waste containing amine must be strictly categorized as Halogenated Organic Waste .
-
Segregation Rule: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol) or acidic waste streams. Mixing with acids in a closed waste container will cause a violent exothermic acid-base neutralization, potentially leading to container rupture and toxic gas release.
-
Labeling: Clearly label the waste container with the chemical name, the GHS "Corrosive" and "Health Hazard" pictograms, and the date of first accumulation.
References
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press.[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
